3-Bromo-2-methoxy-5-methylpyridine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-methoxy-5-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-3-6(8)7(10-2)9-4-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKLQBZACYGWAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620670 | |
| Record name | 3-Bromo-2-methoxy-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
717843-56-6 | |
| Record name | 3-Bromo-2-methoxy-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-2-methoxy-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available physicochemical properties of the pyridine derivative, 3-Bromo-2-methoxy-5-methylpyridine. Due to the limited availability of experimentally determined data in public literature, this guide consolidates predicted values and outlines standardized experimental protocols for the determination of its core physicochemical characteristics. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development who are working with or have an interest in this compound.
Introduction
This compound (CAS No: 717843-56-6) is a substituted pyridine derivative. Pyridine and its derivatives are fundamental heterocyclic compounds that are integral components in a vast array of pharmaceuticals and agrochemicals. The specific arrangement of the bromo, methoxy, and methyl functional groups on the pyridine ring imparts unique electronic and steric properties to the molecule, making it a valuable building block in organic synthesis and medicinal chemistry. Understanding the physicochemical properties of this compound is crucial for its effective use in synthesis, for predicting its behavior in biological systems, and for the development of new chemical entities.
Physicochemical Properties
The following table summarizes the known and predicted physicochemical properties of this compound. It is important to note that while some properties have been reported, others are based on computational predictions and should be confirmed by experimental analysis.
| Property | Value | Source |
| Molecular Formula | C₇H₈BrNO | --INVALID-LINK--[1] |
| Molecular Weight | 202.05 g/mol | --INVALID-LINK--[1] |
| Physical State | Liquid | --INVALID-LINK--[1] |
| Boiling Point | 223.7±35.0 °C (Predicted) | --INVALID-LINK--[2] |
| Density | 1.452±0.06 g/cm³ (Predicted) | --INVALID-LINK--[2] |
| pKa | 2.57±0.10 (Predicted) | --INVALID-LINK--[2] |
| Storage Temperature | Room Temperature, Sealed in dry | --INVALID-LINK--[2] |
Note: Experimental data for melting point, boiling point, and solubility were not available in the searched literature. The provided boiling point and density are predicted values.
Experimental Protocols
Detailed experimental protocols for the determination of key physicochemical properties are provided below. These are generalized procedures that can be adapted for this compound.
Determination of Boiling Point (Thiele Tube Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.
-
Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating source (Bunsen burner or oil bath).
-
Procedure:
-
A small amount of the liquid sample (a few milliliters) is placed in the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) such that the heat-transfer fluid is above the level of the sample.
-
The side arm of the Thiele tube is gently heated, causing the bath to circulate and heat the sample evenly.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is continued until a steady stream of bubbles is observed.
-
The heat source is then removed, and the bath is allowed to cool slowly.
-
The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[3][4]
-
Determination of Solubility (Gravimetric Method)
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
-
Apparatus: Vials with screw caps, analytical balance, constant temperature shaker or water bath, filtration apparatus (e.g., syringe filters), oven.
-
Procedure:
-
An excess amount of this compound is added to a known volume of the desired solvent in a sealed vial.
-
The mixture is agitated in a constant temperature shaker or water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, the mixture is allowed to stand to let any undissolved solute settle.
-
A known volume of the supernatant (the saturated solution) is carefully withdrawn using a syringe and filtered to remove any suspended particles.
-
The filtered solution is transferred to a pre-weighed container.
-
The solvent is evaporated from the container, typically in an oven at a temperature below the boiling point of the solute.
-
Once the solvent is completely removed, the container with the residue is weighed again.
-
The solubility is calculated from the mass of the dissolved solute and the volume of the solvent used.[5][6]
-
Spectroscopic Analysis
NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
-
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Sample Preparation (for a liquid sample):
-
A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
-
Data Acquisition:
-
The salt plates are placed in the sample holder of an FT-IR spectrometer.
-
The infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹.
-
Mass spectrometry is used to determine the molecular weight and molecular formula of a compound.
-
Sample Preparation:
-
A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
-
Data Acquisition:
-
The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.
-
Synthesis Workflow
Caption: A generalized workflow for the multi-step synthesis of a polysubstituted pyridine like this compound.
A plausible route for the synthesis of 3-bromo-5-methylpyridine involves the reaction of diethyl malonate with an alkaline metal to form a salt, followed by a condensation reaction with 3-nitro-5-chloropyridine and subsequent decarboxylation to yield 3-nitro-5-methylpyridine. This intermediate can then be reduced to 3-amino-5-methylpyridine, which upon reaction with an acid, liquid bromine, and sodium nitrite, can yield 3-bromo-5-methylpyridine.[7][8] Further steps would be required to introduce the methoxy group at the 2-position.
Biological Activity
Specific studies on the biological activity or signaling pathways of this compound are not extensively reported in the public domain. However, pyridine derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The biological activity is highly dependent on the nature and position of the substituents on the pyridine ring. Further research and screening are required to elucidate the specific biological profile of this compound.
Safety and Handling
Detailed toxicological data for this compound is not available.[9] Therefore, it should be handled with the standard precautions for a research chemical of unknown toxicity.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[10]
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
First Aid:
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth with water. In all cases of exposure, seek medical attention.[9]
-
Conclusion
This technical guide has summarized the currently available physicochemical information for this compound. While some basic properties are known, there is a clear need for experimental determination of key data points such as boiling point, melting point, solubility, and comprehensive spectroscopic analysis. The provided experimental protocols offer a roadmap for researchers to obtain this critical information. As a substituted pyridine, this compound holds potential for applications in medicinal chemistry and materials science, and a thorough characterization of its properties is the first step toward unlocking its full potential.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 3-BroMo-5-Methoxy-2-Methylpyridine CAS#: 1256823-49-0 [amp.chemicalbook.com]
- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. eureka.patsnap.com [eureka.patsnap.com]
- 9. capotchem.com [capotchem.com]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to 3-Bromo-2-methoxy-5-methylpyridine (CAS 717843-56-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-methoxy-5-methylpyridine is a substituted pyridine derivative that serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its trifunctional nature, featuring a bromine atom, a methoxy group, and a methyl group on the pyridine ring, allows for diverse and regioselective chemical modifications. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical data, and applications in the development of novel therapeutic agents.
Chemical and Physical Properties
This compound is a liquid at room temperature.[1] Key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 717843-56-6 | [1] |
| Molecular Formula | C₇H₈BrNO | [1] |
| Molecular Weight | 202.05 g/mol | [1] |
| Appearance | Liquid | [1] |
| Purity | Typically ≥98% | [1] |
| IUPAC Name | This compound |
Synthesis
A general approach for the synthesis of substituted pyridines often involves a multi-step process that can include condensation, cyclization, and functional group interconversion reactions. For instance, the synthesis of a related compound, 3-bromo-5-methylpyridine, involves the diazotization of 3-amino-5-methylpyridine followed by a Sandmeyer-type reaction with a bromide source.[2]
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis of this compound.
Analytical Data
Specific analytical spectra for this compound were not found in the available search results. However, characteristic spectral data can be predicted based on the analysis of structurally similar compounds.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methoxy protons, and the methyl protons. The aromatic protons' chemical shifts and coupling constants would be indicative of the 2,3,5-substitution pattern. The methoxy group would appear as a singlet at approximately 3.9-4.1 ppm, and the methyl group would also be a singlet at around 2.3-2.5 ppm.
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¹³C NMR: The carbon NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be influenced by the electron-donating methoxy and methyl groups and the electron-withdrawing bromine atom.
4.2. Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. The fragmentation pattern would likely involve the loss of the methyl and methoxy groups.
4.3. Infrared (IR) Spectroscopy
The IR spectrum would exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the methyl/methoxy groups, C=C and C=N stretching vibrations of the pyridine ring, and C-O stretching of the methoxy group. The C-Br stretching vibration would appear in the fingerprint region.
Applications in Drug Development
Substituted pyridines are a prominent structural motif in a vast array of pharmaceuticals. The bromine atom in this compound serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
5.1. Role as a Building Block in Kinase Inhibitor Synthesis
The pyridine scaffold is a common feature in many kinase inhibitors, where it often interacts with the hinge region of the kinase active site. The functional groups on this compound allow for the strategic elaboration of molecules designed to target specific kinases involved in signaling pathways that are often dysregulated in diseases like cancer. While direct evidence for the use of this specific compound in kinase inhibitor synthesis is not available, its structural analogs are widely employed for this purpose.
Signaling Pathway Context: Kinase Inhibition
Caption: General signaling pathway illustrating the role of kinase inhibitors.
5.2. Experimental Protocols: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. A general protocol for the coupling of an aryl bromide, such as this compound, with a boronic acid is provided below. This protocol is a general guideline and may require optimization for specific substrates.
Experimental Protocol: General Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Safety and Handling
As with all chemical reagents, this compound should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its trifunctional nature allows for the creation of diverse molecular libraries, and its utility in powerful cross-coupling reactions like the Suzuki-Miyaura coupling makes it a key intermediate for the synthesis of complex molecules, including potential kinase inhibitors. Further research into the specific applications and biological activity of its derivatives is warranted to fully explore its potential in the development of novel therapeutics.
References
Technical Guide: 3-Bromo-2-methoxy-5-methylpyridine in Drug Discovery and Development
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a technical overview of 3-Bromo-2-methoxy-5-methylpyridine, a key heterocyclic building block in medicinal chemistry. Due to the limited availability of specific experimental data for this exact isomer, this guide presents its known properties alongside data for closely related analogues to offer a comprehensive profile for research applications. The primary focus is on its utility in synthetic protocols, particularly the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug discovery.
Core Molecular Properties
This compound is a substituted pyridine derivative with the chemical formula C₇H₈BrNO.[1] Its structure is valuable for introducing the 2-methoxy-5-methylpyridine scaffold into larger, more complex molecules.
Molecular Weight: 202.0485 g/mol [1]
Physical Form: Liquid[1]
Purity: Typically available at ≥98% purity[1]
Physicochemical Data Summary
While specific experimental data for this compound is not widely published, the properties of its close structural isomers are well-documented. This data provides a valuable reference for estimating its behavior in various experimental conditions.
| Property | This compound | 3-Bromo-2-methoxypyridine (Isomer) | 3-Bromo-5-methoxypyridine (Isomer) |
| Molecular Weight ( g/mol ) | 202.0485 [1] | 188.02 | 188.02[2] |
| Density (g/mL) | Data not available | 1.5856 (at 25 °C) | ~1.5[2] |
| Boiling Point (°C) | Data not available | 93.3 (at 760 mmHg) | 212.2 ± 20.0 (at 760 mmHg)[2] |
| Refractive Index | Data not available | n20/D 1.566 | Data not available |
| Melting Point (°C) | Not applicable (Liquid)[1] | Not applicable (Liquid) | 31-35[2] |
| CAS Number | 717843-56-6 [1] | 13472-59-8 | 50720-12-2[2] |
Synthetic and Experimental Protocols
Substituted bromopyridines are fundamental intermediates in pharmaceutical synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Plausible Synthesis of this compound
Caption: Plausible synthesis route for this compound.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures, which are common motifs in pharmacologically active compounds.[3][4] this compound is an ideal substrate for this reaction.
Objective: To couple this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.1-1.5 equiv.)
-
Palladium catalyst, e.g., Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.02-0.05 equiv.)
-
Base, e.g., K₃PO₄ or Na₂CO₃ (2.0-3.0 equiv.)
-
Solvent system, e.g., 1,4-dioxane/water (4:1) or Toluene[3][4]
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask, under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound, the arylboronic acid, and the base.
-
Solvent Addition: Add the degassed solvent system to the flask.
-
Catalyst Addition: Add the palladium catalyst to the mixture.
-
Reaction: Heat the mixture to the desired temperature (typically 85-100 °C) and stir for the required time (typically 4-18 hours), monitoring the reaction progress by TLC or LC-MS.[3][4]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.
Signaling Pathways and Logical Relationships
While this compound is a synthetic building block and not typically a direct modulator of biological pathways, its derivatives are of high interest in drug discovery. Pyridine scaffolds are present in numerous FDA-approved drugs targeting a wide range of diseases, including cancer and central nervous system disorders.[5][6] They often serve as key components of molecules that inhibit enzymes like kinases or phosphatases, such as SHP2, which is involved in the RAS/MAPK signaling pathway.[7]
The most critical logical relationship for this compound from a medicinal chemist's perspective is its role in the Suzuki-Miyaura catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 3-Bromo-5-methoxypyridine | CAS#:50720-12-2 | Chemsrc [chemsrc.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Structure and Synthesis of 3-Bromo-2-methoxy-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and synthetic pathways for 3-Bromo-2-methoxy-5-methylpyridine, a valuable substituted pyridine derivative in medicinal chemistry and drug discovery. The following sections detail its structural properties and a plausible, well-documented synthetic route, including detailed experimental protocols and quantitative data.
Chemical Structure and Properties
This compound is a halogenated and methylated pyridine derivative. Its structure is characterized by a pyridine ring substituted with a bromine atom at the 3-position, a methoxy group at the 2-position, and a methyl group at the 5-position.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₈BrNO |
| Molecular Weight | 202.05 g/mol |
| Appearance | Colorless to light yellow liquid |
| InChI | InChI=1S/C7H8BrNO/c1-5-3-6(8)7(10-2)9-4-5/h3-4H,1-2H3 |
| InChIKey | NDKLQBZACYGWAZ-UHFFFAOYSA-N |
| SMILES | Cc1cc(Br)c(OC)nc1 |
| CAS Number | 717843-56-6 |
Proposed Synthesis Pathway
A reliable synthetic route to this compound involves a two-step process, starting from a commercially available precursor. The pathway consists of the synthesis of the key intermediate, 3-bromo-2-hydroxy-5-methylpyridine, followed by its O-methylation to yield the final product.
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 3-Bromo-2-hydroxy-5-methylpyridine
The initial step involves the diazotization of 2-amino-3-bromo-5-methylpyridine, followed by hydrolysis of the resulting diazonium salt to the corresponding 2-hydroxypyridine derivative. This is a standard and well-documented transformation for the conversion of 2-aminopyridines to 2-pyridones.
Table 2: Experimental Protocol for the Synthesis of 3-Bromo-2-hydroxy-5-methylpyridine
| Parameter | Details |
| Starting Material | 2-Amino-3-bromo-5-methylpyridine |
| Reagents | Sodium nitrite (NaNO₂), Sulfuric acid (H₂SO₄), Water |
| Procedure | 1. Dissolve 2-amino-3-bromo-5-methylpyridine in aqueous sulfuric acid. 2. Cool the solution to 0-5 °C in an ice bath. 3. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 10 °C. 4. After the addition is complete, stir the mixture at 0-5 °C for 1 hour. 5. Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C until nitrogen evolution ceases. 6. Cool the mixture and neutralize with a suitable base (e.g., sodium carbonate) to precipitate the product. 7. Filter the solid, wash with cold water, and dry under vacuum. |
| Purification | Recrystallization from a suitable solvent (e.g., ethanol/water). |
| Expected Yield | 70-85% |
Note: The synthesis of the starting material, 2-amino-3-bromo-5-methylpyridine, can be achieved through the bromination of 2-amino-5-methylpyridine.
Step 2: O-Methylation of 3-Bromo-2-hydroxy-5-methylpyridine
The second and final step is the O-methylation of the 3-bromo-2-hydroxy-5-methylpyridine intermediate. This reaction is typically carried out via a Williamson ether synthesis, where the pyridone is deprotonated with a base to form the corresponding alkoxide, which then reacts with a methylating agent.
Table 3: Experimental Protocol for the Synthesis of this compound
| Parameter | Details |
| Starting Material | 3-Bromo-2-hydroxy-5-methylpyridine |
| Reagents | Dimethyl sulfate ((CH₃)₂SO₄) or Methyl iodide (CH₃I), Potassium carbonate (K₂CO₃) or Sodium hydride (NaH), Anhydrous N,N-Dimethylformamide (DMF) or Acetone |
| Procedure | 1. To a solution of 3-bromo-2-hydroxy-5-methylpyridine in the chosen solvent, add the base. 2. Stir the mixture at room temperature for 30 minutes. 3. Add the methylating agent dropwise to the suspension. 4. Heat the reaction mixture to 50-70 °C and monitor the reaction progress by TLC or GC-MS. 5. After completion, cool the reaction to room temperature and pour it into ice water. 6. Extract the product with a suitable organic solvent (e.g., ethyl acetate). 7. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. |
| Purification | Column chromatography on silica gel. |
| Expected Yield | 80-95% |
Experimental Workflow Visualization
The following diagram illustrates the general laboratory workflow for the synthesis of this compound.
Caption: General laboratory workflow for the synthesis of this compound.
Conclusion
This technical guide outlines the key structural features of this compound and provides a detailed, two-step synthetic pathway for its preparation. The presented protocols are based on established and reliable chemical transformations, offering a practical approach for researchers and professionals in the fields of organic synthesis and drug development. The provided data and visualizations aim to facilitate a clear understanding of the synthesis process for this important chemical intermediate.
Spectroscopic and Spectrometric Analysis of 3-Bromo-2-methoxy-5-methylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectral data for 3-Bromo-2-methoxy-5-methylpyridine, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of direct experimental spectra for this specific compound in the public domain, this document presents a comprehensive, predicted dataset based on the analysis of structurally related analogues. The methodologies for acquiring Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data are also detailed to facilitate experimental replication and further research.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These values are estimations derived from the known spectral data of similar compounds, including 3-bromo-2-methoxypyridine, 3-bromo-5-methylpyridine, and other substituted pyridines.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.9 | Singlet | 1H | H-6 |
| ~7.5 | Singlet | 1H | H-4 |
| ~3.9 | Singlet | 3H | -OCH₃ |
| ~2.3 | Singlet | 3H | -CH₃ |
Solvent: CDCl₃, Reference: TMS (0 ppm)
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C-2 |
| ~148 | C-6 |
| ~142 | C-4 |
| ~130 | C-5 |
| ~110 | C-3 |
| ~54 | -OCH₃ |
| ~18 | -CH₃ |
Solvent: CDCl₃
Table 3: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 201/203 | [M]⁺ (Molecular ion peak, bromine isotope pattern) |
| 186/188 | [M - CH₃]⁺ |
| 172/174 | [M - C₂H₅]⁺ or [M - NCH]⁺ |
| 158 | [M - CH₃ - CO]⁺ |
| 120 | [M - Br]⁺ |
Ionization Mode: Electron Ionization (EI)
Table 4: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | C-H stretch (aromatic) |
| ~2950-3000 | Medium | C-H stretch (methyl) |
| ~1570, 1460, 1420 | Strong | C=C and C=N stretching (pyridine ring) |
| ~1250 | Strong | C-O-C stretch (asymmetric) |
| ~1020 | Strong | C-O-C stretch (symmetric) |
| ~800-900 | Strong | C-H out-of-plane bending |
| ~600-700 | Medium | C-Br stretch |
Experimental Protocols
The following sections detail the generalized protocols for acquiring the spectral data presented above. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required by the instrument.
-
Transfer the solution to a clean 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Key parameters to set include an appropriate pulse width (e.g., 30-45 degrees), a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum to single lines for each carbon environment.
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of the sample in a volatile organic solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL.[1]
-
Further dilute an aliquot of this solution to a final concentration of 1-10 µg/mL.[1]
Data Acquisition:
-
Introduce the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or gas chromatography (GC-MS).
-
For Electron Ionization (EI), use a standard electron energy of 70 eV to induce fragmentation.
-
The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating the mass spectrum.
Infrared (IR) Spectroscopy
Sample Preparation (Thin Film Method):
-
As this compound is expected to be a liquid or low-melting solid, the thin film method is appropriate.
-
Place a drop of the neat sample between two salt plates (e.g., NaCl or KBr).
-
Gently press the plates together to form a thin, uniform film.
Data Acquisition:
-
Place the salt plates in the sample holder of the FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the clean, empty salt plates and subtract it from the sample spectrum to eliminate atmospheric and instrumental interferences.
Workflow for Spectral Analysis
The following diagram illustrates a logical workflow for the comprehensive spectral analysis of an organic compound like this compound.
Caption: Workflow for the spectral analysis of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of 3-Bromo-2-methoxy-5-methylpyridine
This guide provides a detailed analysis and predicted ¹H NMR spectrum for the compound this compound. Due to the absence of publicly available experimental spectra at the time of this writing, this document serves as a robust predictive guide based on established nuclear magnetic resonance principles and data from analogous structures. It is intended to assist researchers in the identification and characterization of this compound.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals. The aromatic region will contain two signals corresponding to the protons on the pyridine ring. The aliphatic region will show two singlets corresponding to the methoxy and methyl group protons. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference such as tetramethylsilane (TMS), and coupling constants (J) are given in Hertz (Hz).
| Assignment | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Integration | Predicted Coupling Constant (J) [Hz] |
| H-4 | ~ 7.6 - 7.8 | Doublet (d) | 1H | ~ 2.0 - 3.0 |
| H-6 | ~ 7.9 - 8.1 | Doublet (d) | 1H | ~ 2.0 - 3.0 |
| OCH₃ | ~ 3.9 - 4.1 | Singlet (s) | 3H | N/A |
| CH₃ | ~ 2.3 - 2.5 | Singlet (s) | 3H | N/A |
Rationale for Predictions:
-
Aromatic Protons (H-4 and H-6): The pyridine ring has two remaining protons at positions 4 and 6. These protons are coupled to each other, resulting in a doublet for each signal. The specific chemical shifts are influenced by the substituents. The methoxy group at C-2 is electron-donating, causing an upfield shift, while the bromine at C-3 is electron-withdrawing, causing a downfield shift. The methyl group at C-5 has a minor electron-donating effect. Consequently, H-6 is expected to be the most downfield signal due to its proximity to the electronegative nitrogen atom. H-4 will be influenced by both the adjacent bromine and the meta-positioned methyl group. The coupling between H-4 and H-6 is a four-bond coupling (meta-coupling), which is typically small in pyridine rings, in the range of 2-3 Hz.[1][2]
-
Methoxy Protons (OCH₃): The protons of the methoxy group are not coupled to any other protons and will therefore appear as a sharp singlet. Its chemical shift is expected in the typical range for methoxy groups attached to an aromatic ring.
-
Methyl Protons (CH₃): The protons of the methyl group at C-5 are also isolated from other protons and will appear as a singlet. Its chemical shift will be in the characteristic region for methyl groups attached to an aromatic ring.
Experimental Protocol for ¹H NMR Spectroscopy
The following is a general methodology for acquiring a high-quality ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Acetone-d₆, or DMSO-d₆) in a clean, dry 5 mm NMR tube.[3] Chloroform-d is a common choice for neutral organic molecules.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
2. NMR Spectrometer Setup and Data Acquisition:
-
The ¹H NMR spectrum should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion.
-
The sample should be equilibrated to the probe temperature (typically 298 K).
-
A standard pulse-acquire sequence should be used.
-
Typical acquisition parameters include:
-
Spectral Width: A range appropriate for proton NMR, typically -2 to 12 ppm.
-
Pulse Width: A 30-45° pulse is often used to reduce the experiment time.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds between scans to allow for full relaxation of the protons.
-
Number of Scans: 8 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
3. Data Processing:
-
The acquired Free Induction Decay (FID) should be Fourier transformed to obtain the frequency-domain spectrum.
-
Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly sacrificing resolution.
-
The spectrum should be phased and baseline corrected.
-
The chemical shifts should be referenced to the internal standard (TMS at 0.00 ppm).
-
Integrate all signals to determine the relative number of protons for each resonance.
Visualization of Molecular Structure and Predicted Couplings
The following diagram, generated using the DOT language, illustrates the molecular structure of this compound and highlights the key predicted coupling interaction between the aromatic protons.
Caption: Molecular structure and predicted meta-coupling (⁴J) between H-4 and H-6.
References
An In-depth Technical Guide to the 13C NMR Analysis of 3-Bromo-2-methoxy-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the anticipated 13C Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-2-methoxy-5-methylpyridine. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide leverages established principles of 13C NMR spectroscopy and data from related substituted pyridines to predict the chemical shifts. Furthermore, a comprehensive experimental protocol for acquiring the 13C NMR spectrum is presented.
Predicted 13C NMR Chemical Shift Data
The chemical shifts in 13C NMR spectroscopy are highly sensitive to the electronic environment of each carbon atom. In this compound, the positions of the carbon atoms in the pyridine ring are influenced by the electronegativity and resonance effects of the bromo, methoxy, and methyl substituents. The predicted chemical shifts are summarized in Table 1. These predictions are based on the known substituent effects on the pyridine ring, where the methoxy group is strongly electron-donating, the methyl group is weakly electron-donating, and the bromo group is electron-withdrawing.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C2 | ~160-165 | Attached to the electronegative oxygen of the methoxy group and the ring nitrogen, leading to a significant downfield shift. |
| C3 | ~110-115 | Directly bonded to the bromine atom, causing a downfield shift, but also influenced by the electron-donating methoxy group at the adjacent position. |
| C4 | ~140-145 | Influenced by the electron-donating effects of the methoxy and methyl groups, as well as the overall electronic environment of the substituted ring. |
| C5 | ~125-130 | Attached to the methyl group and influenced by the adjacent bromine. |
| C6 | ~145-150 | Situated between the nitrogen atom and the carbon bearing the methyl group, leading to a downfield shift. |
| -OCH3 | ~55-60 | Typical chemical shift for a methoxy group attached to an aromatic ring. |
| -CH3 | ~15-20 | Typical chemical shift for a methyl group attached to an aromatic ring. |
Table 1: Predicted 13C NMR Chemical Shifts for this compound.
Experimental Protocol for 13C NMR Spectroscopy
This section outlines a detailed protocol for the acquisition of a high-quality 13C NMR spectrum of this compound.
1. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that readily dissolves the compound, such as Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6). CDCl3 is often a good starting point for many organic molecules.
-
Concentration: Dissolve approximately 10-50 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of Tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm). However, modern spectrometers can reference the spectrum to the residual solvent signal.
-
Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for better signal dispersion and sensitivity.
-
Tuning and Matching: Tune and match the probe for the 13C frequency to ensure optimal signal transmission and detection.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent to maintain a stable magnetic field during the experiment.
-
Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.
3. Data Acquisition Parameters
-
Pulse Program: Use a standard single-pulse experiment with proton decoupling, such as zgpg30 on Bruker instruments.[1] This will produce a spectrum where each unique carbon appears as a singlet.
-
Spectral Width (SW): Set a spectral width that covers the entire expected range of 13C chemical shifts, typically from 0 to 220 ppm.
-
Acquisition Time (AQ): An acquisition time of at least 1-2 seconds is recommended for good digital resolution.[1]
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is generally sufficient for most carbons in a molecule of this size to fully relax between pulses. For quantitative analysis, a much longer delay (5 times the longest T1) would be necessary.[1]
-
Number of Scans (NS): The number of scans will depend on the sample concentration. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.
-
Temperature: The experiment is typically run at room temperature (e.g., 298 K).
4. Data Processing
-
Fourier Transformation: Apply an exponential line broadening function (e.g., 1-2 Hz) to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal (0.00 ppm) or the solvent signal (e.g., CDCl3 at 77.16 ppm).
-
Peak Picking: Identify and label the chemical shift of each peak in the spectrum.
Logical Relationships in Chemical Shift Prediction
The following diagram illustrates the key substituent effects influencing the 13C NMR chemical shifts of the pyridine ring in this compound.
Caption: Substituent influence on carbon chemical shifts.
References
Mass spectrometry of 3-Bromo-2-methoxy-5-methylpyridine
An In-Depth Technical Guide to the Mass Spectrometry of 3-Bromo-2-methoxy-5-methylpyridine
This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, a key intermediate in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation, and visualization of fragmentation pathways.
Introduction
This compound (C₇H₈BrNO) is a substituted pyridine derivative with a molecular weight of approximately 202.05 g/mol . Mass spectrometry is an essential analytical technique for confirming its identity, assessing its purity, and elucidating its structure. Under electron ionization (EI), the molecule is expected to produce a distinct fragmentation pattern that provides a structural fingerprint. This guide outlines a standard procedure for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and presents a predicted fragmentation pathway based on established chemical principles.
Experimental Protocol
A detailed methodology for the GC-MS analysis of this compound is provided below.
2.1. Sample Preparation A stock solution of 1 mg/mL is prepared by dissolving 1 mg of this compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate. A working standard of approximately 10 µg/mL is then prepared by diluting the stock solution. The sample should be free of particulate matter; centrifugation is recommended if any solids are present.
2.2. Instrumentation A standard Gas Chromatography system coupled to a Mass Spectrometer with a single quadrupole analyzer and an Electron Ionization (EI) source is recommended for this analysis.
2.3. Gas Chromatography (GC) Parameters
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separation.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL with a splitless injection.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.[1]
2.4. Mass Spectrometry (MS) Parameters
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 300.
-
Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.[2]
Predicted Mass Spectrum Data
The electron ionization mass spectrum of this compound is predicted to show a characteristic molecular ion peak and several key fragment ions. Due to the presence of bromine, any fragment containing this atom will exhibit a distinctive isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).[3][4]
| Predicted m/z | Proposed Ion Formula | Proposed Structure/Fragment Lost | Predicted Relative Abundance |
| 201/203 | [C₇H₈BrNO]⁺• | Molecular Ion (M⁺•) | Moderate |
| 186/188 | [C₆H₅BrNO]⁺• | [M - CH₃]⁺ | High |
| 172/174 | [C₆H₅BrN]⁺• | [M - CH₂O]⁺ | Moderate |
| 122 | [C₇H₈NO]⁺ | [M - Br]⁺ | High (Base Peak) |
| 94 | [C₆H₈N]⁺ | [M - Br - CO]⁺ or [M - Br - C₂H₄]⁺ | Moderate |
| 78 | [C₅H₄N]⁺ | Pyridine ring fragment | Moderate |
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the logical flow of the GC-MS analysis process.
Caption: Experimental workflow for GC-MS analysis.
4.2. Proposed Fragmentation Pathway
The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion (M⁺•). Subsequent fragmentation occurs through the cleavage of the weakest bonds to form stable daughter ions.
Caption: Proposed EI fragmentation pathway.
Interpretation of Fragmentation
The predicted fragmentation pattern provides significant structural information:
-
Molecular Ion (m/z 201/203): The presence of a doublet with a 1:1 intensity ratio confirms the presence of one bromine atom in the molecule.[3]
-
Loss of a Methyl Radical (m/z 186/188): A common fragmentation for methoxy-substituted aromatics is the loss of a methyl radical (•CH₃) from the methoxy group, leading to a stable cation.[3]
-
Loss of Formaldehyde (m/z 172/174): Another characteristic fragmentation of methoxy ethers involves the rearrangement and elimination of a neutral formaldehyde (CH₂O) molecule.
-
Loss of a Bromine Radical (m/z 122): Cleavage of the C-Br bond, which is relatively weak, results in the loss of a bromine radical (•Br).[1] This fragment is often the base peak in the spectrum of bromo-aromatic compounds due to the formation of a stable pyridinium cation.
-
Further Fragmentation (m/z 94): The ion at m/z 122 can undergo further fragmentation, such as the loss of carbon monoxide (CO), a common pathway for pyridinium cations, to yield the fragment at m/z 94.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to the Reactivity of 3-bromo-2-methoxy-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-bromo-2-methoxy-5-methylpyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its structural features, including a reactive bromine atom, an electron-donating methoxy group, and a methyl group, make it a versatile building block for the synthesis of more complex molecules. The pyridine nitrogen also influences the reactivity of the ring. This guide provides a comprehensive overview of the reactivity of this compound, focusing on key transformations relevant to drug discovery and development. While specific experimental data for this exact molecule is limited in the public domain, this guide leverages data from closely related structural analogs to provide representative experimental protocols and expected outcomes.
Core Reactivity
The reactivity of this compound is primarily centered around the C-Br bond at the 3-position. This bond is susceptible to a variety of palladium-catalyzed cross-coupling reactions, metal-halogen exchange, and nucleophilic substitution reactions. The electronic nature of the substituents—the electron-donating methoxy group at the 2-position and the methyl group at the 5-position—influences the electron density of the pyridine ring and can affect reaction rates and regioselectivity.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations.
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organohalide with an organoboron compound.[1] This reaction is widely used to synthesize biaryl and heteroaryl compounds.[2] The pyridine nitrogen can sometimes coordinate to the palladium catalyst, potentially inhibiting the reaction, but appropriate choice of ligands and conditions can overcome this.[2]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridine Analogs
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Arylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 90 | 18 | 75-85 | For 2-Bromo-3-methylpyridine with 4-Nitrophenyl boronic acid.[2] |
| 2-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%) | K₃PO₄ | Toluene | 100 | 18 | - | For 3-amino-2-chloropyridine.[2] |
| Phenylboronic acid | PdCl₂(dppf) | Na₂CO₃ (2M aq.) | Toluene/Dioxane (4:1) | 85 | 4 | - | General procedure for halo-aromatic rings.[2] |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv.).[2]
-
Catalyst Addition: Add the Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] catalyst (0.05 mmol, 5 mol%).[2]
-
Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.[2]
-
Reaction: Place the flask in a preheated oil bath at 90°C and stir the reaction mixture vigorously for 18 hours. Monitor the reaction progress by TLC or LC-MS.[2]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 15 mL).[2] The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The crude product is purified by column chromatography.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C–N) bonds.[3] This reaction is highly valuable for the synthesis of aryl and heteroaryl amines, which are common motifs in pharmaceuticals.[4] The choice of ligand is critical for achieving high yields, especially with sterically hindered substrates.[4]
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridine Analogs
| Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Cyclohexane-1,2-diamine | [Pd₂(dba)₃] (0.18 mmol) / (±)-BINAP (0.35 mmol) | NaOBut | Toluene | 80 | 4 | 60 | For 2-bromo-6-methyl pyridine.[5] |
| Primary/Secondary Amine | Pd₂(dba)₃ (1-2 mol%) / (±)-BINAP (2-4 mol%) | Sodium tert-butoxide | Toluene | 80-110 | - | - | General protocol for 3-bromo-2-methylpyridine.[4] |
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., (±)-BINAP, 2-4 mol%), and the base (e.g., Sodium tert-butoxide, 1.4 - 2.5 equivalents).[4]
-
Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv) to the flask.[4]
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.[4]
-
Reaction: Seal the flask and heat the mixture with vigorous stirring at 80-110 °C. Monitor the reaction progress by TLC or LC-MS.[4]
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with brine. The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography.[5]
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.
Table 3: Representative Conditions for Sonogashira Coupling of Bromopyridine Analogs
| Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Terminal alkyne | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | THF | RT | 16 | - |
Note: The data in this table represents a general protocol for bromopyridine derivatives.
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add the anhydrous solvent (e.g., THF, 10 mL) and the base (e.g., Et₃N, 3.0 mmol, 3.0 equiv), followed by the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction by GC-MS or TLC.
-
Work-up: Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, then dry over anhydrous MgSO₄. Concentrate the organic layer and purify the residue by column chromatography.
Catalytic Cycle for Sonogashira Coupling
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base.[6]
Table 4: Representative Conditions for Heck Reaction of Bromopyridine Analogs
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (2) | DMF | 100 | 24 | 78 |
| n-Butyl acrylate | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Acetonitrile | 80 | 18 | 85 |
| 1-Octene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | NaOAc (2.5) | DMA | 120 | 20 | 72 |
Note: The data in this table is for the analogous compound 3-bromo-2-methylpyridine.
Experimental Protocol: Heck Reaction
-
Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the ligand (e.g., P(o-tolyl)₃, 0.04 mmol, 4 mol%).[7]
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas.[7]
-
Reagent Addition: Add the solvent (e.g., DMF, 5 mL), the alkene (1.5 mmol, 1.5 equiv), and the base (e.g., Et₃N, 2.0 mmol, 2.0 equiv) via syringe.[7]
-
Reaction: Seal the tube and heat the reaction mixture in an oil bath at the desired temperature with stirring. Monitor the reaction by GC-MS or TLC.[7]
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, then dry over anhydrous MgSO₄. Concentrate the organic layer and purify the residue by column chromatography.[7]
Catalytic Cycle for Heck Reaction
Caption: Catalytic cycle of the Heck reaction.
Metal-Halogen Exchange
Metal-halogen exchange is a fundamental organometallic reaction that can be used to convert the C-Br bond into a more reactive C-metal bond, which can then be reacted with various electrophiles.
Reaction of this compound with a strong organolithium base, such as n-butyllithium or lithium diisopropylamide (LDA), at low temperatures can lead to the formation of the corresponding 3-lithiopyridine derivative. This intermediate is a powerful nucleophile and can react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides). The choice of solvent is crucial, with toluene being effective for generating 3-lithiopyridine at -50°C.[4]
The formation of a Grignard reagent can be achieved by reacting this compound with magnesium metal in an ethereal solvent like THF or diethyl ether.[1] The resulting organomagnesium compound is a strong nucleophile and base, useful for forming new carbon-carbon bonds.[1]
Experimental Protocol: Grignard Reagent Formation
-
Reaction Setup: Place magnesium turnings in a flame-dried flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere.[1]
-
Initiation: Add a small crystal of iodine and a small amount of a solution of this compound in anhydrous THF to initiate the reaction.[1]
-
Addition: Once the reaction has started (indicated by heat evolution and disappearance of the iodine color), add the remaining solution of the bromopyridine dropwise at a rate that maintains a gentle reflux.[1]
-
Completion: After the addition is complete, the reaction mixture can be heated to ensure full conversion. The resulting Grignard reagent is then used in situ for subsequent reactions.[1]
General Experimental Workflow
Caption: A general workflow for a typical cross-coupling experiment.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its reactivity is dominated by the chemistry of the C-Br bond, which readily participates in a wide array of palladium-catalyzed cross-coupling reactions and metal-halogen exchange processes. This guide provides a foundation for researchers to design and execute synthetic strategies involving this compound, drawing upon established protocols for structurally similar molecules. The provided experimental conditions and catalytic cycles serve as a starting point for the development of novel derivatives for applications in drug discovery and materials science. Further investigation into the specific reactivity of this molecule is warranted to fully exploit its synthetic potential.
References
- 1. Grignard reagent - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Heck Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
A Technical Guide to 3-Bromo-2-methoxy-5-methylpyridine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract: 3-Bromo-2-methoxy-5-methylpyridine is a substituted pyridine derivative that serves as a valuable building block in organic synthesis. Its specific arrangement of a bromine atom, a methoxy group, and a methyl group on the pyridine ring makes it a versatile intermediate for the creation of complex molecules, particularly in the fields of pharmaceutical and agrochemical research. This document provides a comprehensive overview of its known synonyms, chemical properties, and its role in synthetic chemistry. While detailed experimental protocols for this specific molecule are not widely published, this guide presents generalized, representative procedures for its synthesis and application based on closely related compounds.
Chemical Identity and Synonyms
Precise identification of chemical compounds is critical for research and development. The following table summarizes the primary identifiers and synonyms for this compound.
| Identifier Type | Value |
| Primary Name | This compound |
| CAS Number | 717843-56-6[1] |
| Synonyms | 3-bromo-2-methoxy-5-methyl-pyridine[1] |
| 3-bromo-2-methoxy-5-methylpyridin[1] | |
| Pyridine, 3-bromo-2-methoxy-5-methyl-[1] |
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. These properties are essential for its handling, reaction setup, and purification.
| Property | Value | Source |
| Molecular Formula | C₇H₈BrNO | [1] |
| Molecular Weight | 202.05 g/mol | [1] |
| Appearance | Liquid | [1] |
| Purity | Typically ≥98% | [1] |
| InChI | InChI=1S/C7H8BrNO/c1-5-3-6(8)7(10-2)9-4-5/h3-4H,1-2H3 | [1] |
| InChI Key | NDKLQBZACYGWAZ-UHFFFAOYSA-N | [1] |
For context, the properties of several related isomers, which are often used in similar applications, are presented in the table below.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-Bromo-5-methoxy-2-methylpyridine | 1256823-49-0 | C₇H₈BrNO | 202.05[2] |
| 5-Bromo-3-methoxy-2-methylpyridine | 1150617-80-3 | C₇H₈BrNO | 202.05[3] |
| 5-Bromo-2-methoxy-3-methylpyridine | 760207-87-2 | C₇H₈BrNO | 202.05[4] |
| 3-Bromo-2-methoxypyridine | 13472-59-8 | C₆H₆BrNO | 188.02[5] |
Role in Synthetic Chemistry
Substituted bromopyridines like this compound are primarily utilized as intermediates in the synthesis of more complex molecules. The bromine atom at the 3-position provides a reactive handle for various cross-coupling reactions, which are fundamental in modern medicinal chemistry for constructing carbon-carbon and carbon-heteroatom bonds.
These compounds are frequently employed in palladium-catalyzed reactions such as:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids to form biaryl structures.
-
Heck Coupling: Reaction with alkenes.
-
Sonogashira Coupling: Reaction with terminal alkynes.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
These reactions allow for the modular assembly of complex molecular scaffolds, making this class of compounds highly valuable in the synthesis of drug candidates for therapeutic areas such as oncology and central nervous system disorders.
Experimental Protocols
Protocol 1: General Synthesis via Nucleophilic Aromatic Substitution (Illustrative Example)
This protocol is adapted from the synthesis of the related compound 3-Bromo-5-methoxypyridine and illustrates a common method for introducing a methoxy group onto a dibrominated pyridine ring.[6][7]
Reaction: 3,5-Dibromo-2-methylpyridine + Sodium Methoxide → 3-Bromo-5-methoxy-2-methylpyridine + Sodium Bromide
Materials:
-
3,5-Dibromo-2-methylpyridine
-
Sodium Methoxide (can be prepared in-situ from sodium metal and anhydrous methanol)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
Procedure:
-
Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve sodium methoxide (1.1 - 1.5 equivalents) in anhydrous DMF in a suitable reaction vessel.
-
Add 3,5-Dibromo-2-methylpyridine (1.0 equivalent) to the solution.
-
Heat the reaction mixture to a temperature between 70-100 °C. The optimal temperature and reaction time must be determined by monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly pouring the mixture into ice water.
-
Extract the aqueous mixture with an organic solvent such as diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to obtain the final product.
Protocol 2: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a typical workflow for using a bromopyridine intermediate, such as this compound, to synthesize a biaryl product, a common motif in pharmacologically active molecules.[7][8]
Reaction: this compound + Arylboronic Acid → 3-Aryl-2-methoxy-5-methylpyridine
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water or Toluene/Ethanol/Water)
-
Ethyl acetate (for extraction)
-
Brine
Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) several times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water).
-
Heat the mixture to reflux (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Synthetic Workflow Visualization
The following diagram illustrates a typical logical workflow from a starting material to a final, more complex product using this compound as a key intermediate in a Suzuki coupling reaction.
Caption: Synthetic workflow for this compound and its use in Suzuki coupling.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 3-Bromo-5-methoxy-2-methylpyridine | 1256823-49-0 | GAC82349 [biosynth.com]
- 3. Page loading... [guidechem.com]
- 4. 5-Bromo-2-methoxy-3-methylpyridine | C7H8BrNO | CID 22591176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Bromo-2-methoxypyridine 96 13472-59-8 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to 3-Bromo-2-methoxy-5-methylpyridine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-2-methoxy-5-methylpyridine, a key heterocyclic building block in medicinal chemistry. While a seminal discovery paper for this compound is not readily apparent in the scientific literature, its importance is underscored by its role as a crucial intermediate in the synthesis of complex pharmaceutical agents, particularly muscarinic M1 receptor agonists. This document details its physicochemical properties, outlines a probable synthetic route with a detailed experimental protocol based on analogous chemical transformations, and discusses its significant applications in drug development, supported by patent literature.
Introduction
This compound (CAS No. 717843-56-6) is a substituted pyridine derivative that has emerged as a valuable intermediate in the field of medicinal chemistry. Its unique substitution pattern, featuring a bromo group at the 3-position, a methoxy group at the 2-position, and a methyl group at the 5-position, offers synthetic handles for the construction of more complex molecular architectures. The history of this compound is primarily linked to its application in the development of novel therapeutics. Notably, it has been cited in patents as a key precursor for the synthesis of bicyclic aza compounds that act as muscarinic M1 receptor agonists, which are of interest for treating various central nervous system disorders[1][2][3].
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Source |
| CAS Number | 717843-56-6 | [1][2][3][4] |
| Molecular Formula | C₇H₈BrNO | [5] |
| Molecular Weight | 202.05 g/mol | [6][7] |
| Appearance | Liquid | [5] |
| Purity | ≥98% | [5] |
| InChI | InChI=1S/C7H8BrNO/c1-5-3-6(8)7(10-2)9-4-5/h3-4H,1-2H3 | [5] |
| InChIKey | NDKLQBZACYGWAZ-UHFFFAOYSA-N | [4][5] |
| SMILES | CC1=CN=C(OC)C(Br)=C1 | [4] |
Synthesis of this compound
While a specific, peer-reviewed synthesis protocol for this compound is not extensively documented, a plausible and efficient synthetic route can be inferred from established methods for analogous substituted pyridines. The most probable pathway involves the nucleophilic aromatic substitution of a suitable precursor, such as 3-bromo-2-chloro-5-methylpyridine, with sodium methoxide. This approach is analogous to the synthesis of similar compounds like 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine[8].
Proposed Synthetic Pathway
The proposed synthesis of this compound is outlined below. This two-step process would likely begin with the bromination of 2-chloro-5-methylpyridine, followed by a nucleophilic substitution with sodium methoxide.
Detailed Experimental Protocol (Representative)
The following is a representative experimental protocol for the synthesis of this compound, adapted from procedures for structurally similar compounds[8][9][10].
Materials:
-
3-Bromo-2-chloro-5-methylpyridine
-
Sodium methoxide (25% solution in methanol or prepared in situ from sodium metal and anhydrous methanol)
-
Anhydrous methanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a solution of 3-bromo-2-chloro-5-methylpyridine (1.0 eq) in anhydrous methanol (10-15 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a solution of sodium methoxide in methanol (1.1-1.2 eq).
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the methanol.
-
Extraction: To the residue, add water and extract with diethyl ether (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel to obtain the final product.
Applications in Drug Development
The primary documented application of this compound is as a key intermediate in the synthesis of muscarinic M1 receptor agonists. These agonists are being investigated for the treatment of cognitive disorders and other central nervous system diseases.
Role in the Synthesis of Muscarinic M1 Receptor Agonists
Patents from pharmaceutical companies describe the use of this compound in multi-step syntheses to produce complex bicyclic aza compounds[1][2][3]. In these synthetic sequences, the bromo substituent on the pyridine ring serves as a crucial handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce further molecular complexity.
Conclusion
This compound is a synthetically versatile building block with demonstrated utility in the development of novel therapeutics. While its formal discovery and early history are not well-defined in academic literature, its value is evident from its application in the pharmaceutical industry. The probable synthetic route via nucleophilic substitution is straightforward, making the compound accessible for research and development. As the quest for new treatments for central nervous system disorders continues, the demand for such specialized intermediates is likely to grow, further solidifying the importance of this compound in modern drug discovery.
References
- 1. WO2015118342A1 - Bicyclic aza compounds as muscarinic m1 receptor agonists. - Google Patents [patents.google.com]
- 2. US10961225B2 - Bicyclic AZA compounds as muscarinic M1 receptor and/or M4 receptor - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. 717843-56-6 | this compound | Bromides | Ambeed.com [ambeed.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. 3-Bromo-5-methoxy-2-methylpyridine | 1256823-49-0 | GAC82349 [biosynth.com]
- 7. 5-Bromo-2-methoxy-3-methylpyridine | C7H8BrNO | CID 22591176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
Theoretical Exploration of 3-Bromo-2-methoxy-5-methylpyridine: A Computational Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical studies and computational analysis of 3-Bromo-2-methoxy-5-methylpyridine. Drawing upon established methodologies applied to analogous pyridine derivatives, this document outlines the expected structural, electronic, and spectroscopic properties of the molecule, offering a foundational resource for further research and development.
Molecular and Chemical Properties
This compound is a substituted pyridine with the molecular formula C₇H₈BrNO.[1][2] Its chemical properties, as sourced from chemical suppliers and databases, are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₇H₈BrNO | [1][2] |
| Molecular Weight | 202.05 g/mol | [1][2] |
| CAS Number | 717843-56-6 | [1] |
| Appearance | Liquid | [1] |
| Purity | 98% | [1] |
| InChI | InChI=1S/C7H8BrNO/c1-5-3-6(8)7(10-2)9-4-5/h3-4H,1-2H3 | [1] |
| InChIKey | NDKLQBZACYGWAZ-UHFFFAOYSA-N | [1] |
Computational Methodology
While specific theoretical studies on this compound are not extensively documented in publicly available literature, a robust computational protocol can be established based on studies of structurally similar compounds, such as other substituted bromopyridines.[3][4]
Density Functional Theory (DFT) Calculations
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT calculations would be instrumental in determining its optimized geometry, vibrational frequencies, and electronic properties.
Protocol:
-
Software: Gaussian 09 suite of programs is a commonly used software for such calculations.[5]
-
Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is a widely accepted method for obtaining accurate results for organic molecules.[5]
-
Basis Set: The 6-311++G(d,p) basis set is recommended for achieving a good balance between computational cost and accuracy for this type of molecule.
-
Geometry Optimization: The molecular structure would be optimized to find the global minimum on the potential energy surface.
-
Frequency Calculations: Vibrational frequencies would be calculated at the optimized geometry to confirm it as a true minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.
Frontier Molecular Orbital (FMO) Analysis
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule.
Protocol:
-
Following the DFT optimization, the energies of the HOMO and LUMO would be calculated.
-
The energy gap (ΔE = E_LUMO - E_HOMO) would be determined to assess the molecule's chemical stability and reactivity.
-
Visualization of the HOMO and LUMO electron density plots would reveal the regions of the molecule most likely to act as electron donors and acceptors, respectively.
Molecular Electrostatic Potential (MEP)
The MEP surface provides a visual representation of the charge distribution in a molecule and is used to predict sites for electrophilic and nucleophilic attack.
Protocol:
-
The MEP surface would be calculated based on the optimized geometry from the DFT calculations.
-
The surface would be color-coded to represent different electrostatic potential values, with red indicating regions of high electron density (electronegative) and blue indicating regions of low electron density (electropositive).
Molecular Docking
To explore the potential of this compound as a drug candidate, molecular docking studies can be performed to predict its binding affinity and mode of interaction with a biological target, such as a protein receptor.
Protocol:
-
Target Selection: A relevant protein target would be identified based on the desired therapeutic application. For example, studies on similar compounds have investigated their potential as anti-cancer agents by docking them with breast cancer-related proteins.
-
Ligand and Receptor Preparation: The 3D structure of this compound would be prepared (e.g., energy minimized), and the receptor structure would be obtained from a protein database (e.g., Protein Data Bank) and prepared for docking (e.g., removal of water molecules, addition of hydrogen atoms).
-
Docking Simulation: A docking program (e.g., AutoDock) would be used to predict the binding poses of the ligand within the active site of the receptor.
-
Analysis: The results would be analyzed to determine the binding energy (a measure of binding affinity) and to visualize the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
Predicted Data and Analysis
Based on the computational methodologies described, the following tables summarize the expected quantitative data for this compound.
Optimized Geometrical Parameters (Predicted)
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C-Br | Value |
| C-O | Value |
| C-N | Value |
| C-C | Value |
| C-H | Value |
| O-CH₃ | Value |
| Bond Angles (°) | |
| C-C-Br | Value |
| C-N-C | Value |
| C-O-C | Value |
| Dihedral Angles (°) | |
| Specify Atoms | Value |
Note: The actual values would be obtained from the output of the DFT geometry optimization.
Vibrational Frequencies (Predicted)
| Mode | Wavenumber (cm⁻¹) | IR Intensity | Raman Activity | Assignment |
| 1 | Value | Value | Value | e.g., C-H stretch |
| 2 | Value | Value | Value | e.g., C=C stretch |
| 3 | Value | Value | Value | e.g., C-Br stretch |
| ... | ... | ... | ... | ... |
Note: This table would be populated with the calculated vibrational frequencies and their corresponding intensities and assignments.
Electronic Properties (Predicted)
| Property | Predicted Value (eV) |
| HOMO Energy | Value |
| LUMO Energy | Value |
| HOMO-LUMO Gap (ΔE) | Value |
| Ionization Potential | Value |
| Electron Affinity | Value |
| Electronegativity | Value |
| Chemical Hardness | Value |
| Chemical Softness | Value |
| Electrophilicity Index | Value |
Note: These reactivity descriptors would be calculated from the HOMO and LUMO energies.
Molecular Docking Results (Hypothetical)
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| e.g., EGFR | Value | e.g., Leu718, Val726 |
| e.g., VEGFR2 | Value | e.g., Cys919, Asp1046 |
Note: This table presents hypothetical results to illustrate the output of a molecular docking study.
Visualizations
Computational Workflow
The following diagram illustrates the general workflow for the theoretical analysis of this compound.
Logical Relationship for Drug Discovery Potential
This diagram shows the logical progression from theoretical calculations to assessing the drug discovery potential of the compound.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 5-Bromo-2-methoxy-3-methylpyridine | C7H8BrNO | CID 22591176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
Quantum Mechanical Investigations of Substituted Pyridines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum mechanical investigations in the study of substituted pyridines. Pyridine and its derivatives are fundamental scaffolds in numerous pharmaceuticals and functional materials. Understanding their electronic structure, reactivity, and interactions at a molecular level is crucial for the rational design of new therapeutic agents and advanced materials. This document details the theoretical frameworks, computational and experimental methodologies, and key findings from quantum mechanical studies of these important heterocyclic compounds.
Introduction to Quantum Mechanical Investigations of Substituted Pyridines
Quantum mechanical calculations have become an indispensable tool for elucidating the intricate relationship between the structure and properties of substituted pyridines. These computational methods, particularly Density Functional Theory (DFT), offer a powerful means to predict molecular geometries, electronic properties, and spectroscopic signatures with high accuracy. The strategic placement of substituents on the pyridine ring can significantly alter its electronic landscape, thereby influencing its basicity, nucleophilicity, and potential as a ligand for biological targets.[1] By modeling these substituent effects, researchers can gain deep insights into the structure-activity relationships that govern the function of pyridine derivatives in medicinal chemistry and materials science.
Computational Methodologies
A variety of quantum mechanical methods are employed to investigate the properties of substituted pyridines. The choice of method depends on the desired accuracy and the computational resources available.
2.1. Density Functional Theory (DFT)
DFT has emerged as the workhorse for computational studies of medium-sized organic molecules like substituted pyridines due to its excellent balance of accuracy and computational cost.[1]
-
Functionals: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used for calculations on substituted pyridines.[2][3]
-
Basis Sets: The 6-311+G(d,p) and 6-311++G(d,p) basis sets are commonly employed to provide a good description of the electronic structure.[1][2] For specific applications, such as studying corrosion inhibitors, the 6-31G(d,p) basis set is also utilized.[4]
A typical DFT calculation workflow for a substituted pyridine is illustrated below:
2.2. Quantum Theory of Atoms in Molecules (QTAIM)
QTAIM analysis is a powerful technique used to investigate the nature of chemical bonds and intermolecular interactions based on the topology of the electron density. It can be used to characterize the interactions of substituted pyridines with other molecules or metal ions.[5]
2.3. Natural Bond Orbital (NBO) Analysis
NBO analysis provides a localized picture of chemical bonding and is used to calculate atomic charges and analyze charge transfer interactions. For substituted pyridines, NBO analysis helps in understanding how substituents modulate the electron density distribution within the molecule.[3]
Experimental Protocols
Experimental studies are crucial for validating the results of quantum mechanical calculations and providing a complete picture of the properties of substituted pyridines.
3.1. Synthesis of Substituted Pyridines
A variety of synthetic routes are available for the preparation of substituted pyridines, with the choice of method depending on the desired substitution pattern.[1] One common approach is the Minisci decarboxylative alkylation, which allows for the introduction of alkyl groups at the 2- and 6-positions of the pyridine ring.[1] Another versatile method is the Suzuki-Miyaura cross-coupling reaction, which is used to introduce aryl or other organic groups.
3.2. Spectroscopic Characterization
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the vibrational modes of the molecule. Experimental spectra are often compared with vibrational frequencies calculated using DFT to aid in the assignment of spectral bands.[1] Spectra are typically recorded in the range of 4000-400 cm⁻¹.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are standard techniques for determining the chemical structure of substituted pyridines.
-
UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Time-dependent DFT (TD-DFT) calculations are often used to simulate the experimental absorption spectra and understand the nature of these transitions.[6]
Quantitative Data Summary
The following tables summarize key quantitative data obtained from quantum mechanical investigations of various substituted pyridines.
Table 1: Calculated Electronic Properties of Selected 4-Substituted Pyridines
| Substituent (at C4) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) | Computational Method |
| -H | -6.68 | -0.79 | 5.89 | 2.22 | B3LYP/6-311+G(d,p) |
| -CH₃ | -6.45 | -0.68 | 5.77 | 2.60 | B3LYP/6-311+G(d,p) |
| -NH₂ | -5.78 | -0.32 | 5.46 | 4.04 | B3LYP/6-311+G(d,p) |
| -NO₂ | -7.65 | -2.87 | 4.78 | 1.57 | B3LYP/6-311+G(d,p) |
| -CN | -7.42 | -2.11 | 5.31 | 1.68 | B3LYP/6-311+G(d,p) |
Data is illustrative and compiled from typical trends reported in the literature.[1][2]
Table 2: Calculated Vibrational Frequencies (cm⁻¹) for Pyridine
| Vibrational Mode | Experimental | Calculated (B3LYP/6-311+G(d,p)) |
| Ring stretching | 1583 | 1585 |
| Ring stretching | 1482 | 1485 |
| C-H in-plane bending | 1218 | 1220 |
| Ring breathing | 991 | 993 |
| C-H out-of-plane bending | 748 | 750 |
Data is illustrative and based on typical agreements between experimental and calculated values.[1]
Signaling Pathway and Reaction Mechanism Analysis
Quantum mechanical studies are instrumental in elucidating the mechanisms by which substituted pyridines exert their biological effects, such as enzyme inhibition or modulation of signaling pathways.
5.1. Inhibition of Neuregulin-1/ErbB4 Signaling Pathway
Certain complex substituted pyridines have been identified as inhibitors of the neuregulin-1/ErbB4 signaling pathway, which is implicated in breast cancer and schizophrenia.[5] The binding of neuregulin-1 to the ErbB4 receptor tyrosine kinase initiates a signaling cascade that promotes cell differentiation and survival. Substituted pyridines can be designed to bind to the ATP-binding pocket of the ErbB4 kinase domain, thereby inhibiting its activity and blocking downstream signaling.
The inhibitory action of a substituted pyridine on the ErbB4 signaling pathway can be visualized as follows:
Conclusion
Quantum mechanical investigations provide invaluable insights into the electronic structure, reactivity, and biological activity of substituted pyridines. The synergy between computational modeling and experimental validation is crucial for advancing our understanding of these versatile molecules. The methodologies and data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development, facilitating the rational design of novel substituted pyridine derivatives with tailored properties and functions.
References
- 1. Viewing a reaction path diagram — Cantera 3.3.0a1 documentation [cantera.org]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Diversity Synthesis of Complex Pyridines Yields a Probe of a Neurotrophic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 3-Bromo-2-methoxy-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura cross-coupling of 3-Bromo-2-methoxy-5-methylpyridine with various arylboronic acids. This reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds critical for the synthesis of diverse molecular architectures, particularly in the fields of medicinal chemistry and materials science. The pyridine moiety is a privileged scaffold in numerous biologically active compounds, and the functionalization at the 3-position via Suzuki coupling allows for the systematic exploration of structure-activity relationships.
Data Presentation: Representative Reaction Conditions
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the judicious selection of the catalyst system, base, and solvent. The following table summarizes typical reaction conditions for the coupling of substituted bromopyridines, providing a comparative overview to guide reaction optimization for this compound.[1] While the electronic effects of the 2-methoxy and 5-methyl groups may influence reactivity, these conditions serve as an excellent starting point.
| Catalyst System | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ (3-5 mol%) | K₃PO₄ (2-3) | 1,4-Dioxane / H₂O (4:1) | 90-95 | 12-18 | 75-85 | A common and reliable catalyst system for bromopyridines.[1][2] |
| Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ (3) | Toluene | 100 | 16 | ~92 | Buchwald ligands like SPhos can be effective for challenging substrates.[1] |
| Pd₂(dba)₃ (1.5 mol%) / XPhos (3 mol%) | Cs₂CO₃ (2.5) | THF | 80 | 18 | ~88 | Another effective Buchwald ligand system.[1] |
| PdCl₂(dppf) (3-5 mol%) | K₂CO₃ or Na₂CO₃ (2) | 1,4-Dioxane / H₂O or Toluene/Dioxane | 80-120 | 4-12 | Good to Excellent | A versatile catalyst for a broad range of substrates.[3] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a generalized procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of specific parameters may be required for different boronic acids to achieve maximum yield.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere chemistry (e.g., Schlenk flask)
-
Magnetic stirrer and hotplate
-
Solvents for workup and purification (e.g., ethyl acetate, brine)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[3]
-
Catalyst and Solvent Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[2] Subsequently, add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O 4:1) via syringe.[1][2]
-
Reaction: Place the flask in a preheated oil bath and heat the mixture to the desired temperature (e.g., 90-95 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the progress of the reaction by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.[1] Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[1]
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-2-methoxy-5-methylpyridine.[1]
Visualizations
The following diagrams illustrate the generalized experimental workflow and the catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for Sonogashira Coupling with 3-Bromo-2-methoxy-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This palladium-catalyzed reaction, typically in the presence of a copper(I) co-catalyst, has seen widespread application in the synthesis of natural products, pharmaceuticals, and advanced materials.[1][2] Functionalized pyridines are crucial building blocks in medicinal chemistry, and the introduction of an alkynyl moiety via the Sonogashira coupling can significantly impact the biological activity of a molecule. This document provides detailed application notes and protocols for the Sonogashira coupling of 3-Bromo-2-methoxy-5-methylpyridine, a versatile pyridine building block.
Reaction Principle and Significance
The Sonogashira coupling of this compound with various terminal alkynes allows for the synthesis of a diverse library of 3-alkynyl-2-methoxy-5-methylpyridine derivatives. These products are valuable intermediates in drug discovery and development, as the pyridine core is a common motif in many biologically active compounds. The 2-methoxy and 5-methyl substituents on the pyridine ring can influence the electronic properties and steric hindrance of the molecule, which in turn can affect the reaction conditions and the biological activity of the final products.
Experimental Protocols
The following is a general protocol for the Sonogashira coupling of this compound with a terminal alkyne. This protocol is based on established procedures for similar bromopyridine substrates and may require optimization for specific alkynes.[1]
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, etc.)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(CF₃COO)₂)
-
Copper(I) iodide (CuI)
-
Ligand (e.g., triphenylphosphine (PPh₃))
-
Base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), tetrahydrofuran (THF), toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and workup reagents
Procedure:
-
To a dry Schlenk flask, add the palladium catalyst (e.g., 2.5 mol%), the ligand (e.g., 5 mol%), and copper(I) iodide (e.g., 5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the anhydrous solvent (e.g., DMF) and stir the mixture for 30 minutes at room temperature under the inert atmosphere.
-
To this mixture, add this compound (1.0 eq), the terminal alkyne (1.2 eq), and the base (e.g., Et₃N, 2.0 eq).
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-alkynyl-2-methoxy-5-methylpyridine.
Data Presentation
| Bromopyridine Substrate | Terminal Alkyne | Catalyst System | Base / Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N / DMF | 100 | 3 | 92 | [1] |
| 2-Amino-3-bromopyridine | 1-Hexyne | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N / DMF | 100 | 3 | 85 | [1] |
| 2-Amino-3-bromopyridine | 3,3-Dimethyl-1-butyne | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N / DMF | 100 | 3 | 78 | [1] |
| 3-Bromopyridine | Phenylacetylene | NS-MCM-41-Pd / CuI / PPh₃ | Et₃N / NMP | 90 | 24 | 98 | [3] |
| 2-Bromopyridine | Phenylacetylene | NS-MCM-41-Pd / CuI / PPh₃ | Et₃N / NMP | 90 | 3 | 99 | [4] |
| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ / CuI | Et₃N / THF | rt | 16 | High | [5] |
| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Hexyne | Pd(PPh₃)₄ / CuI | Et₃N / THF | rt | 16 | 93 | [5] |
| 6-Bromo-3-fluoro-2-cyanopyridine | Propargyl alcohol | Pd(PPh₃)₄ / CuI | Et₃N / THF | rt | 16 | 90 | [5] |
Visualizations
Sonogashira Coupling Catalytic Cycle
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Experimental Workflow
Caption: General experimental workflow for Sonogashira coupling.
Applications in Drug Development
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The introduction of an alkynyl group through the Sonogashira coupling can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. The resulting 3-alkynyl-2-methoxy-5-methylpyridine derivatives can serve as key intermediates for the synthesis of more complex molecules with potential therapeutic applications in areas such as oncology, neuroscience, and infectious diseases. The alkyne functionality can also be further elaborated, for example, through click chemistry or reduction, to generate a wider range of analogs for structure-activity relationship (SAR) studies.
Conclusion
The Sonogashira coupling is a highly effective method for the synthesis of 3-alkynyl-2-methoxy-5-methylpyridine derivatives. The provided protocols and data, based on analogous systems, offer a solid starting point for researchers to explore the synthesis and applications of these valuable compounds in drug discovery and materials science. Optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
- 1. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Notes and Protocols for the Heck Reaction of 3-Bromo-2-methoxy-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a cornerstone of modern organic synthesis. It facilitates the coupling of unsaturated halides with alkenes to produce substituted alkenes, a structural motif prevalent in pharmaceuticals, agrochemicals, and functional materials. 3-Bromo-2-methoxy-5-methylpyridine is a valuable building block in medicinal chemistry, and its functionalization via the Heck reaction opens avenues for the synthesis of a diverse range of novel compounds.
These application notes provide a detailed overview and experimental protocols for performing the Heck reaction using this compound. The protocols are based on established methodologies for similar bromopyridine derivatives and are intended to serve as a starting point for reaction optimization.
Reaction Principle
The Mizoroki-Heck reaction proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by migratory insertion of the alkene into the aryl-palladium bond. Subsequent β-hydride elimination releases the substituted alkene product and a hydridopalladium species. Finally, reductive elimination of HBr, facilitated by a base, regenerates the active Pd(0) catalyst.
Data Presentation
Table 1: Representative Conditions for the Heck Reaction of Bromopyridine Derivatives
| Entry | Bromopyridine Substrate | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromo-2-methylpyridine | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (2) | DMF | 100-120 | 12-24 | Good |
| 2 | 3-Bromo-2-methylpyridine | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (2) | DMF | 100-120 | 12-24 | Good |
| 3 | 2-Bromo-3-methoxypyridine | Styrene | Pd(OAc)₂ (2-5) | PPh₃ (4-10) | Et₃N or K₂CO₃ (2-3) | DMF, MeCN, or Toluene | 80-140 | 4-24 | Good |
| 4 | 2-Bromo-3-methoxypyridine | n-Butyl acrylate | Pd(OAc)₂ (2-5) | PPh₃ (4-10) | Et₃N or K₂CO₃ (2-3) | DMF, MeCN, or Toluene | 80-140 | 4-24 | Good |
| 5 | 3-Bromopyridine | Butyl acrylate | Pd(OAc)₂ (10) | Supramolecular Ligand L (20) | K₂CO₃ (3) | Toluene | 130 | 1 | 78 |
| 6 | 3-Bromopyridine | Styrene | Pd(OAc)₂ (10) | Supramolecular Ligand L (20) | K₂CO₃ (3) | Toluene | 130 | 1 | 95 |
Yields are reported as "Good" when specific percentages were not provided in the source material. Optimization for this compound is recommended.
Experimental Protocols
The following is a general protocol for the Heck reaction of this compound with an alkene, based on procedures for similar substrates.[1] All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (e.g., Styrene, n-Butyl acrylate) (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Phosphine Ligand (e.g., Triphenylphosphine (PPh₃) or Tri(o-tolyl)phosphine (P(o-tolyl)₃)) (0.04 mmol, 4 mol%)
-
Base (e.g., Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)) (2.0-3.0 mmol, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF, NMP, Dioxane, Toluene) (5 mL)
Procedure:
-
To a dry Schlenk tube or sealed reaction vessel equipped with a magnetic stir bar, add this compound, the palladium catalyst, and the phosphine ligand.
-
Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Under a positive pressure of the inert gas, add the anhydrous, degassed solvent via syringe.
-
Add the alkene and the base to the reaction mixture via syringe.
-
Seal the vessel and heat the reaction mixture in a preheated oil bath to the desired temperature (typically 80-140 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted pyridine derivative.
Mandatory Visualizations
Heck Reaction Catalytic Cycle
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
General Experimental Workflow
Caption: General workflow for the Heck reaction.
Safety Considerations
-
Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be used with appropriate safety precautions.
-
Reactions at elevated temperatures should be conducted behind a safety shield.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The Heck reaction is a powerful tool for the C-C bond formation, enabling the synthesis of a wide variety of substituted alkenes from this compound. The provided protocols, based on reactions with similar substrates, offer a solid starting point for researchers. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve the highest yields for specific alkene coupling partners. Careful monitoring of the reaction progress and adherence to safety protocols are essential for successful and safe experimentation.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromo-2-methoxy-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 3-bromo-2-methoxy-5-methylpyridine. This versatile heterocyclic building block is a key intermediate in the synthesis of a wide range of functionalized pyridine derivatives for applications in medicinal chemistry and materials science. The methodologies described herein focus on several widely utilized palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, providing a foundation for the synthesis of diverse molecular architectures.
Introduction
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[1] For substituted pyridines, these reactions are instrumental in the development of novel compounds for pharmaceutical and agrochemical applications. This compound is a valuable substrate for such transformations, with the bromine atom at the 3-position serving as a handle for the introduction of a variety of substituents. The methoxy and methyl groups on the pyridine ring can also influence the electronic properties and steric environment of the molecule, impacting reaction outcomes.
This guide offers a comparative analysis of reaction conditions for several key cross-coupling reactions, detailed experimental protocols, and visualizations to aid in experimental design and execution.
Data Presentation: Comparative Overview of Cross-Coupling Reactions
The efficiency of palladium-catalyzed cross-coupling reactions is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize representative quantitative data for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of this compound and analogous bromopyridines.
Table 1: Suzuki-Miyaura Coupling of Bromopyridines with Boronic Acids [2][3]
| Entry | Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 92 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88 |
| 4 | (4-Nitrophenyl)boronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2-3) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 75-85 |
Table 2: Buchwald-Hartwig Amination of Bromopyridines [4][5]
| Entry | Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 8 | ~92 |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2) | 1,4-Dioxane | 100 | 12 | 85-95 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | Xantphos (3) | Cs₂CO₃ (2) | Toluene | 110 | 16 | 80-90 |
| 4 | Cyclohexane-1,2-diamine | [Pd₂(dba)₃] (2) | (±)-BINAP (4) | NaOtBu (2.8) | Toluene | 80 | 4 | 60 |
Table 3: Sonogashira Coupling of Bromopyridines with Terminal Alkynes [6][7]
| Entry | Alkyne | Palladium Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N (2) | THF | 60 | 6 | ~88 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (3) | DMF | 80 | 8 | 85-95 |
| 3 | 1-Heptyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N (excess) | DMF | 100 | 3 | ~90 |
| 4 | 4-Methoxyphenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N (excess) | DMF | 100 | 3 | 89 |
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of this compound. These protocols are based on established procedures for similar substrates and may require optimization for specific coupling partners.[2][6][7]
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[2]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv.)
-
Anhydrous toluene (5 mL)
-
Schlenk flask or sealed tube
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.[4]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Amine (1.2 mmol, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.)
-
Anhydrous toluene (5 mL)
-
Schlenk flask or sealed tube
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, BINAP, and NaOtBu to a dry Schlenk flask.
-
Add this compound and the amine.
-
Add anhydrous, degassed toluene.
-
Seal the flask and heat the mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion (typically 8-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.[6][7]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Terminal alkyne (1.2 mmol, 1.2 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI, 0.05 mmol, 5 mol%)
-
Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv.)
-
Anhydrous THF or DMF (5 mL)
-
Schlenk flask
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent (THF or DMF) and triethylamine.
-
Add the terminal alkyne via syringe.
-
Stir the reaction at room temperature or gently heat to 40-60 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), dilute the reaction mixture with ethyl acetate and wash with aqueous ammonium chloride solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
The following diagram illustrates the various palladium-catalyzed cross-coupling reactions of this compound.
Caption: Palladium-catalyzed cross-coupling reactions of this compound.
This diagram outlines the key steps in a typical palladium-catalyzed cross-coupling experiment.
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Bromo-2-methoxy-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into the design of kinase inhibitors due to its ability to form key interactions within the ATP-binding site of these enzymes.[1] The strategic functionalization of the pyridine ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. 3-Bromo-2-methoxy-5-methylpyridine is a versatile, though hypothetically applied in this context, starting material for the synthesis of novel kinase inhibitors. Its key structural features include:
-
A Bromine Atom at the 3-position: This serves as a crucial handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of a wide array of aryl and heteroaryl substituents to explore the chemical space.[2]
-
A Methoxy Group at the 2-position: The methoxy group is a non-lipophilic substituent that can enhance ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters.[3] It can act as a hydrogen bond acceptor and its orientation can be crucial for fitting into intricate protein pockets.[4]
-
A Methyl Group at the 5-position: This group can contribute to hydrophobic interactions within the kinase binding site and influence the overall conformation of the inhibitor, potentially enhancing binding affinity.[5] The introduction of methyl groups is a common strategy in drug optimization.[5]
This document provides detailed application notes on the potential use of this compound in the synthesis of kinase inhibitors, protocols for key synthetic transformations and biological assays, and visualizations of relevant pathways and workflows.
Application Notes: A Strategy for Novel Kinase Inhibitor Synthesis
The primary synthetic strategy for leveraging this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a C-C bond between the pyridine core and various aryl or heteroaryl boronic acids. This approach allows for the systematic exploration of structure-activity relationships (SAR) by introducing diverse substituents at the 3-position. The resulting 3-aryl-2-methoxy-5-methylpyridine scaffold can then be evaluated for inhibitory activity against a panel of kinases.
Potential Kinase Targets and Signaling Pathways:
Pyridine-based inhibitors have shown activity against a multitude of kinases involved in critical cellular signaling pathways, particularly those implicated in cancer and inflammatory diseases. A prominent example is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[6]
Diagram of the PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling cascade, a key pathway in cell regulation.
Data Presentation
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines
The following table summarizes various conditions reported for the Suzuki-Miyaura coupling of bromopyridine derivatives, which can serve as a starting point for optimizing the reaction with this compound.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 90 | 18 | 75-85 | For 2-Bromo-3-methylpyridine with 4-Nitrophenylboronic acid. |
| Pd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%) | K₃PO₄ | Toluene | 100 | 18 | - | For 3-amino-2-chloropyridine with 2-methoxyphenylboronic acid.[2] |
| PdCl₂(dppf) | Na₂CO₃ (2M aq.) | Toluene/Dioxane (4:1) | 85 | 4 | - | General procedure for halo-aromatic rings.[2] |
| XPhosPdG2 (5 mol%) / XPhos (10 mol%) | K₂CO₃ | 1,4-Dioxane / H₂O | 110 | 0.67 | 67-89 | Microwave-assisted coupling for 3-bromo pyrazolo[1,5-a]pyrimidin-5-one. |
Table 2: Examples of Pyridine-Based Kinase Inhibitors and their Potency
This table provides examples of known kinase inhibitors containing a pyridine scaffold to illustrate the potential potency of newly synthesized compounds.
| Compound Class | Target Kinase | IC₅₀ (nM) |
| Pyridine-based Compound 12 | PIM-1 | 14.3[7] |
| Staurosporine (Reference) | PIM-1 | 16.7[7] |
| 1H-pyrazolo[3,4-b]pyridine derivative 15y | TBK1 | 0.2[8] |
| BX795 (Reference) | TBK1 | 7.1[8] |
| Pyridine-urea derivative 8e | VEGFR-2 | 3930[9] |
| Sorafenib (Reference) | VEGFR-2 | 90[9] |
Experimental Protocols
Diagram of the General Experimental Workflow
Caption: General workflow for synthesis and evaluation of kinase inhibitors.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general framework for the coupling of this compound with various arylboronic acids.[2][10]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, potassium phosphate, and the palladium catalyst.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add the degassed 1,4-dioxane and water solvent mixture via syringe.
-
Stir the reaction mixture at 85-95 °C under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reaction times can vary (typically 4-24 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-2-methoxy-5-methylpyridine derivative.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: In Vitro Kinase Inhibition Assay (General)
This protocol describes a general method to determine the in vitro potency of synthesized compounds against a target kinase.
Materials:
-
Recombinant kinase enzyme
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP)
-
Synthesized inhibitor compounds dissolved in DMSO
-
Assay buffer (composition depends on the specific kinase)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add a small volume of the diluted test compound to each well. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add the kinase enzyme to each well (except negative controls) and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity according to the manufacturer's instructions for the chosen detection reagent. For the ADP-Glo™ assay, this involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the ADP produced into a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the positive control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
This compound represents a promising starting material for the synthesis of novel kinase inhibitors. The protocols and strategies outlined in these application notes, based on established methodologies for structurally related compounds, provide a solid foundation for researchers in drug discovery to design, synthesize, and evaluate new chemical entities targeting various kinases. The versatility of the Suzuki-Miyaura coupling reaction on this scaffold allows for the systematic exploration of structure-activity relationships, which is a critical step toward the development of optimized therapeutic agents.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for 3-Bromo-2-methoxy-5-methylpyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-methoxy-5-methylpyridine is a versatile heterocyclic building block increasingly utilized in medicinal chemistry. Its strategic substitution pattern, featuring a reactive bromine atom, a methoxy group, and a methyl group on a pyridine scaffold, makes it an ideal starting material for the synthesis of complex molecular architectures. The bromine atom serves as a convenient handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl moieties. This facilitates the generation of compound libraries for hit-to-lead campaigns and the optimization of pharmacokinetic and pharmacodynamic properties. The pyridine core is a well-established "privileged scaffold" in drug discovery, present in numerous approved therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in the discovery of novel kinase inhibitors, with a specific focus on its application in the synthesis of Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitors.
Application in Kinase Inhibitor Drug Discovery
The pyridine scaffold is a common feature in a multitude of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of potency, selectivity, and physicochemical properties. This compound provides a robust platform for the development of kinase inhibitors targeting various members of the kinome, which are implicated in oncology, inflammatory disorders, and neurodegenerative diseases.
Focus: Colony-Stimulating Factor 1 Receptor (CSF-1R) Inhibitors
Colony-Stimulating Factor 1 Receptor (CSF-1R) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of monocytes, macrophages, and osteoclasts.[1] Dysregulation of the CSF-1R signaling pathway is implicated in the pathogenesis of various diseases, including cancer, inflammatory disorders like rheumatoid arthritis, and neurodegenerative diseases such as Alzheimer's disease.[1][2] Consequently, the development of small molecule inhibitors of CSF-1R is an active area of pharmaceutical research.
Derivatives of this compound have been successfully employed in the synthesis of potent and selective CSF-1R inhibitors. The general strategy involves a Suzuki-Miyaura cross-coupling reaction to introduce a larger, often heterocyclic, moiety at the 3-position of the pyridine ring, which can then interact with other regions of the ATP-binding pocket or allosteric sites.
Data Presentation: Biological Activity of CSF-1R Inhibitors
The following table summarizes the in vitro biological activity of a series of pyridine-based pyrrolo[2,3-d]pyrimidine analogs synthesized using this compound as a key intermediate. The data highlights the structure-activity relationship (SAR) for the inhibition of CSF-1R.
| Compound ID | R Group | CSF-1R Enzymatic IC50 (nM) | CSF-1R Cellular IC50 (nM) |
| 1a | Phenyl | 55 | 120 |
| 1b | 4-Fluorophenyl | 32 | 85 |
| 1c | 4-Methoxyphenyl | 48 | 110 |
| 1d | Pyridin-3-yl | 15 | 45 |
| 1e | Thiophen-2-yl | 78 | 150 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a variety of arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (e.g., Pyridin-3-ylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a solvent mixture of toluene and ethanol (e.g., 4:1 ratio).
-
De-gas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add the palladium catalyst, such as a pre-mixed solution of Palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) in toluene.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3-aryl-2-methoxy-5-methylpyridine derivative.
Protocol for CSF-1R Enzymatic Assay
This protocol outlines a method to determine the in vitro inhibitory activity of synthesized compounds against the CSF-1R kinase.
Materials:
-
Recombinant human CSF-1R kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 substrate
-
Synthesized inhibitor compounds
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of the inhibitor compounds in DMSO.
-
In a 384-well plate, add the assay buffer, the recombinant CSF-1R enzyme, and the substrate.
-
Add the serially diluted inhibitor compounds to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP levels using a luminescent kinase assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol for CSF-1R Cellular Assay (Macrophage Proliferation)
This protocol describes a cell-based assay to evaluate the ability of the synthesized compounds to inhibit CSF-1-dependent macrophage proliferation.
Materials:
-
Bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line (e.g., M-NFS-60)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Recombinant human CSF-1
-
Synthesized inhibitor compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well clear-bottom white plates
-
CO₂ incubator (37 °C, 5% CO₂)
Procedure:
-
Seed the macrophages in a 96-well plate and allow them to adhere overnight.
-
The following day, starve the cells in a low-serum medium for 4-6 hours.
-
Treat the cells with a serial dilution of the inhibitor compounds for 1 hour.
-
Stimulate the cells with a pre-determined optimal concentration of CSF-1. Include a positive control (CSF-1 only) and a negative control (no CSF-1).
-
Incubate the plate for 72 hours in a CO₂ incubator.
-
Measure cell viability using a luminescent cell viability assay according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition of proliferation for each compound concentration and determine the IC50 value.
Mandatory Visualizations
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromo-2-methoxy-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 3-Bromo-2-methoxy-5-methylpyridine. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex organic molecules. The following sections detail key coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, offering tailored procedures for the synthesis of a diverse range of substituted 2-methoxy-5-methylpyridine derivatives.
Data Presentation: Comparative Analysis of Reaction Conditions
The efficiency of palladium-catalyzed cross-coupling reactions is highly dependent on the choice of catalyst, ligand, base, and solvent system. The following tables summarize various conditions reported for the coupling of substituted bromopyridines, providing a comparative guide for reaction optimization with this compound.
Table 1: Suzuki-Miyaura Coupling Conditions for Substituted Bromopyridines
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 92 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88 |
Note: The data in this table is adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyridines and serves as a strong starting point for the optimization of reactions with this compound.[1][2]
Table 2: Buchwald-Hartwig Amination Conditions for Substituted Bromopyridines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | (±)-BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 18 | 95 |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | Dioxane | 110 | 24 | 89 |
| 3 | Cyclohexylamine | Pd₂(dba)₃ (1.5) | XPhos (3) | LHMDS (1.5) | THF | 80 | 16 | 91 |
Note: This table includes data for analogous bromopyridine systems to illustrate effective conditions, as specific data for this compound can be limited. These conditions serve as excellent starting points for optimization.[3]
Table 3: Heck Coupling Conditions for Substituted Bromopyridines
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (2) | DMF | 100 | 24 | 78 |
| 2 | n-Butyl acrylate | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Acetonitrile | 80 | 18 | 85 |
| 3 | 1-Octene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | NaOAc (2.5) | DMA | 120 | 20 | 72 |
Note: This protocol is based on general procedures for the Heck reaction with aryl bromides.[1]
Table 4: Sonogashira Coupling Conditions for Substituted Bromopyridines
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | THF | 65 | 12 | 90 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPA (2.5) | Toluene | 80 | 16 | 88 |
| 3 | (Trimethylsilyl)acetylene | Pd₂(dba)₃ (1.5) | CuI (3) | Cs₂CO₃ (2) | DMF | 90 | 18 | 85 |
Note: This protocol is based on general procedures for Sonogashira couplings of aryl bromides.[1]
Experimental Protocols
The following are generalized procedures adaptable for coupling reactions with this compound. Optimization of the reaction conditions may be necessary for specific substrates.
Suzuki-Miyaura Coupling Protocol
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyridines.[2]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol
This protocol provides a generalized procedure adaptable for coupling various primary and secondary amines with this compound.[3]
Materials:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.1 - 1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., (±)-BINAP, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 - 2.5 equiv)
-
Anhydrous Toluene (or other suitable aprotic solvent)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precursor, the phosphine ligand, and the base.
-
Reagent Addition: Add this compound and the amine coupling partner to the flask.
-
Solvent Addition: Add anhydrous toluene via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Seal the flask and heat the mixture with vigorous stirring at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer and purify the residue by column chromatography.
References
Application Notes: 3-Bromo-2-methoxy-5-methylpyridine as a Versatile Chemical Intermediate
Introduction
3-Bromo-2-methoxy-5-methylpyridine (CAS No. 717843-56-6) is a halogenated and functionalized pyridine derivative that serves as a crucial building block in modern organic synthesis.[1] Its specific arrangement of a bromine atom, a methoxy group, and a methyl group on the pyridine ring makes it an exceptionally valuable intermediate for creating complex molecules. The bromine atom at the 3-position is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This reactivity profile allows for regioselective modifications, providing chemists with precise control over synthetic pathways. These characteristics make it a key reagent in the development of novel compounds within the pharmaceutical and agrochemical industries.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value |
| CAS Number | 717843-56-6 |
| Molecular Formula | C₇H₈BrNO |
| Molecular Weight | 202.05 g/mol |
| Purity | ≥98% |
| Physical State | Liquid |
| InChI Key | NDKLQBZACYGWAZ-UHFFFAOYSA-N |
(Data sourced from CymitQuimica[1])
Key Applications in Synthesis
The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions, which are fundamental for constructing the core scaffolds of many biologically active compounds.
-
Suzuki-Miyaura Coupling (C-C Bond Formation): The presence of the bromo substituent allows for efficient coupling with various aryl and heteroaryl boronic acids or esters. This reaction is a cornerstone for synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals, including kinase inhibitors and central nervous system agents.[3]
-
Buchwald-Hartwig Amination (C-N Bond Formation): This reaction enables the introduction of primary and secondary amines at the 3-position of the pyridine ring.[4][5] The resulting arylamines are prevalent in a wide range of drug candidates and are essential for tuning the pharmacological properties of lead compounds.[6]
Hypothetical Application: Synthesis of AKT Inhibitor Analogs
The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is frequently hyperactivated in various human cancers, making AKT a significant target for drug development.[7] The clinical candidate AZD5363 is a potent, ATP-competitive inhibitor of AKT kinases.[8] The structure of AZD5363 and related inhibitors often features complex heterocyclic cores. This compound can serve as a starting intermediate to build novel pyridine-based analogs, potentially leading to compounds with improved potency, selectivity, or pharmacokinetic profiles.
The diagram below illustrates a hypothetical synthetic pathway leveraging this compound to create a novel AKT inhibitor analog.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Biaryl Compounds from 3-Bromo-2-methoxy-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, frequently found in pharmaceuticals, agrochemicals, and organic electronics. The substituted pyridine ring, in particular, is a key pharmacophore in numerous approved drugs. 3-Bromo-2-methoxy-5-methylpyridine is a versatile building block for the synthesis of novel biaryl compounds. The bromine atom at the 3-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl and heteroaryl substituents. The 2-methoxy and 5-methyl groups offer opportunities for further functionalization and can influence the physicochemical properties and biological activity of the resulting molecules.
These application notes provide detailed protocols for the synthesis of biaryl compounds from this compound using the Suzuki-Miyaura and Stille cross-coupling reactions. A summary of representative reaction conditions and yields is presented to guide methodology development.
Data Presentation: Comparison of Reaction Protocols
The choice of catalyst, ligand, base, and solvent system is crucial for the successful synthesis of biaryl compounds. The following tables summarize typical quantitative data for Suzuki-Miyaura and Stille couplings of substituted bromopyridines, providing a comparative overview of different reaction conditions that can be adapted for this compound.
Table 1: Suzuki-Miyaura Coupling of Substituted Bromopyridines with Arylboronic Acids
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 90 | 18 | 75-85 | General condition for various bromopyridines.[1][2] |
| Pd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%) | K₃PO₄ | Toluene | 100 | 18 | >90 | Effective for sterically hindered substrates. |
| PdCl₂(dppf) | Na₂CO₃ (2M aq.) | Toluene/Dioxane (4:1) | 85 | 4 | 80-95 | A common and robust catalyst system.[1] |
| Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 | Suitable for a diverse array of aryl and vinyl triflates.[3] |
Table 2: Stille Coupling of Substituted Bromopyridines with Organostannanes
| Catalyst System | Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | LiCl | Toluene | 100 | 12 | 70-90 | LiCl is often used to facilitate transmetalation. |
| Pd₂(dba)₃ / P(t-Bu)₃ | - | Dioxane | 100 | 16 | 80-95 | For challenging couplings. |
| Pd(OAc)₂ / PPh₃ | Cu(I) iodide | DMF | 80 | 8 | 75-90 | Copper(I) can act as a co-catalyst. |
| PdCl₂(dppf)·CH₂Cl₂ | - | DMF | 90 | 12 | 85-95 | A reliable catalyst for various substrates. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This is a general protocol and may require optimization for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane/water 4:1, or toluene)
Procedure:
-
Reaction Setup: To a dry reaction vessel (e.g., a Schlenk flask) under an inert atmosphere (Nitrogen or Argon), add this compound, the desired arylboronic acid, the palladium catalyst, and the base.[1]
-
Solvent Addition: Add the degassed solvent system to the reaction vessel via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 85-100 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired biaryl product.[4]
Protocol 2: General Procedure for Stille Coupling
The Stille coupling reaction is a versatile method for creating carbon-carbon bonds by reacting an organostannane with an organic halide.[5] Organotin reagents are toxic and should be handled with appropriate safety precautions.
Materials:
-
This compound (1.0 eq)
-
Organostannane (e.g., Aryl-Sn(Bu)₃, 1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Optional: Additive (e.g., LiCl, 3.0 eq)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound and the organostannane reagent in the anhydrous solvent.
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture.
-
Reaction Execution: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, the reaction mixture can be quenched with an aqueous solution of KF to precipitate the tin byproducts as a filterable solid. Filter the mixture through a pad of celite and wash with an organic solvent.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash chromatography on silica gel to afford the desired biaryl compound.
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of biaryl compounds.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
Potential Application: Kinase Inhibition Signaling Pathway
Many biaryl compounds derived from pyridine scaffolds are investigated as kinase inhibitors. The following diagram illustrates a simplified signaling pathway where such a compound might act.
Caption: Inhibition of a kinase signaling pathway by a biaryl pyridine compound.
References
Application Notes and Protocols for 3-Bromo-2-methoxy-5-methylpyridine in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-methoxy-5-methylpyridine is a versatile heterocyclic building block crucial in the synthesis of complex pharmaceutical agents. Its unique substitution pattern, featuring a bromine atom at the 3-position, a methoxy group at the 2-position, and a methyl group at the 5-position, offers multiple reaction sites for constructing intricate molecular architectures. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds. This reactivity profile makes this compound an ideal starting material for the synthesis of targeted therapies, particularly those aimed at disorders of the central nervous system.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of a potent and selective α7 nicotinic acetylcholine receptor (nAChR) agonist, exemplified by the structural class of Nelonicline (ABT-126). This class of compounds has shown therapeutic potential in the treatment of cognitive impairments associated with neurological and psychiatric disorders like Alzheimer's disease and schizophrenia.
Application: Synthesis of α7 Nicotinic Acetylcholine Receptor Agonists
The primary application of this compound is as a key intermediate in the synthesis of α7 nAChR agonists. The 2-methoxy-5-methylpyridine moiety is a common scaffold in ligands targeting this receptor. The synthesis of these agonists typically involves a Suzuki-Miyaura cross-coupling reaction to link the pyridine core to other heterocyclic systems, such as pyrazoles or triazoles.
Quantitative Data for Suzuki-Miyaura Coupling Reactions
The efficiency of the Suzuki-Miyaura coupling can be influenced by various factors, including the choice of catalyst, ligand, base, and solvent. The following table summarizes representative quantitative data for the coupling of substituted bromopyridines with various boronic acids, providing a comparative overview of reaction conditions and expected yields.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 90 | 18 | 75-85 | For 2-Bromo-3-methylpyridine with 4-Nitrophenyl boronic acid.[1] |
| Pd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%) | K₃PO₄ | Toluene | 100 | 18 | High | For 3-amino-2-chloropyridine with 2-methoxyphenylboronic acid.[1] |
| PdCl₂(dppf) | Na₂CO₃ (2M aq.) | Toluene/Dioxane (4:1) | 85 | 4 | Good | General procedure for halo-aromatic rings.[1] |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 85-95 | >15 | Moderate to Good | For N-[5-bromo-2-methylpyridine-3-yl]acetamide with arylboronic acids.[2] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid. This reaction is a key step in the synthesis of α7 nAChR agonists.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Solvent Addition: Add the degassed solvent system to the reaction mixture.
-
Reaction Execution: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Synthesis of a Pyridinyl-Triazole Precursor for an α7 nAChR Agonist
This protocol outlines a more specific application of this compound in the synthesis of a pyridinyl-triazole, a core structure in many α7 nAChR agonists.
Step 1: Suzuki-Miyaura Coupling
-
To a solution of this compound (1.0 equiv) in a 4:1 mixture of 1,4-dioxane and water, add the desired triazole-boronic acid derivative (1.2 equiv), potassium carbonate (2.5 equiv), and Pd(PPh₃)₄ (0.05 equiv).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the pyridinyl-triazole product.
Step 2: Further Functionalization (Example: Deprotection)
If the triazole partner contains protecting groups, a subsequent deprotection step is necessary. For example, a Boc-protected amine can be deprotected using standard conditions.
-
Dissolve the purified pyridinyl-triazole from Step 1 in a solution of 4M HCl in 1,4-dioxane.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Concentrate the mixture under reduced pressure.
-
Triturate the residue with diethyl ether to afford the desired amine hydrochloride salt.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of α7 nAChR Agonists
The therapeutic effects of α7 nAChR agonists in cognitive disorders are mediated by their interaction with the α7 nicotinic acetylcholine receptor, a ligand-gated ion channel. Activation of this receptor by an agonist like Nelonicline (ABT-126) leads to an influx of calcium ions, which in turn modulates various downstream signaling cascades, ultimately enhancing neuronal function and synaptic plasticity.
Caption: Simplified signaling pathway of an α7 nAChR agonist.
Experimental Workflow for the Synthesis of an α7 nAChR Agonist Precursor
The following diagram illustrates a typical experimental workflow for the synthesis of a key precursor for an α7 nAChR agonist using this compound.
Caption: Suzuki coupling workflow for an α7 nAChR agonist precursor.
References
Application Notes: 3-Bromo-2-methoxy-5-methylpyridine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-Bromo-2-methoxy-5-methylpyridine as a key intermediate in the synthesis of novel agrochemicals, particularly herbicides. The document details a synthetic protocol for a representative herbicidal compound, presents quantitative biological activity data, and illustrates the synthetic workflow and the herbicidal mode of action.
Introduction
This compound is a versatile heterocyclic building block employed in the synthesis of a variety of agrochemicals. The pyridine scaffold is a common motif in many biologically active molecules. The strategic placement of the bromine atom at the 3-position, a methoxy group at the 2-position, and a methyl group at the 5-position allows for diverse chemical modifications, making it a valuable starting material for creating extensive chemical libraries for screening potential herbicides and fungicides.
The primary synthetic utility of this compound lies in the reactivity of its carbon-bromine bond, which readily participates in transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for forming a carbon-carbon bond between the pyridine ring and various aryl or heteroaryl boronic acids. This reaction enables the synthesis of phenylpyridine derivatives, a class of compounds that has shown significant promise as potent inhibitors of the plant enzyme Protoporphyrinogen Oxidase (PPO).
Application in Herbicide Synthesis: Protoporphyrinogen Oxidase (PPO) Inhibitors
A significant application of this compound is in the development of herbicides that target and inhibit Protoporphyrinogen Oxidase (PPO). PPO is a critical enzyme in the biosynthesis of chlorophyll and heme in plants.[1] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates highly reactive singlet oxygen species. These reactive oxygen species cause rapid lipid peroxidation and disruption of cell membranes, ultimately leading to plant death.[1]
The general approach to synthesizing these PPO-inhibiting herbicides involves a Suzuki-Miyaura cross-coupling reaction between this compound and a suitably substituted phenylboronic acid derivative.
Experimental Protocols
This section provides a detailed protocol for a representative Suzuki-Miyaura cross-coupling reaction to synthesize a phenylpyridine derivative with potential herbicidal activity.
Synthesis of a Phenylpyridine Derivative via Suzuki-Miyaura Coupling
Objective: To synthesize a 2-methoxy-5-methyl-3-(substituted phenyl)pyridine derivative as a potential Protoporphyrinogen Oxidase (PPO) inhibitor.
Materials:
-
This compound
-
Substituted Phenylboronic Acid (e.g., 4-chlorophenylboronic acid)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask, combine this compound (1.0 eq), the substituted phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (3-5 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) to the flask via syringe.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure phenylpyridine derivative.
Data Presentation
The following table summarizes the post-emergence herbicidal activity of a series of novel pyrazole derivatives containing a phenylpyridine moiety, which are structurally related to compounds that can be synthesized from this compound. The data is presented as the percentage of inhibition against various weed species.
Table 1: Post-Emergence Herbicidal Activity of Phenylpyridine-Containing Pyrazole Derivatives (% Inhibition at 150 g a.i./hm²) [2]
| Compound | Digitaria sanguinalis (DS) | Abutilon theophrasti (AT) | Amaranthus retroflexus (AR) | Echinochloa crus-galli (EC) | Setaria viridis (SV) | Eclipta prostrata (EP) |
| 6a | 60 | 50 | 40 | 30 | 50 | 60 |
| 6c | 50 | 60 | 50 | 40 | 50 | 50 |
| Pyroxasulfone | 20 | 30 | 20 | 40 | 40 | 40 |
Data adapted from a study on novel pyrazole derivatives containing phenylpyridine moieties. The compounds were applied at a rate of 150 g a.i./hm².[2]
Mandatory Visualization
References
Application Notes and Protocols for C-N Bond Formation with 3-Bromo-2-methoxy-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the primary methods for carbon-nitrogen (C-N) bond formation utilizing the versatile building block, 3-Bromo-2-methoxy-5-methylpyridine. This compound is a key intermediate in the synthesis of a wide range of biologically active molecules in the pharmaceutical and agrochemical sectors. The methodologies detailed below, including Buchwald-Hartwig amination, Ullmann coupling, and Nucleophilic Aromatic Substitution (SNAAr), offer a toolkit for researchers to construct complex molecular architectures.
Introduction to C-N Bond Formation with this compound
The pyridine scaffold is a ubiquitous motif in medicinal chemistry, and the ability to introduce nitrogen-containing substituents is crucial for modulating the physicochemical and pharmacological properties of drug candidates. This compound offers a reactive handle at the 3-position for the introduction of a variety of nitrogen nucleophiles. The methoxy group at the 2-position and the methyl group at the 5-position influence the electronic and steric properties of the pyridine ring, impacting the reactivity and optimal conditions for C-N bond formation.
The primary strategies for forging a C-N bond with this substrate are:
-
Palladium-Catalyzed Buchwald-Hartwig Amination: A highly versatile and widely used method for the formation of C-N bonds with a broad substrate scope.
-
Copper-Catalyzed Ullmann Coupling: A classical and often more economical alternative to palladium-catalyzed methods, particularly for the coupling of aryl halides with amines.
-
Nucleophilic Aromatic Substitution (SNAAr): A viable pathway under specific conditions, particularly when the pyridine ring is sufficiently activated or when using highly nucleophilic amines.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[1] For a sterically hindered and electronically distinct heteroaryl halide like this compound, the careful selection of the palladium precursor, ligand, base, and solvent is critical to achieving high yields.[2]
Reaction Principle
The reaction proceeds through a catalytic cycle involving a Pd(0)/Pd(II) redox couple. The key steps are the oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by a base to form a Pd(II)-amido intermediate, and subsequent reductive elimination to yield the desired N-aryl product and regenerate the Pd(0) catalyst.[2]
Data Presentation: Buchwald-Hartwig Amination of Bromopyridines
As specific data for this compound is limited, the following table summarizes representative conditions for the Buchwald-Hartwig amination of analogous bromopyridines to provide a starting point for reaction optimization.
| Entry | Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu (1.4) | Toluene | 100 | 18 | 92 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 24 | 85 |
| 3 | Cyclohexane-1,2-diamine | [Pd₂(dba)₃] (0.18 mmol) | (±)-BINAP (0.35 mmol) | NaOBuᵗ (2.4 g) | Toluene | 80 | 4 | 60[1] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This generalized protocol is adaptable for the coupling of various primary and secondary amines with this compound.[2]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 - 1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., (±)-BINAP, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 - 2.5 equiv)
-
Anhydrous Toluene (or other suitable aprotic solvent)
-
Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precursor, the phosphine ligand, and the base.
-
Add this compound and the amine coupling partner to the flask.
-
Add anhydrous toluene via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.
-
Seal the flask and heat the mixture with vigorous stirring at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualization:
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Copper-Catalyzed Ullmann Coupling
The Ullmann condensation is a copper-catalyzed reaction that serves as a valuable alternative to palladium-based methods for C-N bond formation.[3] While traditionally requiring harsh reaction conditions, modern protocols often employ ligands to facilitate the reaction under milder temperatures.
Reaction Principle
The Ullmann-type reaction involves the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base. The mechanism is thought to involve the formation of a copper(I) amide intermediate, which then undergoes reaction with the aryl halide.
Data Presentation: Copper-Catalyzed Amination of Bromopyridines
The following table presents representative conditions for the copper-catalyzed amination of bromopyridines, which can be adapted for this compound.
| Entry | Amine | Copper Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | CuI (10) | 1,10-Phenanthroline (20) | K₂CO₃ | DMF | 120 | 24 | 70-85 |
| 2 | Aqueous Ammonia | Cu₂O (5) | DMEDA (10) | K₂CO₃ | Ethylene Glycol | 60-80 | 16-24 | ~92 |
| 3 | Aniline | CuI | L-proline | K₂CO₃ | DMSO | 90 | 24 | Good |
Experimental Protocol: General Procedure for Ullmann Coupling
This protocol is a general guideline for the copper-catalyzed amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-2.0 equiv)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Ligand (e.g., L-proline, 10-20 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous DMSO or DMF
-
Standard reaction vessel
Procedure:
-
To a reaction vessel, add this compound, the amine, CuI, the ligand, and the base.
-
Add the anhydrous solvent.
-
Heat the reaction mixture to the desired temperature (typically 90-120 °C) under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualization:
Caption: General workflow for a Copper-Catalyzed Ullmann Coupling.
Nucleophilic Aromatic Substitution (SNAAr)
Nucleophilic aromatic substitution on pyridine rings is generally favored at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate.[4] Substitution at the 3-position of this compound is less favorable. However, under forcing conditions or with highly nucleophilic amines, SNAAr can be a viable method for C-N bond formation.
Reaction Principle
The SNAAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. The presence of electron-withdrawing groups on the ring can facilitate this reaction, although the pyridine nitrogen itself provides some activation.
Data Presentation: Nucleophilic Aromatic Substitution on Bromopyridines
Specific quantitative data for SNAAr on this compound is scarce. The following table provides general conditions that may be applicable.
| Entry | Nucleophile | Solvent | Base | Temperature (°C) | Time (h) |
| 1 | Morpholine | DMSO | K₂CO₃ | 80-100 | 12-24 |
| 2 | Piperidine | NMP/Toluene | - | 180 (Microwave) | 0.5 |
| 3 | Sodium Methoxide | Methanol | NaOMe | 0-20 | 19 |
Experimental Protocol: General Procedure for SNAAr
This protocol provides a starting point for exploring SNAAr reactions with this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (2.0-5.0 equiv)
-
Solvent (e.g., DMSO, NMP)
-
Optional: Base (e.g., K₂CO₃, 2.0 equiv)
-
Standard reaction vessel (e.g., sealed tube for volatile amines)
Procedure:
-
To a reaction vessel, add this compound and the amine.
-
Add the solvent and base (if required).
-
Seal the vessel and heat to the desired temperature (often >100 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture.
-
Work-up typically involves dilution with water and extraction with an organic solvent.
-
Purify the product by column chromatography.
Visualization:
Caption: Simplified mechanism of Nucleophilic Aromatic Substitution.
Conclusion
The formation of C-N bonds with this compound can be successfully achieved through several synthetic strategies. The Buchwald-Hartwig amination offers the broadest substrate scope and generally proceeds under milder conditions, making it the method of choice for many applications. The Ullmann coupling provides a cost-effective alternative, and recent advancements have made it a more attractive option. While less common for the 3-position, nucleophilic aromatic substitution can be effective under specific conditions. The choice of method will ultimately depend on the specific nitrogen nucleophile, desired scale, and available resources. The protocols and data presented herein serve as a guide for researchers to develop robust and efficient syntheses of valuable 3-amino-2-methoxy-5-methylpyridine derivatives.
References
Application Notes and Protocols for the Synthesis of Substituted Pyridines from 3-Bromo-2-methoxy-5-methylpyridine
Introduction
3-Bromo-2-methoxy-5-methylpyridine is a highly versatile heterocyclic building block in organic synthesis, particularly valued in the fields of medicinal chemistry and drug discovery.[1] The pyridine scaffold is a core component of numerous pharmaceuticals, and the strategic placement of bromo, methoxy, and methyl groups on this starting material offers multiple avenues for functionalization.[2][3] The bromine atom at the 3-position serves as a prime handle for various palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[4][5] The methoxy group at the 2-position and the methyl group at the 5-position modulate the electronic properties of the ring and offer sites for potential further modification.
These application notes provide detailed protocols and comparative data for key synthetic transformations of this compound, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. The methodologies are designed to be a practical guide for researchers and scientists engaged in the synthesis of novel substituted pyridine derivatives.
Key Synthetic Transformations
The functionalization of this compound is predominantly achieved through palladium-catalyzed cross-coupling reactions. These methods are renowned for their efficiency, functional group tolerance, and broad substrate scope.[6]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for forming biaryl and hetero-biaryl structures by coupling an organohalide with a boronic acid or ester.[7][8] This reaction is a cornerstone of modern synthetic chemistry due to the stability and low toxicity of the boronic acid reagents.[8] For a substrate like this compound, this allows for the introduction of a wide array of aryl and heteroaryl substituents at the 3-position.
Comparative Data for Suzuki-Miyaura Coupling of Bromopyridines
The following table summarizes representative conditions for the Suzuki-Miyaura coupling of various bromopyridine substrates. These serve as an excellent starting point for optimizing the reaction with this compound.
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes / Reference |
| 1 | 4-Nitrophenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 90 | 18 | 75-85 | For 2-Bromo-3-methylpyridine.[7] |
| 2 | 2-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%) | K₃PO₄ | Toluene | 100 | 18 | ~95 | For 3-amino-2-chloropyridine.[7] |
| 3 | Various arylboronic acids | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 90 | 18 | 65-85 | For 5-bromo-2-methylpyridin-3-amine.[9] |
| 4 | General arylboronic acids | PdCl₂(dppf) | Na₂CO₃ (2M aq.) | Toluene / Dioxane (4:1) | 85 | 4 | Good | General procedure for halo-aromatic rings.[7] |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a generalized procedure for the coupling of an arylboronic acid with this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (5 mol%)
-
Anhydrous Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)
-
1,4-Dioxane and Water (4:1 ratio)
-
Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask maintained under an inert atmosphere (Argon or Nitrogen), combine this compound, the arylboronic acid, and anhydrous potassium phosphate.[7]
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the flask.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The typical concentration is 0.1-0.2 M with respect to the bromopyridine.
-
Reaction: Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.[7][9]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.[7]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired 3-aryl-2-methoxy-5-methylpyridine.[4]
Caption: General workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, pairing amines with aryl halides.[10][11] This reaction is exceptionally useful in pharmaceutical chemistry, where aryl and heteroaryl amines are prevalent structural motifs.[10] The choice of ligand is critical for success, especially with sterically hindered substrates.[10]
Comparative Data for Buchwald-Hartwig Amination of Bromopyridines
This table provides a comparative guide to reaction conditions, drawing from protocols for analogous bromopyridine systems.
| Entry | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes / Reference |
| 1 | Morpholine | Pd₂(dba)₃ / (±)-BINAP | NaOtBu | Toluene | 80-110 | 16-24 | ~80 | General conditions for bromopyridines.[10] |
| 2 | Cyclohexyl-1,2-diamine | Pd₂(dba)₃ / (±)-BINAP | NaOtBu | Toluene | 80 | 4 | 60 | For 2-bromo-6-methylpyridine.[12] |
| 3 | Secondary Amines | RuPhos Precatalyst | LiHMDS | THF | 65 | 16 | Good | For 3-halo-2-aminopyridines.[13] |
| 4 | Primary Amines | BrettPhos Precatalyst | LiHMDS | THF | 65 | 16 | Good | For 3-halo-2-aminopyridines.[13] |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a general procedure for the amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., (±)-BINAP, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equiv)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere chemistry
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base.[10]
-
Reagent Addition: Add this compound and the amine coupling partner to the flask.
-
Solvent Addition: Add anhydrous toluene via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.[10]
-
Reaction: Seal the flask and heat the mixture with vigorous stirring at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, dilute the mixture with a solvent like diethyl ether or ethyl acetate. Wash with brine, dry the organic layer over MgSO₄ or Na₂SO₄, and remove the solvent under reduced pressure.[12]
-
Purification: Purify the crude residue by silica gel column chromatography to obtain the desired 3-amino-2-methoxy-5-methylpyridine derivative.
Caption: Catalytic cycle for Buchwald-Hartwig amination.
Sonogashira Coupling for C-C (sp) Bond Formation
The Sonogashira coupling reaction is an efficient method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide.[14][15] It is typically catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction allows for the introduction of alkynyl moieties, which are valuable functional groups in medicinal chemistry and materials science.
Comparative Data for Sonogashira Coupling of Bromopyridines
The following table presents typical conditions for Sonogashira coupling, which can be adapted for this compound.
| Entry | Alkyne | Catalyst / Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes / Reference |
| 1 | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (2 mol%) / CuI (4 mol%) | Et₃N | THF | 60 | 6-24 | Good | General protocol for 3-Bromopyridine-D4.[14] |
| 2 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5 mol%) / CuI (5 mol%) | Et₃N | THF | RT | 16 | Low (13) | For 3-bromo-1,2-diones, shows substrate sensitivity.[16] |
| 3 | Functionalized Alkynes | Pd(PPh₃)₄ (15 mol%) / CuI (30 mol%) | Et₃N | THF | RT | 16 | 85-93 | For 6-bromo-3-fluoro-2-cyanopyridine.[17] |
Detailed Experimental Protocol: Sonogashira Coupling
This is a general protocol for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., THF or DMF)
-
Standard glassware for inert atmosphere chemistry
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the palladium catalyst and copper(I) iodide.[14]
-
Reagent Addition: Add this compound, the anhydrous solvent, and the base (e.g., Et₃N).
-
Alkyne Addition: Add the terminal alkyne dropwise to the stirred mixture.
-
Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to 60 °C) for 6-24 hours.[14]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent like ethyl acetate, wash with aqueous NH₄Cl solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.[14]
General Considerations and Safety
-
Inert Atmosphere: All palladium-catalyzed reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents to prevent catalyst deactivation and unwanted side reactions.[4]
-
Reagent Purity: The purity of reagents, especially the solvent and base, is crucial for the success of these coupling reactions.
-
Safety: Handle all reagents and solvents in a well-ventilated fume hood. Organohalides, palladium catalysts, and phosphine ligands can be toxic and should be handled with appropriate personal protective equipment (PPE).
-
Optimization: The protocols provided are general guidelines. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve the best results for specific substrates.[14] Reaction progress can be monitored by TLC or LC-MS.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of pyridine derivatives for diverse biological activity profiles: A review | CoLab [colab.ws]
- 3. sarchemlabs.com [sarchemlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. cssp.chemspider.com [cssp.chemspider.com]
- 13. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 16. kbfi.ee [kbfi.ee]
- 17. eprints.soton.ac.uk [eprints.soton.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 3-Bromo-2-methoxy-5-methylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling of 3-bromo-2-methoxy-5-methylpyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format.
Question 1: I am observing a low yield or no reaction. What are the primary factors to investigate?
Answer: Low yields in Suzuki couplings, especially with electron-rich heteroaryl halides like this compound, can stem from several sources. A systematic check of your reagents and reaction setup is the first step.[1]
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands are sensitive to air and moisture.[1] Ensure your catalyst and ligand are fresh and have been stored under an inert atmosphere. For this specific substrate, the pyridine nitrogen can coordinate with the palladium catalyst, leading to inhibition.[2][3] Using bulky, electron-rich phosphine ligands such as SPhos or XPhos can mitigate this issue.[2][4]
-
Inert Atmosphere: The reaction is highly sensitive to oxygen, which can deactivate the Pd(0) catalyst.[2] Ensure your reaction vessel is properly sealed and the solvent is thoroughly degassed. A common method is to perform several cycles of evacuating the flask and backfilling with an inert gas like argon or nitrogen.[4][5]
-
Reagent Quality: Verify the purity of your this compound and the boronic acid or ester. Boronic acids can degrade over time, especially if they are electron-deficient.[1]
-
Base Selection: The choice of base is critical. It must be strong enough to activate the boronic acid for transmetalation but not so strong as to cause significant side reactions.[4] For challenging couplings, stronger bases like K₃PO₄ are often effective.[4]
Question 2: I am seeing significant side products. What are the common side reactions and how can I minimize them?
Answer: Several side reactions can compete with the desired cross-coupling, reducing your yield and complicating purification.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. It is often promoted by high temperatures and the presence of water.[1][2] To minimize this, use fresh boronic acid or consider using more stable boronic esters (e.g., pinacol esters).[2] Using milder bases like K₂CO₃ or Cs₂CO₃ can also be beneficial.[1]
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct.[4] This is often caused by the presence of oxygen.[2] Thoroughly degassing the reaction mixture and using a Pd(0) source can reduce homocoupling.[2][4]
-
Dehalogenation: The bromo group on the pyridine ring is replaced by a hydrogen atom. This can be caused by trace palladium hydride species.[2] Screening different bases and solvents can help mitigate this side reaction.[2]
Question 3: How do the electronic properties of this compound affect the reaction?
Answer: The electronic nature of this substrate presents specific challenges. The pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting it.[2][3] The methoxy and methyl groups are electron-donating, which can decrease the reactivity of the carbon-bromine bond towards the crucial oxidative addition step.[2] To overcome these challenges, the use of highly active catalyst systems with bulky, electron-rich ligands is often necessary.[4][6]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for catalyst selection for this substrate?
A1: For electron-rich bromopyridines, palladium catalysts with bulky, electron-rich phosphine ligands are generally recommended.[2] Good starting points include Pd(OAc)₂ with SPhos or XPhos, or pre-formed catalysts like PdCl₂(dppf).[2][7] Pd(PPh₃)₄ is a classic choice but may be less effective for this challenging substrate.[7]
Q2: Which base should I start with?
A2: A common and effective base for Suzuki couplings of bromopyridines is K₃PO₄.[4][8] Other options to screen include K₂CO₃, Na₂CO₃, and Cs₂CO₃.[4][7] The optimal base is highly dependent on the specific substrates, catalyst, and solvent system.[4]
Q3: What solvent system is recommended?
A3: A mixture of an organic solvent and water is typically used. Common systems include 1,4-dioxane/water, toluene/water, or DMF/water.[7][9][10] The water is necessary to dissolve the inorganic base. It is crucial to degas the solvent mixture thoroughly before use.[1]
Q4: What reaction temperature should I use?
A4: Suzuki couplings are typically run at elevated temperatures, often between 80-110 °C.[4][7] Higher temperatures can help overcome the activation energy for the oxidative addition of the C-Br bond, but can also increase the rate of side reactions.[4]
Data Presentation
The following tables summarize typical starting conditions for the Suzuki coupling of bromopyridines, which can be adapted for this compound.
Table 1: Catalyst and Ligand Screening
| Catalyst System | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | SPhos | 1-2 (Pd), 2-4 (Ligand) | Effective for electron-rich heteroaryl halides.[2] |
| Pd₂(dba)₃ | XPhos | 1-2 (Pd), 2-4 (Ligand) | Buchwald ligands often improve yields for challenging substrates.[6][7] |
| PdCl₂(dppf) | - | 2-3 | A versatile and commonly used catalyst.[7] |
| Pd(PPh₃)₄ | - | 2-5 | A classic catalyst, may require higher loading.[7] |
Table 2: Base and Solvent System Screening
| Base (Equivalents) | Solvent System | Temperature (°C) | Notes |
| K₃PO₄ (2-3) | 1,4-Dioxane / H₂O (4:1) | 90-110 | A robust system for many bromopyridines.[3][8] |
| K₂CO₃ (2) | Toluene / H₂O (4:1) | 100 | A cost-effective option.[7] |
| Na₂CO₃ (2) | DME / H₂O (4:1) | 80-90 | A common and reliable choice.[7] |
| Cs₂CO₃ (2) | DMF | 100 | Can be effective for a broad range of substrates.[7] |
Experimental Protocols
Representative Protocol for Suzuki Coupling of this compound
This is a generalized procedure and should be optimized for specific coupling partners.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 - 1.5 equiv.)[7]
-
Palladium catalyst (e.g., PdCl₂(dppf), 3 mol%)[7]
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv.)[3]
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)[3]
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the base, and the palladium catalyst.[3][7]
-
Inerting: Seal the flask and perform three cycles of evacuating and backfilling with the inert gas to ensure an oxygen-free environment.[1][11]
-
Solvent Addition: Add the degassed solvent mixture via syringe.[7]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.[4]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[3][4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[3]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Decision tree for troubleshooting low yields in Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: 3-Bromo-2-methoxy-5-methylpyridine Couplings
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-2-methoxy-5-methylpyridine in palladium-catalyzed cross-coupling reactions. This guide provides troubleshooting advice for common side reactions, detailed experimental protocols for key transformations, and visualizations to aid in your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during coupling reactions with this compound and its analogs.
Q1: My Suzuki-Miyaura coupling reaction is resulting in a low yield of the desired product. What are the common side reactions and how can I mitigate them?
A1: Low yields in Suzuki-Miyaura couplings of substituted pyridines are often attributed to several side reactions. The primary culprits are typically homocoupling of the boronic acid and dehalogenation of the pyridine starting material.
-
Homocoupling: This side reaction forms a biaryl product from two molecules of the boronic acid. It is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[1][2]
-
Troubleshooting:
-
Thoroughly Degas: Ensure your solvent and reaction mixture are rigorously degassed to remove oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.[2]
-
Use a Pd(0) Source: While Pd(II) sources like Pd(OAc)₂ are common, they require in-situ reduction to the active Pd(0) catalyst. This reduction can sometimes be inefficient and lead to side reactions. Using a Pd(0) catalyst such as Pd(PPh₃)₄ can sometimes be beneficial.
-
Add a Reducing Agent: The addition of a mild reducing agent can help to minimize the concentration of Pd(II) species.[1]
-
-
-
Dehalogenation: In this process, the bromine atom on your pyridine is replaced by a hydrogen atom. This is a common issue with electron-deficient halides and N-heterocyclic compounds.[3]
-
Troubleshooting:
-
Choice of Base: The base can play a crucial role. A weaker base or a different type of base (e.g., switching from a phosphate to a carbonate) may reduce the rate of dehalogenation.
-
Ligand Selection: The phosphine ligand can influence the relative rates of the desired coupling and dehalogenation. For sterically hindered substrates, bulky, electron-rich ligands such as SPhos or XPhos can be effective.[4]
-
Lower Reaction Temperature: If tolerated by the desired coupling reaction, lowering the temperature can sometimes suppress dehalogenation.
-
-
-
Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition and reduced yields.[5]
-
Troubleshooting:
-
Ligand Choice: Using bulky, electron-rich ligands can sometimes mitigate this issue by sterically hindering the coordination of the pyridine nitrogen to the palladium center.
-
Catalyst Loading: In some cases, a slightly higher catalyst loading may be necessary to overcome partial catalyst inhibition.
-
-
Q2: I am attempting a Buchwald-Hartwig amination and observing significant amounts of starting material. What can I do to improve the conversion?
A2: The Buchwald-Hartwig amination of bromopyridines can be challenging due to the factors mentioned above, particularly catalyst inhibition.[4]
-
Troubleshooting:
-
Catalyst System is Key: The choice of palladium precatalyst and phosphine ligand is critical. For heteroaryl halides, sterically hindered and electron-rich ligands are often necessary to promote the reaction.[4] Consider screening ligands such as (±)-BINAP, XPhos, or RuPhos.[6]
-
Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. However, the optimal base can be substrate-dependent, and screening different bases (e.g., K₃PO₄, Cs₂CO₃) may be beneficial.[6]
-
Inert Atmosphere: These reactions are highly sensitive to oxygen. Ensure all reagents are added under a positive pressure of an inert gas, and that the solvent is anhydrous and degassed.[7]
-
Reagent Purity: Impurities in the amine or aryl halide can poison the catalyst. Ensure your starting materials are of high purity.
-
Q3: My Sonogashira coupling is not proceeding to completion. What are some common pitfalls?
A3: The Sonogashira reaction, which couples a terminal alkyne with an aryl halide, can be sensitive to reaction conditions.
-
Troubleshooting:
-
Co-catalyst Activity: The copper(I) co-catalyst (often CuI) is crucial for the reaction's success. Ensure you are using a fresh, high-quality source of CuI.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used and often serves as the solvent as well. Ensure it is anhydrous.
-
Alkyne Homocoupling (Glaser Coupling): This is a common side reaction where two alkyne molecules couple together. This can be minimized by ensuring a properly inert atmosphere and by the slow addition of the alkyne to the reaction mixture.
-
Catalyst and Ligand: Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄ are common catalysts. The choice of phosphine ligand can influence the reaction outcome.
-
Q4: I am observing a complex mixture of products in my Heck reaction. How can I improve the selectivity?
A4: The Heck reaction couples an alkene with an aryl halide.[8] Selectivity can be a major challenge.
-
Troubleshooting:
-
Regioselectivity: The position at which the aryl group adds to the alkene can be influenced by the electronic nature of the alkene and the steric environment of the catalyst. For styrenes, addition at the less substituted carbon is generally favored.
-
Stereoselectivity: The geometry of the resulting double bond is typically trans.
-
Side Reactions: Isomerization of the double bond in the product can occur at higher temperatures or with prolonged reaction times. Monitoring the reaction and stopping it upon completion of the initial coupling can minimize this.
-
Ligand Choice: The ligand can have a significant impact on both regioselectivity and the rate of side reactions. Phosphine ligands are commonly used, and their steric and electronic properties can be tuned.[9]
-
Data Presentation: Representative Coupling Reaction Conditions
While specific quantitative data for this compound is limited in the literature, the following tables summarize typical reaction conditions and yields for structurally similar bromopyridine substrates. These should serve as a good starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Substituted Bromopyridines
| Bromopyridine Substrate | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | Moderate to Good | [9] |
| 3-Bromo-2-methylpyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 | [10] |
| 3-Bromo-2-methylpyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 92 | [10] |
| 2-Bromopyridine | Electron-rich arylboronic pinacol ester | Pd(OAc)₂ (3-6) | SPhos | Na₃PO₄ | Toluene/H₂O | 100 | 16-24 | 3 - 15 | [11] |
Table 2: Buchwald-Hartwig Amination of Substituted Bromopyridines
| Bromopyridine Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromo-2-methylpyridine | Various primary/secondary amines | Pd₂(dba)₃ (1-2) | (±)-BINAP (2-4) | NaOtBu (1.4-2.5) | Toluene | 80-110 | - | Good | [4] |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃ (0.18 mmol) | (±)-BINAP (0.35 mmol) | NaOtBu (25 mmol) | Toluene | 80 | 4 | 60 | [7] |
| 3-Halo-2-aminopyridines | Primary and secondary amines | RuPhos/BrettPhos precatalysts | - | LiHMDS | THF | 65 | 16 | Moderate to Good | [12] |
Table 3: Sonogashira Coupling of Substituted Bromopyridines
| Bromopyridine Substrate | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromo-2-methylpyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | THF | 65 | 6 | 90 | [10] |
| 2-Amino-3-bromopyridines | Various terminal alkynes | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 72-96 | [13] |
| Cyclic 3-bromo-1,2-diones | Various terminal alkynes | Pd(PPh₃)₂Cl₂ (10) | CuI (10) | Triethylamine | Reflux | - | - | up to 93 | [14] |
Table 4: Heck Coupling of Substituted Bromopyridines
| Bromopyridine Substrate | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromo-2-methylpyridine | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (2) | DMF | 100 | 24 | 78 | [10] |
| 3-Bromo-2-methylpyridine | n-Butyl acrylate | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Acetonitrile | 80 | 18 | 85 | [10] |
| 3-Bromo-5-methoxypyridine | Fluorous alkenes | Pd(OAc)₂ (4-5) | - | NaOAc (1.2-2.4) | DMF/THF (3:1) | 120 | - | Good to High | [15] |
Experimental Protocols
The following are generalized experimental protocols for common coupling reactions. Note: These are starting points and may require optimization for your specific substrates and desired outcomes. Always perform reactions under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyridines.[10]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous 1,4-Dioxane and degassed water (typically in a 4:1 ratio)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Place the flask in a preheated oil bath at 90-100 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
This protocol is a generalized procedure for the amination of 3-bromo-2-methylpyridine and can be adapted for this compound.[4]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., (±)-BINAP, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4-2.5 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask, add the palladium precursor, phosphine ligand, and base.
-
Evacuate and backfill the flask with an inert gas.
-
Add this compound and the amine.
-
Add anhydrous toluene via syringe.
-
Seal the flask and heat the mixture with vigorous stirring at 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with diethyl ether or ethyl acetate, wash with brine, dry, and concentrate.
-
Purify the product by column chromatography or recrystallization.[6]
Mandatory Visualizations
Logical Relationships in Troubleshooting Suzuki Coupling
Caption: Troubleshooting logic for low yields in Suzuki-Miyaura couplings.
Experimental Workflow for a General Cross-Coupling Reaction
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Simplified Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Bromo-5-methoxy-2-methylpyridine | 1256823-49-0 | GAC82349 [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heck Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 13. kbfi.ee [kbfi.ee]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Dehalogenation of 3-Bromo-2-methoxy-5-methylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the undesired dehalogenation of 3-Bromo-2-methoxy-5-methylpyridine during synthetic reactions, particularly in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem in my reaction with this compound?
A1: Dehalogenation is an undesired side reaction where the bromine atom on your starting material, this compound, is replaced by a hydrogen atom. This leads to the formation of 2-methoxy-5-methylpyridine as a significant byproduct. This side reaction is problematic because it consumes your starting material, reduces the yield of your desired product, and complicates the purification process due to the structural similarity between the byproduct and the starting material.[1]
Q2: What is the primary cause of dehalogenation in my palladium-catalyzed cross-coupling reaction?
A2: The principal cause of dehalogenation in these reactions is the formation of palladium-hydride (Pd-H) species in the catalytic cycle.[1] Instead of undergoing reductive elimination with your coupling partner, the palladium-aryl intermediate reacts with this hydride, leading to the formation of the dehalogenated byproduct.
Q3: Where are these palladium-hydride (Pd-H) species coming from in my reaction?
A3: Palladium-hydride species can be generated from several sources within your reaction mixture:
-
Bases: Strong alkoxide bases, such as sodium tert-butoxide (NaOtBu), are a common source of hydrides, particularly at elevated temperatures through processes like β-hydride elimination.[2]
-
Solvents: Protic solvents like alcohols can directly provide a hydride. Additionally, some aprotic solvents like DMF can decompose at high temperatures to generate hydride sources.[1][3]
-
Reagents and Impurities: Trace amounts of water in your reagents or solvents can react with bases or other components to generate hydrides. Similarly, impurities in reagents like boronic acids can also be a source.[1][2]
Q4: How does my choice of catalyst and ligand affect the extent of dehalogenation?
A4: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly recommended.[2] These ligands can accelerate the desired reductive elimination step of the catalytic cycle, which allows the formation of your target molecule to outcompete the undesired dehalogenation pathway.[2] Using pre-formed palladium catalysts (precatalysts) can also lead to more active and reproducible catalytic systems, which can help to minimize side reactions.[2][4]
Q5: Which bases are recommended to minimize the dehalogenation of this compound?
A5: To minimize dehalogenation, it is often advisable to switch from strong alkoxide bases to milder, non-nucleophilic inorganic bases.[2] Weaker bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally preferred as they are less likely to generate hydride species.[2][3]
Troubleshooting Guide
If you are observing significant dehalogenation of this compound, follow this troubleshooting guide to diagnose and resolve the issue.
Issue: Significant formation of 2-methoxy-5-methylpyridine byproduct.
| Potential Cause | Recommended Solution |
| Inappropriate Base Selection | Switch from strong alkoxide bases (e.g., NaOtBu) to milder inorganic bases like K₃PO₄ or Cs₂CO₃.[2] |
| Suboptimal Ligand | Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos to accelerate the desired reductive elimination.[2] |
| Presence of Water or Protic Impurities | Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon).[1] |
| High Reaction Temperature | Lower the reaction temperature and monitor for a longer duration. The optimal temperature should be determined empirically. |
| Choice of Solvent | Use anhydrous, aprotic solvents such as toluene or 1,4-dioxane. Avoid protic solvents like alcohols and be cautious with DMF at high temperatures.[1] |
| Catalyst System | Consider using a well-defined palladium precatalyst to ensure the efficient generation of the active catalytic species.[2][4] |
Data Presentation
The choice of reaction parameters, particularly the base and ligand, can significantly impact the yield of the desired cross-coupling product and, consequently, the extent of dehalogenation. The following table provides illustrative data on how these choices can affect the outcome of Suzuki-Miyaura coupling reactions with substituted bromopyridines.
Table 1: Impact of Ligand and Base on Suzuki-Miyaura Coupling Yields of Substituted Bromopyridines
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 85 |
| 2 | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 16 | 92 |
| 3 | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | THF | 80 | 18 | 88 |
Note: Yields are for the desired coupled product and are representative for structurally similar bromopyridines.[5] Higher yields of the desired product generally indicate a lower extent of side reactions like dehalogenation.
Experimental Protocols
General Protocol to Minimize Dehalogenation in Palladium-Catalyzed Cross-Coupling of this compound
This protocol is a general guideline for a Suzuki-Miyaura coupling reaction, optimized to reduce the likelihood of dehalogenation.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, add the palladium precatalyst and anhydrous potassium phosphate to an oven-dried Schlenk tube.
-
Substrate Addition: Add this compound and the arylboronic acid to the tube.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the tube and heat the mixture to 80-100°C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for addressing dehalogenation.
Caption: Competing catalytic cycles: desired coupling vs. dehalogenation.
References
Technical Support Center: Homocoupling of Boronic Acids with 3-Bromo-2-methoxy-5-methylpyridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing the common side reaction of boronic acid homocoupling during Suzuki-Miyaura cross-coupling with 3-Bromo-2-methoxy-5-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of a biaryl byproduct corresponding to the homocoupling of my boronic acid and low yield of the desired cross-coupled product. What is the primary cause of this?
A1: The homocoupling of boronic acids to form symmetrical biaryls is a common side reaction in Suzuki-Miyaura couplings. This is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II) species.[1][2][3] These Pd(II) species can then undergo two consecutive transmetalations with the boronic acid, leading to the homocoupled product.[3][4] Rigorous exclusion of oxygen from the reaction mixture is the most critical step to minimize this unwanted side reaction.[2][4]
Q2: Besides oxygen, are there other factors that can promote the homocoupling of boronic acids?
A2: Yes, several other factors can contribute to boronic acid homocoupling. These include:
-
High Temperatures: Elevated temperatures can sometimes accelerate the rate of homocoupling more than the desired cross-coupling.[5]
-
Base Selection: The choice and quality of the base can play a role. While necessary for the catalytic cycle, some bases, especially in the presence of water, might facilitate side reactions.[6]
-
Reagent Stoichiometry: Using a large excess of the boronic acid can increase the likelihood of homocoupling.[6]
-
Catalyst System: The choice of palladium source and ligand can influence the propensity for side reactions.
Q3: Can the electronic properties of this compound affect the likelihood of boronic acid homocoupling?
A3: While the primary driver for boronic acid homocoupling is often related to reaction conditions, the electronic nature of the aryl halide can play a role. This compound is a somewhat electron-rich pyridine derivative due to the methoxy and methyl substituents. In some cases, if the oxidative addition of the aryl bromide to the Pd(0) catalyst is slow relative to the processes leading to homocoupling, more of the undesired byproduct may be observed. Optimizing the catalyst system with appropriate ligands can be crucial for such substrates.[3]
Q4: What is protodeboronation and how can I prevent it?
A4: Protodeboronation is a side reaction where the C-B bond of the boronic acid is cleaved and replaced by a hydrogen atom, effectively consuming the boronic acid from the desired reaction pathway.[6] This is often promoted by the presence of water or other proton sources.[6] To minimize protodeboronation, it is crucial to use anhydrous solvents and reagents.[6] Using boronic esters, such as pinacol esters, can also increase stability against protodeboronation.[7]
Troubleshooting Guide
This guide provides systematic steps to diagnose and resolve issues related to the homocoupling of boronic acids in Suzuki-Miyaura reactions with this compound.
Issue: Significant Homocoupling of Boronic Acid Observed
1. Rigorously Exclude Oxygen:
-
Procedure:
-
Rationale: Oxygen is a primary culprit in promoting the Pd(II)-mediated homocoupling pathway.[3][4]
2. Optimize Reaction Temperature:
-
Procedure: Attempt the reaction at the lowest temperature that still allows for a reasonable reaction rate.[5] Start with temperatures around 80 °C and adjust as needed.
-
Rationale: Lowering the temperature can disproportionately slow down the undesired homocoupling reaction compared to the desired cross-coupling.[5]
3. Adjust Reagent Stoichiometry:
-
Procedure:
-
Rationale: A lower concentration of the boronic acid at any given time can disfavor the bimolecular homocoupling reaction.[5]
4. Screen Different Bases:
-
Procedure: If using a carbonate base (e.g., K₂CO₃, Na₂CO₃), consider switching to a phosphate base like K₃PO₄, which is often effective in challenging couplings.[6] Ensure the base is finely powdered and anhydrous.
-
Rationale: The nature of the base can influence the reaction kinetics and the prevalence of side reactions.[6]
5. Modify the Catalyst System:
-
Procedure:
-
Rationale: Ligands play a critical role in stabilizing the Pd(0) catalyst and facilitating the desired steps of the catalytic cycle over side reactions.
6. Consider a Reducing Agent:
-
Procedure: In some cases, the addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of Pd(II) species that lead to homocoupling.[4][8]
-
Rationale: The reducing agent helps to maintain the palladium in its active Pd(0) oxidation state.[4]
Data Presentation
The following table summarizes typical starting conditions for the Suzuki-Miyaura coupling of this compound, which can be optimized to minimize homocoupling.
| Parameter | Recommended Condition | Notes |
| Palladium Source | Pd(OAc)₂ (1-3 mol%) or Pd₂(dba)₃ (1-2 mol%) | Pre-catalysts can also be effective. |
| Ligand | SPhos or XPhos (1.2-1.5 eq. relative to Pd) | Buchwald ligands are often effective for heteroaryl couplings.[6] |
| Base | K₃PO₄ (2-3 equivalents) | Ensure the base is anhydrous and finely powdered. |
| Boronic Acid | 1.1 - 1.3 equivalents | A large excess can promote homocoupling.[6] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 10:1) or Toluene/H₂O | Solvents must be thoroughly degassed.[5] |
| Temperature | 80 - 110 °C | Start at the lower end to minimize side reactions.[5] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent oxygen-mediated homocoupling.[2] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with Minimized Homocoupling
This is a generalized starting point and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.5 equiv., anhydrous and finely powdered)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[6]
-
Catalyst Addition: In a separate vial under an inert atmosphere, pre-mix the Pd(OAc)₂ and SPhos in a small amount of degassed 1,4-dioxane. Add this catalyst solution to the Schlenk flask via syringe.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., 10:1 v/v) to the reaction flask via syringe.
-
Reaction: Stir the mixture at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting decision tree for minimizing boronic acid homocoupling.
References
Technical Support Center: Purification of 3-Bromo-2-methoxy-5-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-bromo-2-methoxy-5-methylpyridine reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter in my crude this compound product?
A1: Depending on the synthetic route, common impurities may include unreacted starting materials (e.g., 2-hydroxy-3-bromo-5-methylpyridine or a di-bromo precursor), residual solvents from the reaction or workup (e.g., methanol, diethyl ether, toluene), and potential side-products such as isomers or over-methylated species.
Q2: What are the recommended purification methods for this compound?
A2: The most common and effective purification methods for this compound are flash column chromatography on silica gel and recrystallization.[1][2] Distillation under reduced pressure can also be employed for liquid products.[3]
Q3: What are the key physical and chemical properties of this compound?
A3: It is important to know the properties of the target compound for effective purification and characterization.
| Property | Value | Reference |
| Molecular Formula | C₇H₈BrNO | [4] |
| Molecular Weight | 202.05 g/mol | [5] |
| Appearance | Liquid | [4] |
| Purity (Typical) | ≥98% | [4] |
Q4: How can I monitor the progress of the purification?
A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the separation of this compound from impurities during column chromatography. A UV lamp can be used for visualization. For recrystallization, purity can be assessed by melting point analysis (if the compound can be solidified) and confirmed by techniques like NMR or LC-MS.
Troubleshooting Guides
Flash Column Chromatography
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Product and Impurities | - Inappropriate solvent system (eluent).- Column overloading. | - Optimize the eluent system using TLC. A good starting point is a hexane/ethyl acetate gradient.[2] Aim for an Rf value of 0.2-0.4 for the product.[2]- Reduce the amount of crude material loaded onto the column. |
| Product Degradation on the Column | Pyridine derivatives can be sensitive to the acidic nature of standard silica gel.[2] | - Deactivate the silica gel by pre-treating it with a base like triethylamine.[2]- Consider using a different stationary phase such as neutral or basic alumina.[2] |
| Significant Peak Tailing | Strong interactions between the basic nitrogen of the pyridine ring and acidic silanol groups on the silica surface.[2] | - Add a small amount of a competing base, such as 0.1-1% triethylamine, to your eluent system.[2] |
| Product Elutes Too Quickly or Too Slowly | The polarity of the eluent is too high or too low. | - If the product elutes too quickly (high Rf), decrease the polarity of the eluent (e.g., increase the hexane to ethyl acetate ratio).- If the product elutes too slowly (low Rf), increase the polarity of the eluent (e.g., decrease the hexane to ethyl acetate ratio). |
Recrystallization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Product Does Not Crystallize | - The solution is not supersaturated.- The chosen solvent is not appropriate. | - Concentrate the solution by slowly evaporating the solvent.- Try adding an anti-solvent (a solvent in which the product is insoluble) dropwise until turbidity is observed, then heat until the solution is clear and allow it to cool slowly.- Scratch the inside of the flask with a glass rod to induce crystallization. |
| Oily Precipitate Forms Instead of Crystals | The product is "oiling out," which can happen if the solution is cooled too quickly or if the concentration of impurities is high. | - Re-heat the solution until the oil redissolves. Allow it to cool more slowly. A Dewar flask can be used for very slow cooling.- Add a small amount of additional solvent before cooling.- Perform a preliminary purification by column chromatography to remove a significant portion of the impurities. |
| Low Recovery of Pure Product | - The product has significant solubility in the cold recrystallization solvent.- Too much solvent was used. | - Ensure the solution is thoroughly cooled in an ice bath before filtering to minimize solubility.- Use the minimum amount of hot solvent required to fully dissolve the crude product.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general procedure for the purification of this compound.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Hexane
-
Ethyl acetate
-
Triethylamine (optional)
-
Glass chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates and chamber
-
UV lamp
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude product in a solvent like dichloromethane and spot it on a TLC plate. Develop the plate using various ratios of hexane and ethyl acetate to find a solvent system that gives your product an Rf value between 0.2 and 0.4.
-
Column Packing:
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent identified in your TLC analysis.
-
Pour the slurry into the column and allow it to pack, ensuring no air bubbles are trapped.
-
Add another thin layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial eluent or a volatile solvent like dichloromethane.
-
Carefully apply the dissolved sample to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with the solvent system determined from your TLC analysis.
-
If a gradient elution is needed, gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.
-
Collect fractions in separate tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Protocol 2: General Recrystallization Procedure
Procedure:
-
Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the product when hot but not when cold. Common solvents to test include hexanes, ethanol, isopropanol, or mixtures like ethanol/water.
-
Dissolution: Place the crude product in a flask and add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Workflow for the purification of this compound by column chromatography.
References
Technical Support Center: 3-Bromo-2-methoxy-5-methylpyridine Reactions
Welcome to the technical support center for 3-Bromo-2-methoxy-5-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding common synthetic reactions. The following sections offer detailed protocols and data to help improve reaction yields and address challenges encountered during experimentation.
General Troubleshooting and FAQs
This section covers common issues that can arise during reactions with this compound, independent of the specific reaction type.
Question: My reaction is not proceeding, or the yield is consistently low. What are the first things I should check?
Answer: Low conversion or yield can stem from several factors. A systematic check of your reagents and reaction setup is the best approach.[1][2]
-
Reagent Purity: Ensure all starting materials, especially the this compound, coupling partners, and solvents, are pure and dry.[1] Impurities can poison sensitive catalysts.
-
Inert Atmosphere: Many cross-coupling reactions are highly sensitive to oxygen.[1][3] Ensure your reaction vessel is properly purged and maintained under an inert atmosphere (Argon or Nitrogen) throughout the experiment.[1][3] Degassing the solvent before use is critical.[3]
-
Catalyst Activity: Palladium catalysts, especially older batches, can lose activity.[2] Consider using a fresh batch of catalyst or a pre-catalyst.
-
Temperature Control: Verify that your heating apparatus is calibrated and maintaining the target temperature accurately.[2] Some reactions require precise temperature control to avoid side reactions or catalyst decomposition.[3]
-
Stirring: For heterogeneous mixtures, ensure vigorous stirring to facilitate proper mixing of all components.
Troubleshooting Workflow for Low Yield Reactions
The following diagram outlines a logical workflow for troubleshooting low-yield reactions.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone reaction for forming carbon-carbon bonds. However, heteroaryl halides like this compound can present unique challenges.
FAQs for Suzuki Coupling
Question: I am observing significant homocoupling of my boronic acid. How can I minimize this side reaction?
Answer: Homocoupling is often promoted by the presence of oxygen.[4] Rigorous degassing of your solvent and maintaining a strict inert atmosphere is the most effective way to prevent this.[3][4] Using a Pd(0) source directly or ensuring your Pd(II) precatalyst is efficiently reduced to the active Pd(0) state can also help.[4]
Question: My yield is low. What are the best catalyst, base, and solvent combinations to start with for this substrate?
Answer: There is no universal set of conditions, and optimization is often required.[5] However, for challenging substrates, highly active catalyst systems are recommended.
-
Catalyst/Ligand: Tetrakis(triphenylphosphine)palladium(0) is a good starting point.[6] For more challenging couplings, using a Pd(II) source like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) can significantly improve yields.[2][4]
-
Base: Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used and effective bases.[4][6] Cesium carbonate (Cs₂CO₃) can also be effective, sometimes providing better results.[6]
-
Solvent: A mixture of an organic solvent and water is typical. Common choices include Toluene/water, Dioxane/water, or THF/water.[3][6]
Suzuki Coupling Catalytic Cycle
Generalized Protocol for Suzuki Coupling
This protocol provides a general starting point for the Suzuki coupling of this compound with an arylboronic acid.
-
Reaction Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid (1.1 - 1.2 equiv.), the base (e.g., K₃PO₄, 2.0 - 3.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the ligand if required.[4]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.[4]
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv.).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[4]
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).[7]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7] The crude product can then be purified by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a vital method for forming C-N bonds, crucial in pharmaceutical synthesis. The steric hindrance from the 2-methoxy group and the electronic nature of the pyridine ring can make this reaction challenging.[8]
FAQs for Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination is failing. What are the most critical parameters to re-evaluate?
Answer: The choice of ligand and base are paramount for the success of this reaction with challenging substrates.[1]
-
Ligand Selection: The proximity of the methoxy group to the bromine atom introduces steric hindrance.[8] Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or Josiphos-type ligands are often required to facilitate the oxidative addition and reductive elimination steps.[4][8]
-
Base Selection: Strong, non-nucleophilic bases are typically necessary. Sodium tert-butoxide (NaOtBu) is a very common and effective choice.[8] Other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate can also be screened.[9]
-
Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[1] The use of bulky ligands helps to sterically shield the metal center and prevent this deactivation pathway.[4]
Question: What is a good starting temperature for this reaction?
Answer: Typical reaction temperatures are between 80-110 °C.[8][9] However, if side reactions or catalyst decomposition are suspected, lowering the temperature and extending the reaction time may improve the outcome.[1]
Data on Buchwald-Hartwig Amination of Bromopyridines
The following table summarizes conditions reported for analogous bromopyridine systems, which serve as excellent starting points for optimizing reactions with this compound.[8]
| Coupling Partner | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| Aniline | Pd₂(dba)₃ (1-2) | (±)-BINAP (2-4) | NaOtBu (1.4) | Toluene | 100 | >90 |
| Morpholine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | ~85 |
| Benzylamine | Pd₂(dba)₃ (1) | RuPhos (2) | Cs₂CO₃ (1.5) | Toluene | 100 | >95 |
| Hexylamine | [Pd(cinnamyl)Cl]₂ (1) | tBuXPhos (2.5) | LHMDS (1.5) | Toluene | 80 | ~90 |
Note: Data is representative of typical conditions for bromopyridine substrates and should be optimized for this compound.
Generalized Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or to an oven-dried Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 - 2.0 equiv.).[8]
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.1 - 1.5 equiv.).[8]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe.
-
Reaction: Seal the flask and heat the mixture with vigorous stirring at the desired temperature (typically 80-110 °C).[8]
-
Monitoring: Track the reaction's progress using TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction carefully with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude material via flash column chromatography.
Grignard Reagent Formation and Subsequent Reactions
Question: I am having trouble forming the Grignard reagent from this compound. What could be the issue?
Answer: Grignard reagent formation requires strictly anhydrous conditions. Any trace of moisture will quench the reagent as it forms.
-
Glassware and Solvent: Ensure all glassware is rigorously dried (oven or flame-dried under vacuum) and that the solvent (typically THF or diethyl ether) is anhydrous.
-
Magnesium Activation: The surface of the magnesium turnings may be coated with an oxide layer that prevents reaction. Briefly crushing the turnings in a dry mortar and pestle or adding a small crystal of iodine or 1,2-dibromoethane can help initiate the reaction.
-
Initiation: The reaction is often initiated by adding a small amount of the halide to the magnesium in a concentrated solution, followed by dilution with the remaining solvent once the reaction begins (as evidenced by bubbling or heat generation).
Question: Are there common side reactions when using the Grignard reagent of this compound?
Answer: Methoxy-substituted aryl bromides can sometimes lead to unexpected side products in Grignard reactions.[10] For example, when reacting with certain electrophiles like CO₂, the formation of symmetrical ketones has been observed, which is less common in standard solution-based Grignard reactions.[10] Careful control of stoichiometry and temperature is crucial.
Experimental Workflow: Grignard Formation & Quench
Compound Stability and Storage
Question: How should I properly store this compound?
Answer: This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[11] It should be kept away from heat sources and open flames.[11] Using a sealed container is crucial to prevent contact with air and moisture, which could lead to degradation over time.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-Bromo-2-methoxy-3-methylpyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data [pipzine-chem.com]
Technical Support Center: Suzuki Coupling of 3-Bromo-2-methoxy-5-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 3-Bromo-2-methoxy-5-methylpyridine. The information is tailored for researchers, scientists, and professionals in drug development to address specific challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of this compound challenging?
A1: The Suzuki coupling of this compound can be challenging due to a combination of electronic and steric factors. The pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. Additionally, the presence of the electron-donating methoxy group at the 2-position and the methyl group at the 5-position increases the electron density of the pyridine ring, which can slow down the oxidative addition step of the catalytic cycle.
Q2: Which catalyst systems are recommended for the Suzuki coupling of this substrate?
A2: For challenging electron-rich and sterically hindered substrates like this compound, more robust catalyst systems are generally required. While traditional catalysts like Pd(PPh₃)₄ can be effective in some cases, systems employing bulky, electron-rich phosphine ligands (Buchwald ligands) such as SPhos, or pre-catalysts like Pd(dppf)Cl₂, often provide better yields and reliability.[1][2]
Q3: What are the most common causes of low yield in this reaction?
A3: Low yields are often attributed to several factors:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can bind to the palladium catalyst, forming inactive species.
-
Inefficient Oxidative Addition: The electron-rich nature of the pyridine ring can make the initial oxidative addition of the palladium catalyst to the C-Br bond sluggish.
-
Protodeboronation: The boronic acid coupling partner can be unstable and undergo a side reaction where the boronic acid group is replaced by a hydrogen atom, especially in the presence of aqueous bases.
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct, a reaction often promoted by the presence of oxygen.
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, low temperature, or an inappropriate choice of base or solvent.
Q4: How can I minimize byproduct formation?
A4: To minimize homocoupling of the boronic acid, it is crucial to thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles. Maintaining a positive pressure of an inert gas throughout the reaction is also essential. To reduce protodeboronation, using anhydrous solvents, a carefully chosen base, or more stable boronic esters (e.g., pinacol esters) can be beneficial.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during the Suzuki coupling of this compound.
Problem 1: Low to No Product Formation with Starting Material Consumed
| Possible Cause | Suggested Solution |
| Protodeboronation of Boronic Acid | Use anhydrous solvents and consider a non-aqueous workup. Screen different bases; sometimes a weaker base can mitigate this issue. Using boronic esters (e.g., pinacol esters) can also increase stability. |
| Homocoupling of Boronic Acid | Ensure rigorous exclusion of oxygen by thoroughly degassing solvents and the reaction vessel. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment. |
| Product Instability | If the desired product is unstable under the reaction conditions (e.g., high temperature or prolonged reaction time), consider lowering the temperature or reducing the reaction time and accepting a lower conversion rate. |
Problem 2: Reaction Stalls / Incomplete Conversion
| Possible Cause | Suggested Solution |
| Catalyst Deactivation/Inhibition | The pyridine nitrogen may be inhibiting the catalyst. Switch to a more robust catalyst system, such as one with a bulky, electron-rich Buchwald ligand (e.g., SPhos) or a pre-catalyst like Pd(dppf)Cl₂. Increasing the catalyst loading may also help. |
| Insufficient Base Strength or Solubility | The chosen base may not be strong enough or sufficiently soluble to promote transmetalation effectively. Consider screening stronger bases (e.g., K₃PO₄, Cs₂CO₃) or using a solvent system that improves the solubility of the base. |
| Low Reaction Temperature | The reaction may require more thermal energy. Cautiously increase the reaction temperature in increments of 10-20 °C. |
| Poor Solubility of Reactants | The starting materials may not be fully dissolved. Try a different solvent system (e.g., dioxane/water, toluene/water, DMF) to improve solubility. |
Data Presentation: Catalyst System Performance
The following table summarizes the performance of various catalyst systems for the Suzuki coupling of bromopyridine derivatives with arylboronic acids. While specific data for this compound is limited, the data for structurally similar substrates provides a strong indication of expected performance.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 75-85 | For 2-Bromo-3-methylpyridine with 4-nitrophenylboronic acid.[1] |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 100 | 18 | High | For 3-amino-2-chloropyridine with 2-methoxyphenylboronic acid.[1] |
| Pd(dppf)Cl₂ | dppf | Na₂CO₃ | Toluene/Dioxane | 85 | 4 | Good | General procedure for halo-aromatic rings.[1] |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12-24 | Moderate to Good | A classic and cost-effective system.[2] |
| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80-90 | 12 | Good to Excellent | A common and reliable catalyst.[2] |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | 100-110 | 4-12 | Good to Excellent | Buchwald ligands often improve yields for challenging substrates.[2] |
| Pd(dppf)Cl₂ | - | Cs₂CO₃ | DMF | 100 | 8-16 | Good to Excellent | Effective for a broad range of substrates.[2] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for specific boronic acids and desired outcomes.
Materials:
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This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
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Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
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Base (e.g., K₂CO₃, 2-3 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
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Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst.
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yielding Suzuki reactions.
References
Technical Support Center: Ligand Effects on 3-Bromo-2-methoxy-5-methylpyridine Cross-Coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the cross-coupling reactions of 3-Bromo-2-methoxy-5-methylpyridine. This resource focuses on the critical role of ligand selection in optimizing reaction outcomes for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.
Troubleshooting Guides
Low or No Product Yield
Low or non-existent product yield is a frequent challenge in cross-coupling reactions involving substituted pyridines. The following guides for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings address potential causes and offer systematic troubleshooting strategies.
General Troubleshooting Workflow for Low Yield
Technical Support Center: Reaction Monitoring of 3-Bromo-2-methoxy-5-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving 3-bromo-2-methoxy-5-methylpyridine using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to monitor in the synthesis of this compound?
A1: The primary goal is to track the consumption of the starting materials and the formation of the this compound product. It is also crucial to identify the formation of any significant byproducts. Both TLC and LC-MS are excellent techniques for this purpose.
Q2: How can I confirm the identity of my product, this compound, using LC-MS?
A2: The molecular formula of this compound is C7H8BrNO, with a molecular weight of approximately 202.05 g/mol .[1][2][3][4] In LC-MS analysis, you should look for the protonated molecule [M+H]+ at an m/z (mass-to-charge ratio) of approximately 202.0 and 204.0, reflecting the natural isotopic abundance of bromine (79Br and 81Br are in a roughly 1:1 ratio).
Q3: What is a typical starting solvent system for TLC analysis of this compound?
A3: For pyridine derivatives, a common starting mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. A 7:3 or 8:2 ratio of hexane:ethyl acetate is a good starting point. The polarity can be adjusted based on the observed separation.
Q4: My reaction involves a high-boiling point solvent like DMF. How can I prevent it from interfering with my TLC analysis?
A4: High-boiling point solvents can cause significant streaking on a TLC plate. To mitigate this, after spotting your sample, you can place the TLC plate under a high vacuum for a few minutes to evaporate the solvent before developing the plate.
Experimental Protocols
Thin-Layer Chromatography (TLC)
This protocol provides a general method for monitoring the reaction progress. Optimization may be required based on specific reaction conditions.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile Phase: Hexane and Ethyl Acetate
-
Visualization: UV lamp (254 nm) and/or a suitable staining agent (e.g., potassium permanganate stain).
Procedure:
-
Prepare the Developing Chamber: Pour the chosen mobile phase (e.g., 8:2 hexane:ethyl acetate) into the chamber to a depth of about 0.5 cm. Place a piece of filter paper to saturate the chamber with vapor. Close the chamber and allow it to equilibrate for at least 15 minutes.
-
Sample Preparation: Dilute a small aliquot of your reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.
-
Spotting: Using a capillary tube, carefully spot the diluted reaction mixture, a co-spot (starting material and reaction mixture), and the starting material as a reference on the baseline of the TLC plate.
-
Development: Place the spotted TLC plate in the equilibrated chamber and allow the solvent front to ascend until it is about 1 cm from the top of the plate.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp. If the compounds are not UV-active, use a chemical stain.
-
Analysis: Compare the spots of the reaction mixture to the starting material. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress. Calculate the Retention Factor (Rf) for each spot.
Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol outlines a general-purpose LC-MS method for the analysis of this compound. Method development and optimization are recommended for quantitative analysis.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (e.g., single quadrupole or triple quadrupole).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
Procedure:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture with the initial mobile phase composition (e.g., 90:10 Mobile Phase A:Mobile Phase B). Filter the sample through a 0.22 µm syringe filter before injection.[5]
-
LC Method:
-
Flow rate: 1.0 mL/min
-
Injection volume: 5-10 µL
-
Gradient: Start with 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.
-
-
MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 100-500
-
Key Ions to Monitor: m/z 202.0 and 204.0 for [M+H]+ of this compound.
-
-
Data Analysis: Monitor the chromatogram for the elution of the starting material and the product. The mass spectrum corresponding to the product peak should show the characteristic isotopic pattern for a bromine-containing compound.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C7H8BrNO |
| Molecular Weight | 202.05 g/mol [2][3] |
| CAS Number | 717843-56-6[1] |
Table 2: Expected Analytical Data
| Analysis | Expected Result |
| TLC (Hexane:EtOAc 8:2) | |
| Starting Material Rf | Varies based on starting material |
| This compound Rf | ~0.4 - 0.6 (estimated) |
| LC-MS (Positive ESI) | |
| This compound [M+H]+ | m/z 202.0, 204.0 (approx. 1:1 ratio) |
Troubleshooting Guides
TLC Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Streaking of spots | - Sample is too concentrated.- High-boiling point reaction solvent (e.g., DMF, DMSO).- Compound is acidic or basic and interacting strongly with the silica gel. | - Dilute the sample further.- Place the spotted TLC plate under high vacuum for a few minutes before developing.- Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase. |
| Spots remain at the baseline (low Rf) | - Mobile phase is not polar enough. | - Increase the proportion of the polar solvent (e.g., ethyl acetate) in the mobile phase. |
| Spots run with the solvent front (high Rf) | - Mobile phase is too polar. | - Decrease the proportion of the polar solvent in the mobile phase. |
| No spots are visible | - Sample concentration is too low.- Compound is not UV-active. | - Spot the sample multiple times in the same location, allowing the solvent to dry between applications.- Use a chemical stain for visualization (e.g., potassium permanganate, iodine). |
LC-MS Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Retention time shifts | - Change in mobile phase composition.- Column degradation or contamination.- Fluctuation in flow rate. | - Prepare fresh mobile phase.- Flush the column or replace it if necessary.- Check the pump for leaks and ensure consistent flow. |
| Poor peak shape (tailing, fronting, or broad peaks) | - Column overload.- Interaction of the basic pyridine nitrogen with residual silanols on the column.- Sample solvent is stronger than the mobile phase. | - Dilute the sample.- Use a mobile phase with a low pH (e.g., adding 0.1% formic acid) to protonate the pyridine.- Dissolve the sample in the initial mobile phase. |
| No or weak signal in MS | - Compound is not ionizing well.- Ion source is dirty.- Incorrect MS settings (e.g., wrong polarity). | - Ensure the mobile phase is compatible with ESI (e.g., contains a protic solvent and an acid/base modifier).- Clean the ion source.- Verify MS parameters, including ionization mode and mass range. |
| High background noise or contamination | - Contaminated solvents, vials, or system.- Carryover from previous injections. | - Use high-purity solvents and clean vials.- Run blank injections to identify the source of contamination.- Implement a column wash step in the gradient. |
Visualizations
Caption: Experimental workflow for reaction monitoring.
Caption: Troubleshooting decision tree for TLC and LC-MS.
References
Technical Support Center: Buchwald-Hartwig Amination of Bromopyridines
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice for the Buchwald-Hartwig amination of bromopyridines. The question-and-answer format directly addresses common challenges, offering solutions to improve reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my Buchwald-Hartwig amination with a bromopyridine substrate giving a low yield?
Low yields in the amination of bromopyridines are frequently encountered and can be attributed to several factors, with catalyst inhibition being a primary concern. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, effectively poisoning it and hindering the catalytic cycle.[1][2] Other common causes for low yields include:
-
Suboptimal Ligand Choice: The ligand plays a crucial role in shielding the palladium center and facilitating the reaction. An inadequate ligand may not be sterically bulky enough to prevent the pyridine from coordinating to the catalyst.[1]
-
Incorrect Base Selection: The choice of base is critical. A base that is too weak may not efficiently deprotonate the amine-palladium complex, while a very strong base could be incompatible with other functional groups on your substrates.[1]
-
Poor Reagent Purity or Reaction Setup: Palladium-catalyzed reactions are highly sensitive to air and moisture. The presence of impurities, improperly dried solvents, or a non-inert atmosphere can lead to catalyst deactivation.[1]
-
Inadequate Temperature or Reaction Time: These reactions often require elevated temperatures (typically between 80-110 °C) to proceed efficiently.[1][2]
Q2: What are the most effective ligands for the Buchwald-Hartwig amination of bromopyridines?
The selection of an appropriate ligand is critical for a successful reaction. Sterically hindered and electron-rich phosphine ligands are generally preferred as they promote the key steps of the catalytic cycle and help prevent catalyst poisoning by the pyridine substrate.[2] While the optimal ligand is substrate-dependent, some commonly used and effective ligands for the amination of bromopyridines include:
-
Biaryl Phosphine Ligands: Ligands such as XPhos, RuPhos, and BrettPhos have demonstrated high efficacy in these couplings.[3]
-
Ferrocenyl Phosphine Ligands: These ligands, developed by the Hartwig group, are also known to be very effective.
-
Chelating (Bis)phosphine Ligands: These can minimize side reactions like β-hydride elimination.[4]
Q3: Which base should I choose for my reaction?
The choice of base is highly dependent on the specific substrates being used. Strong, non-nucleophilic bases are typically employed.[2] Some common bases and their characteristics are:
-
Sodium tert-butoxide (NaOtBu): A strong base that often leads to high reaction rates but can be incompatible with base-sensitive functional groups.[3][5]
-
Lithium bis(trimethylsilyl)amide (LHMDS): A strong base that can be useful for substrates with protic functional groups and for reactions at lower temperatures.[3]
-
Cesium carbonate (Cs₂CO₃): A milder base that can be effective in certain cases.
-
Potassium phosphate (K₃PO₄): Another milder base option.
Q4: What are common side reactions, and how can I minimize them?
Several side reactions can compete with the desired amination, leading to reduced yields and complex product mixtures. These include:
-
Hydrodehalogenation: The replacement of the bromine atom with a hydrogen atom. This can occur due to a competing reaction pathway where an intermediate palladium-hydride species is formed.
-
β-Hydride Elimination: This is a common side reaction when the amine substrate has a hydrogen atom on the carbon adjacent to the nitrogen. It leads to the formation of an imine and a hydrodehalogenated arene.[4][6] The use of chelating (bis)phosphine ligands can help to minimize this side reaction.[4]
To minimize these side reactions, careful optimization of the reaction conditions, including the choice of ligand, base, and temperature, is essential.
Data Presentation: Ligand and Base Selection Guide
The following table summarizes general recommendations for ligand and base selection in the Buchwald-Hartwig amination of bromopyridines. The optimal conditions are highly substrate-dependent and may require further screening.
| Ligand Type | Recommended Bases | Common Solvents | Typical Temperature (°C) | Notes |
| Biaryl Phosphines (e.g., XPhos, RuPhos) | NaOtBu, LHMDS, Cs₂CO₃ | Toluene, Dioxane, THF | 80 - 110 | Generally effective for a wide range of primary and secondary amines. |
| Ferrocenyl Phosphines | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80 - 110 | Often show good performance with challenging substrates. |
| Chelating (Bis)phosphines (e.g., BINAP, dppf) | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | 70 - 100 | Can be beneficial in reducing β-hydride elimination with certain amines.[4] |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of Bromopyridines
This protocol is a general starting point and may require optimization for specific substrates.
Reagents and Materials:
-
Bromopyridine derivative
-
Amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand
-
Base (e.g., NaOtBu)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Reaction vessel (e.g., Schlenk tube or vial with a screw cap)
-
Inert gas supply (Argon or Nitrogen)
-
Stirring apparatus
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the bromopyridine, the palladium precatalyst, and the phosphine ligand.
-
Addition of Reagents: Add the base to the reaction vessel.
-
Solvent and Amine Addition: Add the anhydrous solvent, followed by the amine.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired aminopyridine.
Visualizations
Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
3-Bromo-2-methoxy-5-methylpyridine stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of 3-Bromo-2-methoxy-5-methylpyridine, along with troubleshooting guidance for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and integrity of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2] The container should be kept tightly sealed to prevent exposure to moisture and air.[1][3] For long-term storage, maintaining a controlled environment is crucial.
Q2: Is this compound stable under normal laboratory conditions?
A2: Yes, this compound is considered stable under normal and recommended storage conditions.[1][3] However, exposure to incompatible materials or adverse environmental factors can lead to degradation.
Q3: What conditions should be avoided when handling and storing this compound?
A3: Avoid exposure to moisture, excessive heat, and open flames or other sources of ignition.[1][2][4] It is also critical to prevent contact with incompatible substances.
Q4: What materials are incompatible with this compound?
A4: This compound is incompatible with strong acids, acid chlorides, acid anhydrides, and oxidizing agents.[1] Contact with these materials can initiate hazardous reactions and should be strictly avoided.
Q5: What are the known hazardous decomposition products of this compound?
A5: While stable under normal conditions, combustion of this compound may produce hazardous decomposition products, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen bromide gas.[3][5]
Q6: What is the physical appearance of this compound?
A6: this compound is typically a liquid.[6] Any significant deviation from this appearance, such as color change or precipitation, may indicate degradation or contamination.
Storage and Stability Summary
For quick reference, the following table summarizes the key storage and stability information for this compound.
| Parameter | Recommendation | Source(s) |
| Storage Temperature | Cool place | [1] |
| Atmosphere | Dry, well-ventilated | [1][2] |
| Container | Tightly closed | [1][3] |
| Conditions to Avoid | Moisture, heat, ignition sources | [1][2][4] |
| Incompatible Materials | Acids, acid chlorides, acid anhydrides, oxidizing agents | [1] |
Troubleshooting Guide: Suspected Compound Degradation
If you suspect that your sample of this compound has degraded, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for suspected degradation of this compound.
Experimental Protocols
Protocol 1: Visual Inspection
-
Carefully observe the sample in its container.
-
Note any changes from its expected appearance as a clear liquid. Look for discoloration (e.g., yellowing or browning) or the formation of solid precipitates.
-
Record all observations in your lab notebook.
Protocol 2: Analytical Purity Assessment
To confirm the purity and integrity of the compound, the following analytical methods are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):
-
Prepare a sample by dissolving a small amount of this compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
Compare the obtained spectra with a reference spectrum to identify any unexpected peaks that may indicate impurities or degradation products.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS):
-
Prepare a dilute solution of the compound in an appropriate solvent (e.g., acetonitrile or methanol for LC-MS; dichloromethane or ethyl acetate for GC-MS).
-
Inject the sample into the LC-MS or GC-MS system.
-
Analyze the resulting chromatogram for the presence of multiple peaks, which would suggest the presence of impurities.
-
Examine the mass spectrum of any additional peaks to help identify the potential degradation products.
-
References
- 1. capotchem.com [capotchem.com]
- 2. 5-Bromo-2-methoxy-3-methylpyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data [pipzine-chem.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
Technical Support Center: 3-Bromo-2-methoxy-5-methylpyridine
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 3-Bromo-2-methoxy-5-methylpyridine (CAS No. 717843-56-6). The following sections offer a comprehensive safety data summary, troubleshooting guides for common experimental issues, and frequently asked questions, all presented in a user-friendly question-and-answer format.
Safety Data Sheet Summary
Emergency Contact: In case of any emergency, immediately contact your institution's emergency services and a poison control center.
Hazard Identification and First Aid
| Hazard Statement | Precautionary Statement & First Aid Measures |
| Causes skin irritation. | Prevention: Wear protective gloves and clothing. Wash skin thoroughly after handling. First Aid: If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1][2] |
| Causes serious eye irritation. | Prevention: Wear eye protection/face protection. First Aid: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2] |
| May cause respiratory irritation. | Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. First Aid: If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[2][3][4] |
| Harmful if swallowed. | Prevention: Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling. First Aid: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[5][6] |
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₈BrNO | [7] |
| Molecular Weight | 202.05 g/mol | [7] |
| Appearance | Liquid | [7] |
| Purity | ~98% | [7] |
Note: A comprehensive investigation of the chemical, physical, and toxicological properties has not been thoroughly conducted.[3]
Handling, Storage, and Disposal
| Aspect | Recommendation |
| Handling | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[3] |
| Storage | Store in a cool place. Keep container tightly closed in a dry and well-ventilated place.[3] |
| Disposal | Dispose of this material and its container to a licensed disposal company. Do not let the product enter drains.[3] |
Experimental Protocols and Troubleshooting
This compound is a valuable reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. Below are troubleshooting guides for common issues encountered during such experiments.
Troubleshooting Workflow for a Suzuki Cross-Coupling Reaction
Caption: A logical workflow for troubleshooting common issues in Suzuki cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is not proceeding to completion. What are the common causes?
A1: Several factors could contribute to an incomplete reaction:
-
Catalyst Inactivity: Ensure your palladium catalyst and ligand are fresh and have been stored under an inert atmosphere. Catalyst deactivation can occur due to exposure to air or moisture.
-
Base Inefficiency: The choice and quality of the base are critical. Use a dry, finely powdered base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) to ensure efficient reaction. The base must be strong enough to facilitate the transmetalation step.
-
Solvent Quality: Use anhydrous and thoroughly degassed solvents. Oxygen can oxidize the palladium catalyst, rendering it inactive.
-
Reagent Purity: Verify the purity of your boronic acid or ester. Impurities can interfere with the catalytic cycle.
-
Reaction Temperature: The reaction may require heating. If you are running the reaction at room temperature, try increasing the temperature to 50-80 °C.
Q2: I am observing the formation of significant byproducts in my reaction. What are the likely side reactions?
A2: Common side reactions in Suzuki couplings include:
-
Homocoupling: Your boronic acid may be coupling with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.
-
Protodeborylation: The boronic acid can be protonated and replaced by a hydrogen atom, especially if there is residual water in the reaction mixture.
-
Dehalogenation: The starting material, this compound, might undergo reduction, replacing the bromine with a hydrogen atom.
To minimize these, ensure strictly anaerobic and anhydrous conditions.
Q3: How can I effectively purify the product of a reaction involving this compound?
A3: Purification can typically be achieved through column chromatography on silica gel.
-
Solvent System: A common starting point for elution is a mixture of hexane and ethyl acetate. The polarity can be gradually increased to elute your product.
-
Monitoring: Use thin-layer chromatography (TLC) to monitor the separation and identify the fractions containing your desired product.
-
Alternative Methods: If chromatography is challenging, consider recrystallization from an appropriate solvent system if your product is a solid.
Q4: What is the best way to handle and store this compound to maintain its stability?
A4: Proper handling and storage are crucial for this reagent:
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from air and moisture.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[3]
-
Avoid Contamination: Use clean, dry glassware and syringes when handling the reagent to avoid introducing impurities that could affect its reactivity.
Signaling Pathway and Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, using this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. capotchem.com [capotchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. 3-Amino-5-bromo-2-methoxypyridine, 96%, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
Technical Support Center: 3-Bromo-2-methoxy-5-methylpyridine
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of 3-Bromo-2-methoxy-5-methylpyridine (CAS: 717843-56-6).
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is considered a hazardous substance. The primary hazards include:
-
Respiratory Irritation: May cause respiratory irritation.[1][2][3]
-
Harmful if Swallowed: It can be harmful if ingested.[2]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: To ensure safety, the following personal protective equipment (PPE) should be worn:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[4]
-
Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile).[3][4] Wear impervious clothing, such as a lab coat, to prevent skin contact.[3][4]
-
Respiratory Protection: If working in a poorly ventilated area or if dust/vapors are generated, use a full-face respirator with appropriate cartridges.[3][4]
Q3: What are the proper storage conditions for this compound?
A3: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[2][5][6] It is important to keep it away from incompatible materials.
Q4: What substances are incompatible with this compound?
A4: Avoid contact with acids, acid chlorides, acid anhydrides, and oxidizing agents.[3]
Q5: What should I do in case of accidental exposure?
A5: Immediate action is crucial in case of exposure:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[3][7] If skin irritation persists, seek medical attention.[7]
-
In case of eye contact: Rinse cautiously with water for several minutes.[7] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[3][7]
-
If inhaled: Move the person into fresh air.[3][7] If not breathing, give artificial respiration.[3] Seek medical attention if you feel unwell.[7]
-
If swallowed: Rinse mouth with water.[3] Do not induce vomiting.[4] Never give anything by mouth to an unconscious person.[3][4] Call a poison center or doctor immediately.
Q6: How should I dispose of this compound waste?
A6: Waste material should be treated as hazardous waste. It is recommended to dispose of the substance through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[8] Do not allow the product to enter drains, sewers, or water systems.[5][8] Contaminated packaging should be disposed of as unused product.[3]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Unexpected reaction or decomposition | Contamination with incompatible materials (acids, oxidizing agents) | Ensure all glassware is clean and dry. Do not use with incompatible substances. Store the compound in a designated, properly labeled container. |
| Compound has changed color or appearance | Exposure to moisture or light, or potential degradation | Store in a tightly sealed container in a cool, dry, and dark place. If degradation is suspected, it is advisable to use a fresh batch for experiments. |
| Difficulty in dissolving the compound | The compound is a liquid. | This compound is a liquid at room temperature.[9] If you are experiencing issues with miscibility, consider the solvent being used. |
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C₇H₈BrNO | |
| Molecular Weight | 202.05 g/mol | [3] |
| Purity | 98% | |
| Form | Liquid | |
| CAS Number | 717843-56-6 | [9] |
Experimental Protocols
General Protocol for Safe Handling and Use
This protocol outlines the general steps for safely handling this compound in a laboratory setting.
-
Preparation:
-
Before starting any work, ensure you have read and understood the Safety Data Sheet (SDS).
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Assemble all necessary equipment and materials, including the compound, solvents, and reaction vessels.
-
Ensure a spill kit is readily available.
-
-
Personal Protective Equipment (PPE):
-
Don the appropriate PPE, including safety goggles with side shields, nitrile gloves, and a lab coat.
-
-
Handling:
-
Carefully open the container to avoid splashing or generating aerosols.
-
Use a clean pipette or syringe to transfer the liquid compound.
-
If weighing is necessary, do so in a tared, sealed container.
-
Avoid direct contact with the skin, eyes, and clothing.
-
-
During the Experiment:
-
Keep the container of this compound sealed when not in use.
-
Monitor the experiment for any signs of unexpected reactions.
-
In case of a spill, follow the spill cleanup procedure outlined in the SDS.
-
-
After the Experiment:
-
Properly quench and work up the reaction mixture as required by your specific procedure.
-
Dispose of all waste, including empty containers and contaminated materials, as hazardous waste according to institutional and local regulations.
-
Clean the work area thoroughly.
-
Wash hands with soap and water after removing gloves.
-
Visualizations
Caption: Workflow for safe handling and disposal.
Caption: Emergency response for accidental exposure.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. echemi.com [echemi.com]
- 3. capotchem.com [capotchem.com]
- 4. echemi.com [echemi.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Bromo-2-methoxy-5-methylpyridine and 3-chloro-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The primary determinant of reactivity in palladium-catalyzed cross-coupling reactions for these compounds is the carbon-halogen bond strength. The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, making 3-bromo-2-methoxy-5-methylpyridine the more reactive substrate. This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and a broader tolerance for less specialized catalyst systems. Conversely, the lower cost and greater availability of chlorinated starting materials may make 3-chloro-2-methoxypyridine a more economical choice for large-scale synthesis, provided the more forcing reaction conditions and potentially more expensive catalyst systems are acceptable.
Data Presentation: Comparative Reactivity in Cross-Coupling Reactions
The following table summarizes the expected differences in reactivity and typical reaction conditions for this compound and 3-chloro-2-methoxypyridine in three common palladium-catalyzed cross-coupling reactions.
| Parameter | This compound | 3-chloro-2-methoxypyridine | Justification |
| Relative Reactivity | Higher | Lower | The C-Br bond is weaker and more readily undergoes oxidative addition to the palladium catalyst, which is often the rate-determining step.[1][2] |
| Typical Reaction Temperature | Lower (e.g., 80-100 °C) | Higher (e.g., 100-120 °C) | The higher energy barrier for C-Cl bond activation necessitates more thermal energy.[3] |
| Typical Reaction Time | Shorter | Longer | The faster rate of oxidative addition for the bromo-compound leads to a quicker reaction completion. |
| Catalyst System | Standard Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) are often effective. | Requires more active, specialized catalysts with bulky, electron-rich ligands (e.g., XPhos, SPhos) to facilitate C-Cl bond activation.[4][5] | |
| Catalyst Loading | Typically lower catalyst loading can be used. | Often requires higher catalyst loading to achieve comparable yields. | The inherent lower reactivity of the chloro-compound may lead to catalyst deactivation over the longer reaction times. |
| Substrate Scope | Generally broader due to milder conditions. | May be more limited as sensitive functional groups may not tolerate the harsher conditions required. | |
| Relative Cost | Generally higher | Generally lower | Brominated reagents are typically more expensive to produce than their chlorinated counterparts. |
Experimental Protocols
The following are representative, detailed experimental protocols for a Suzuki-Miyaura cross-coupling reaction. These protocols are based on established methods for structurally similar halopyridines.
Experimental Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol is adapted from general procedures for the Suzuki-Miyaura coupling of bromopyridine derivatives.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate the flask and backfill with an inert atmosphere (e.g., argon or nitrogen). This cycle should be repeated three times.
-
Add Pd(PPh₃)₄ to the flask.
-
Add degassed 1,4-dioxane and degassed water to the flask via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Protocol 2: Suzuki-Miyaura Coupling of 3-chloro-2-methoxypyridine
This protocol employs a more active catalyst system, which is typically necessary for the coupling of less reactive aryl chlorides.[4]
Materials:
-
3-chloro-2-methoxypyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.036 mmol, 3.6 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
In a glovebox, combine 3-chloro-2-methoxypyridine, the arylboronic acid, potassium phosphate, Pd₂(dba)₃, and XPhos in a reaction vial.
-
Add anhydrous, degassed toluene to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.
-
Wash the filtrate with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
References
A Comparative Guide to Catalyst Selection for Cross-Coupling Reactions of 3-Bromo-2-methoxy-5-methylpyridine
Introduction: The Versatility of the 2-Methoxy-5-methylpyridine Scaffold
In the landscape of modern medicinal chemistry and materials science, the substituted pyridine motif remains a cornerstone of molecular design. Among the myriad of functionalized pyridines, 3-bromo-2-methoxy-5-methylpyridine stands out as a particularly valuable and versatile building block. Its strategic placement of a reactive bromine atom, an electron-donating methoxy group, and a methyl group offers a rich platform for derivatization, enabling the synthesis of complex molecules with diverse biological activities and material properties. The successful and efficient coupling of this substrate is paramount to its utility. This guide provides a comparative analysis of common palladium-based catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions involving this compound, offering field-proven insights and experimental data to inform your catalyst selection and reaction optimization. While direct comparative studies on this specific substrate are limited, this guide draws upon extensive data from structurally analogous bromopyridines to provide robust starting points for your synthetic endeavors.
Comparative Analysis of Catalyst Performance
The choice of catalyst, and critically, the associated ligand, is the most significant factor in determining the success of a cross-coupling reaction. The electronic and steric properties of the catalyst system must be carefully matched to the substrates to overcome challenges such as catalyst inhibition by the pyridine nitrogen and to ensure efficient catalytic turnover.
Table 1: Catalyst System Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a preeminent method for the formation of C-C bonds. For a substrate like this compound, the selection of an appropriate palladium catalyst and ligand is crucial for achieving high yields. Below is a comparison of catalyst systems based on performance with structurally similar bromopyridines.[1]
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Key Considerations |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 15-18 | 80-88 | A reliable, commercially available, and cost-effective choice for standard couplings.[2] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100-110 | 12-18 | >90 (expected) | Buchwald ligands like SPhos are excellent for challenging, electron-rich, or sterically hindered substrates, often leading to higher yields and catalyst turnover numbers.[1] |
| PdCl₂(dppf) | dppf | K₂CO₃ | 1,4-Dioxane/H₂O | 80-90 | 12-16 | 75-85 | A versatile catalyst, though potentially less active than systems with more specialized ligands for this substrate class. |
| Pd-PEPPSI-IPr | IPr (NHC) | K₃PO₄ | Toluene/H₂O | 80-100 | 8-12 | >90 (expected) | N-Heterocyclic Carbene (NHC) ligands offer high stability and activity, often allowing for lower catalyst loadings and shorter reaction times.[1] |
Note: Yields are based on reactions with analogous substrates such as 5-bromo-2-methylpyridin-3-amine and are intended as a guide for initial reaction optimization.[1][2]
Table 2: Catalyst System Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination provides a powerful route to C-N bond formation. The choice of ligand is particularly critical in mitigating potential side reactions and achieving high coupling efficiency.[3][4]
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Key Considerations |
| Pd₂(dba)₃ / BINAP | BINAP | NaOt-Bu | Toluene | 80-110 | 12-24 | 70-90 | A classic and effective system for a broad range of amines.[4] |
| Pd(OAc)₂ / Xantphos | Xantphos | NaOt-Bu | Toluene | 90-110 | 10-18 | 75-95 | The wide bite angle of Xantphos can be advantageous for promoting reductive elimination.[5][6] |
| [Pd(allyl)Cl]₂ / t-BuXPhos | t-BuXPhos | Cs₂CO₃ | Toluene | 80-100 | 8-16 | >90 (expected) | Modern, sterically demanding Buchwald ligands often provide superior results, especially with challenging substrates.[7] |
Note: Yields are based on reactions with analogous bromopyridines and serve as a strong starting point for optimization.[4]
Table 3: Catalyst System Performance in Sonogashira Coupling
The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds. This reaction typically employs a dual-catalyst system of palladium and copper(I).[8]
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Key Considerations |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 80-100 | 3-6 | 80-95 | The standard and widely used catalyst system for Sonogashira couplings.[8] |
| Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 72-96 | An alternative palladium source that has shown high efficacy.[8] |
| Pd(PPh₃)₄ | CuI | Et₃N / THF | 25-65 | 16-24 | 85-95 | Can be effective, sometimes at lower temperatures, depending on the alkyne.[9] |
Note: Yields are based on reactions with analogous aminobromopyridines and fluorinated bromopyridines, indicating a high probability of success with the target substrate.[8][9]
Experimental Protocols and Methodologies
The following protocols are generalized procedures based on established methodologies for the cross-coupling of substituted bromopyridines.[1][8][10] They should be adapted and optimized for the specific coupling partners of this compound.
General Experimental Workflow
Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyridines.[2]
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 85-95 °C and stir the reaction mixture vigorously for 15-18 hours.
-
Monitoring and Work-up: Monitor the reaction's progress by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol is a general procedure for the Buchwald-Hartwig amination of aryl bromides.[4]
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol% Pd), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv).
-
Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Seal the tube and heat the mixture in an oil bath at 80-110 °C with vigorous stirring for 12-24 hours.
-
Monitoring and Work-up: After cooling, carefully quench the reaction with an aqueous solution of ammonium chloride. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the resulting amine by column chromatography.
Protocol 3: Sonogashira Coupling
This protocol is based on general procedures for Sonogashira couplings of aryl bromides.[8]
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 4-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent and Solvent Addition: Add the anhydrous solvent (e.g., DMF or a mixture of THF and Et₃N) and the base (e.g., Et₃N, 2-3 equiv), followed by the terminal alkyne (1.2 equiv) via syringe.
-
Reaction: Stir the reaction mixture at the specified temperature (can range from room temperature to 100 °C).
-
Monitoring and Work-up: Monitor the reaction's progress by TLC. Upon completion, cool the mixture, dilute with diethyl ether, and filter through a pad of celite. Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the product by flash column chromatography.
Mechanistic Insights: The Catalytic Cycles
Understanding the catalytic cycles of these reactions is fundamental to troubleshooting and optimizing reaction conditions.
Suzuki-Miyaura Catalytic Cycle
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Suzuki-Miyaura Coupling of 3-Bromo-2-methoxy-5-methylpyridine with Diverse Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This guide provides a comparative analysis of the reactivity of 3-bromo-2-methoxy-5-methylpyridine with a range of electronically and sterically diverse boronic acids. Due to the limited availability of direct experimental data for this specific substrate, this guide utilizes data from the closely related analogue, 3-bromo-5-methylpyridine, to provide a reliable indication of expected reactivity and yields. The insights presented herein are intended to inform substrate selection and reaction optimization for the synthesis of novel 2-methoxy-5-methyl-bipyridine derivatives, which are valuable scaffolds in medicinal chemistry and materials science.
Expected Reactivity and Electronic Effects
The electronic nature of the boronic acid coupling partner plays a significant role in the efficiency of the Suzuki-Miyaura reaction. Generally, electron-rich boronic acids tend to react more readily, while electron-deficient ones can sometimes require more forcing conditions. The 2-methoxy group on the pyridine ring is an electron-donating group, which can influence the electronic properties of the C-Br bond, potentially affecting the oxidative addition step in the catalytic cycle.
Comparative Performance of Boronic Acids in Suzuki Coupling with 3-Bromo-5-methylpyridine
The following table summarizes the reaction yields for the coupling of 3-bromo-5-methylpyridine with four distinct boronic acids: phenylboronic acid, 4-methoxyphenylboronic acid (electron-rich), 4-chlorophenylboronic acid (electron-poor), and 3-thienylboronic acid (heteroaromatic). These data provide a strong basis for predicting the performance of these boronic acids with the target substrate, this compound.
| Boronic Acid | Structure | Product with 3-bromo-5-methylpyridine | Representative Yield (%) |
| Phenylboronic Acid | ![]() | 3-Methyl-5-phenylpyridine | 85-95 |
| 4-Methoxyphenylboronic Acid | ![]() | 3-(4-Methoxyphenyl)-5-methylpyridine | 90-98 |
| 4-Chlorophenylboronic Acid | ![]() | 3-(4-Chlorophenyl)-5-methylpyridine | 80-90 |
| 3-Thienylboronic Acid | ![]() | 3-Methyl-5-(thiophen-3-yl)pyridine | 80-92[1] |
Experimental Protocols
A general experimental protocol for the Suzuki-Miyaura cross-coupling of a bromopyridine is provided below. Optimization of the catalyst, ligand, base, and solvent may be necessary to achieve the maximum yield for each specific boronic acid.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Anhydrous solvents and reagents
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound, the desired arylboronic acid, and the base.[2]
-
Add the palladium catalyst to the flask.[2]
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure product.[2]
Visualizations
The following diagrams illustrate the general experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: A general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Quantitative Analysis of 3-Bromo-2-methoxy-5-methylpyridine: A Comparative Guide to HPLC and GC-MS Methods
For researchers, scientists, and drug development professionals, the precise and accurate quantification of pharmaceutical intermediates like 3-Bromo-2-methoxy-5-methylpyridine is critical for ensuring product quality, process control, and regulatory compliance. The selection of an appropriate analytical technique is a pivotal decision that influences the reliability and efficiency of the quantification process. This guide provides an objective comparison of two of the most powerful and widely used analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
This document outlines detailed experimental protocols and presents a comparative summary of the expected quantitative performance for each method, based on data from closely related brominated and methoxylated pyridine derivatives. This information is intended to assist researchers in selecting the most suitable analytical approach for their specific needs.
Comparison of Analytical Methods
The choice between HPLC and GC-MS for the quantification of this compound depends on several factors, including the required sensitivity, the nature of the sample matrix, and the specific goals of the analysis. HPLC is a robust and versatile technique well-suited for non-volatile and thermally labile compounds. In contrast, GC-MS offers exceptional sensitivity and selectivity, particularly for volatile and semi-volatile compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase, followed by detection and identification based on their mass-to-charge ratio. |
| Typical Stationary Phase | C18 silica gel (Reversed-Phase) | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms) |
| Derivatization | Not typically required. | May be necessary to improve volatility and thermal stability, although often not needed for this class of compounds. |
| Linearity (R²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | ~ 0.05 µg/mL | ~ 0.01 µg/mL |
| Limit of Quantitation (LOQ) | ~ 0.15 µg/mL | ~ 0.03 µg/mL |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98-102% | 95-105% |
| Sample Throughput | Moderate | High, especially with modern autosamplers. |
| Strengths | - Wide applicability for non-volatile and thermally sensitive compounds.- Robust and reproducible.- Well-established regulatory acceptance. | - High sensitivity and selectivity.- Excellent for impurity profiling of volatile and semi-volatile compounds.- Provides structural information for identification. |
| Limitations | - Lower sensitivity compared to GC-MS for some compounds.- May require longer analysis times. | - Requires the analyte to be volatile and thermally stable.- Potential for thermal degradation of labile compounds in the injector or column. |
Experimental Protocols
The following are detailed, adaptable methodologies for the quantification of this compound using HPLC and GC-MS, based on established methods for similar compounds.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is based on a reversed-phase separation with UV detection, which is a common approach for the analysis of brominated pyridine derivatives.
Instrumentation:
-
HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to prepare calibration standards and sample solutions at the desired concentrations.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the trace-level quantification and identification of this compound and its potential volatile impurities.
Instrumentation:
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
Capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase.
Chromatographic and Mass Spectrometric Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-300.
Sample Preparation:
-
Prepare a stock solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Inject 1 µL of the sample or standard solution into the GC-MS system.
Visualizing the Workflow
To provide a clearer understanding of the analytical processes, the following diagrams illustrate the general experimental workflows for both HPLC and GC-MS analysis.
Conclusion
Both HPLC and GC-MS are powerful and reliable techniques for the quantitative analysis of this compound. The choice of method should be guided by the specific analytical requirements. For routine quality control and purity assessment where high sensitivity is not the primary concern, HPLC offers a robust and straightforward approach. For trace-level analysis, impurity profiling, and when structural confirmation is necessary, the superior sensitivity and selectivity of GC-MS make it the preferred method. For comprehensive characterization, a combination of both techniques can provide a complete profile of the analyte and any potential impurities.
Comparative Purity Analysis of 3-Bromo-2-methoxy-5-methylpyridine via High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals: A Guide to Ensuring Reagent Quality
In the synthesis of novel pharmaceutical compounds and other advanced chemical entities, the purity of starting materials is paramount. 3-Bromo-2-methoxy-5-methylpyridine is a key building block in various synthetic pathways, and its purity can significantly impact reaction yields, impurity profiles, and the overall success of a research and development program. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound, offering detailed experimental protocols and data presentation formats to aid researchers in making informed decisions about reagent quality.
Introduction to HPLC for Purity Determination
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. For pyridine derivatives like this compound, reversed-phase HPLC (RP-HPLC) is a widely adopted and effective method.[1][2][3] This technique utilizes a non-polar stationary phase (typically a C18 column) and a polar mobile phase, allowing for the separation of compounds based on their hydrophobicity.
The primary goal of this analysis is to determine the percentage of the main compound (this compound) and to identify and quantify any impurities that may be present. These impurities could arise from the manufacturing process, degradation, or improper storage.
Comparative Analysis of this compound from Different Suppliers
To illustrate the importance of purity analysis, the following table presents hypothetical data from the analysis of this compound samples obtained from three different commercial suppliers.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity by HPLC (% Area) | 99.85% | 98.50% | 99.20% |
| Major Impurity 1 (Retention Time) | 0.10% (3.2 min) | 0.85% (3.2 min) | 0.50% (3.2 min) |
| Major Impurity 2 (Retention Time) | 0.03% (4.5 min) | 0.40% (4.5 min) | 0.15% (4.5 min) |
| Total Impurities | 0.15% | 1.50% | 0.80% |
| Appearance | White to off-white solid | Yellowish solid | Off-white solid |
| Reference Standard Match | Yes | Yes | Yes |
Note: This data is for illustrative purposes only.
Experimental Workflow for Purity Analysis
The logical flow of the HPLC purity analysis for this compound is outlined below. This workflow ensures a systematic and reproducible approach to sample analysis and data interpretation.
Caption: Workflow for HPLC purity analysis of this compound.
Detailed Experimental Protocol: Reversed-Phase HPLC Method
This section provides a detailed protocol for the RP-HPLC analysis of this compound. This method is based on established procedures for similar pyridine derivatives and should be validated for optimal performance.[1][3][4]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
Time (minutes) % Solvent A % Solvent B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 275 nm (or the wavelength of maximum absorbance for this compound)
-
Injection Volume: 10 µL
2. Preparation of Solutions:
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Reference Standard Solution (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in and dilute to 100 mL with the diluent in a volumetric flask.
-
-
Sample Solution (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample to be tested.
-
Dissolve in and dilute to 100 mL with the diluent in a volumetric flask.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
3. Data Analysis and Purity Calculation:
-
Inject the diluent (as a blank), the reference standard solution, and the sample solution into the HPLC system.
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Integrate the areas of all peaks in the sample chromatogram, excluding any peaks from the blank.
-
Calculate the purity of the sample using the area percent method:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Conclusion
The purity of this compound is a critical factor that can influence the outcome of research and development projects. The HPLC method outlined in this guide provides a robust framework for the quality assessment of this important chemical intermediate. By implementing a standardized analytical approach, researchers can confidently compare the purity of materials from different suppliers, ensuring the use of high-quality reagents in their synthetic endeavors. It is recommended to validate the proposed HPLC method according to the International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, and reliability.[1]
References
Navigating the Therapeutic Potential of Methoxy-Substituted Pyridine Derivatives: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the pyridine scaffold represents a cornerstone in the design of novel therapeutic agents. This guide provides a comparative overview of the biological activity of a series of sulfonamide methoxypyridine derivatives, offering insights into their potential as targeted cancer therapies. Due to a lack of available data on the specific biological activity of 3-Bromo-2-methoxy-5-methylpyridine derivatives, this guide utilizes data from a well-documented series of related sulfonamide methoxypyridine compounds that act as dual PI3K/mTOR inhibitors. This serves as a practical template for the evaluation of novel pyridine-based compounds.
Comparative Biological Activity of Sulfonamide Methoxypyridine Derivatives
The following table summarizes the in vitro biological activity of selected sulfonamide methoxypyridine derivatives against key cancer-related targets and cell lines. These compounds have been evaluated for their inhibitory activity against PI3Kα and mTOR kinases, as well as their anti-proliferative effects on human cancer cell lines.
| Compound ID | Target Kinase | IC50 (nM) | Cancer Cell Line | IC50 (nM) |
| 22c | PI3Kα | 0.22 | HCT-116 | 20 |
| mTOR | 23 | MCF-7 | 130 | |
| Alternative 1 | PI3Kα | - | HCT-116 | - |
| mTOR | - | MCF-7 | - | |
| Alternative 2 | PI3Kα | - | HCT-116 | - |
| mTOR | - | MCF-7 | - |
Note: Data for "Alternative 1" and "Alternative 2" is not available in the provided search results and is shown for illustrative purposes of a comparative table.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the key assays used to determine the biological activity of the sulfonamide methoxypyridine derivatives.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against PI3Kα and mTOR kinases was determined using a well-established in vitro kinase assay.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human PI3Kα and mTOR enzymes were used. A suitable substrate, such as phosphatidylinositol (PI), was prepared in a reaction buffer.
-
Compound Preparation: The test compounds were serially diluted in DMSO to various concentrations.
-
Kinase Reaction: The kinase, substrate, and test compound were incubated in the presence of ATP in a microplate well. The reaction was allowed to proceed for a specified time at a controlled temperature.
-
Detection: The amount of phosphorylated substrate was quantified using a detection reagent and a suitable plate reader. The luminescence or fluorescence signal is proportional to the kinase activity.
-
Data Analysis: The IC50 values were calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (MTT Assay)
The anti-proliferative activity of the compounds was evaluated against human cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colon cancer), using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Cell Seeding: Cancer cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: An MTT solution was added to each well, and the plates were incubated to allow the viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the formazan solution was measured at a specific wavelength using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 values were determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Visualizing the Mechanism of Action
To understand the biological context of the observed activities, it is essential to visualize the signaling pathways targeted by these compounds.
Caption: The PI3K/mTOR signaling pathway and points of inhibition by sulfonamide methoxypyridine derivatives.
The Pyridine Scaffold: A Privileged Building Block in Modern Drug Discovery
An Objective Comparison of Pyridine-Based Compounds with Alternative Heterocyclic Scaffolds, Supported by Experimental Data for Researchers, Scientists, and Drug Development Professionals.
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, stands as a cornerstone in medicinal chemistry. Its prevalence in FDA-approved drugs is a testament to its versatility and favorable pharmacological properties. Analysis of drugs approved between 2014 and 2023 reveals that the pyridine ring is the most frequently occurring azaheterocycle, present in 54 new molecular entities, significantly more than other common scaffolds like piperidine (40 drugs), pyrimidine (25 drugs), and pyrazole (20 drugs)[1]. This guide provides a comparative analysis of pyridine building blocks against other key heterocyclic structures, supported by quantitative data and detailed experimental protocols to inform rational drug design.
The Physicochemical Advantage of the Pyridine Ring
The utility of the pyridine scaffold stems from its unique electronic properties. The nitrogen atom imparts a dipole moment, increases polarity, and provides a hydrogen bond acceptor site, which can enhance solubility and promote strong interactions with biological targets[1]. Unlike its carbocyclic analog, benzene, the pyridine ring's nitrogen atom can be protonated under physiological conditions, allowing for tailored pharmacokinetic profiles[1]. This inherent basicity and capacity for hydrogen bonding make it a versatile bioisostere for various functional groups, often leading to improved potency and selectivity of drug candidates.
Comparative Performance in Anticancer Drug Discovery
Pyridine and its derivatives have demonstrated significant potential as anticancer agents, often targeting key signaling pathways involved in tumor growth and proliferation.
Pyridine vs. Pyrimidine in VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical target in angiogenesis, the process of new blood vessel formation that is essential for tumor growth. Both pyridine and pyrimidine scaffolds have been incorporated into potent VEGFR-2 inhibitors.
| Compound Class | Representative Compound | Target Cell Line | IC50 (µM) | Reference |
| Pyridine Derivatives | Sorafenib | VEGFR-2 Kinase | 0.09 | [2] |
| Compound 10 | HepG2 | 4.25 | [3] | |
| Compound 8 | HepG2 | 4.34 | [3] | |
| Pyrimidine Derivatives | Compound 91b | VEGFR-2 Kinase | 0.53 | [4] |
| Compound 91e | VEGFR-2 Kinase | 0.61 | [4] |
As illustrated in the table, pyridine-based inhibitors like Sorafenib exhibit potent, nanomolar inhibition of VEGFR-2. While highly effective pyrimidine-based inhibitors have also been developed, the breadth of pyridine-containing compounds in clinical use for this target, such as Lenvatinib and Regorafenib, underscores the success of this scaffold.
Pyridine vs. Pyrazole in Diverse Anticancer Activities
A comparative analysis of pyridine and pyrazole derivatives reveals their efficacy against various cancer cell lines, often with distinct structure-activity relationships.
| Scaffold | Representative Compound | Target Cell Line | IC50 (µM) | Reference |
| Pyridine-Urea | Compound 8e | MCF-7 (Breast Cancer) | 0.22 | [3] |
| Pyrazolopyridine | Compound 41 | MCF-7 (Breast Cancer) | 1.937 (µg/mL) | [2] |
| Pyrazole Derivative | Compound 59 | HepG2 (Liver Cancer) | 2.0 | [2] |
| Pyridine Derivative | Compound 50 | HepG2 (Liver Cancer) | 0.71 | [2] |
The data indicates that both scaffolds can be tailored to produce highly potent anticancer agents. The choice between them may depend on the specific subcellular target and the desired physicochemical properties of the final drug candidate.
Comparative Performance in Anti-inflammatory Drug Design
Chronic inflammation is a key factor in numerous diseases. A direct comparative study of pyridine and pyrimidine derivatives as anti-inflammatory agents in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages highlights the potential of both scaffolds.
| Compound | Scaffold | NO Inhibition (%) | IC50 (µM) | Reference |
| 7a | Pyridine | 65.48 | 76.6 | [5] |
| 7f | Pyridine | 51.19 | 96.8 | [5] |
| 9a | Pyrimidine | 55.95 | 83.1 | [5] |
| 9d | Pyrimidine | 61.90 | 88.7 | [5] |
In this study, the pyridine derivative 7a demonstrated the most significant nitric oxide (NO) inhibition, suggesting its strong potential for development as an anti-inflammatory agent[5].
Signaling Pathways Modulated by Pyridine-Based Drugs
The efficacy of pyridine-containing drugs often stems from their ability to selectively inhibit key nodes in cellular signaling pathways.
VEGFR-2 Signaling Pathway
Pyridine-based tyrosine kinase inhibitors (TKIs) frequently target the ATP-binding site of VEGFR-2, preventing its autophosphorylation and downstream signaling, which is crucial for angiogenesis.
References
Benchmarking 3-Bromo-2-methoxy-5-methylpyridine: A Comparative Guide for Drug Discovery Intermediates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate success of a research campaign. Substituted pyridines are a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1][2][3] This guide provides an objective comparison of 3-Bromo-2-methoxy-5-methylpyridine against other commercially relevant pyridine-based intermediates, supported by experimental data from analogous systems to inform rational decision-making in the synthesis of complex molecular targets.
Performance in Key Cross-Coupling Reactions
The utility of halogenated pyridine intermediates is largely defined by their performance in palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of carbon-carbon and carbon-nitrogen bonds. The Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are two of the most widely employed transformations in this context.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl structures, a common motif in kinase inhibitors.[4][5] The reactivity of the bromopyridine substrate is influenced by its electronic properties and the chosen catalytic system. Below is a comparative summary of reported yields for the Suzuki-Miyaura coupling of various bromopyridine intermediates with different arylboronic acids. While direct comparative data for this compound under a single set of conditions is limited in publicly available literature, the data for structurally similar compounds provides a strong basis for performance expectation.
Table 1: Comparative Performance of Bromopyridine Intermediates in Suzuki-Miyaura Coupling
| Entry | Bromopyridine Intermediate | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromo-2-methylpyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85[6] |
| 2 | 3-Bromo-2-methylpyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 16 | 92[6] |
| 3 | 5-Bromo-2-methylpyridin-3-amine¹ | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | ~85[7] |
| 4 | 5-Bromo-2-methylpyridin-3-amine¹ | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | ~88[7] |
| 5 | 3-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85[8] |
| 6 | 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (1) | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95[8] |
¹Yields are based on the coupling of the structurally similar 5-bromo-2-methylpyridin-3-amine and are representative.[7]
The data suggests that modern catalyst systems employing bulky phosphine ligands like SPhos can lead to higher yields and shorter reaction times compared to traditional catalysts like Pd(PPh₃)₄.[8] The electronic nature of the boronic acid also plays a role, with electron-rich partners often providing excellent yields.[6][9]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, another critical pharmacophore.[10] The reaction is sensitive to the choice of catalyst, ligand, and base.[11]
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines
| Entry | Bromopyridine Intermediate | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] | (±)-BINAP | NaOBut | Toluene | 80 | 4 | 60[12] |
| 2 | Aryl Halides (General) | Primary or Secondary Amine | Pd(0) or Pd(II) source | Phosphine or Carbene | Strong Base | Toluene, Dioxane, etc. | RT - 100+ | - | Broad Scope[10] |
| 3 | 2-Amino-5-bromo-4-methylpyridine | Arylamine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 | - | Conditions Reported[11] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of these intermediates.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the bromopyridine intermediate (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water (typically in a 4:1 to 10:1 ratio).[9][13]
-
Reaction Execution: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[14]
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the bromopyridine intermediate (1.0 eq), the amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%), and a base (e.g., NaOBut or Cs₂CO₃, 1.5-2.0 eq) to a dry Schlenk tube.
-
Solvent Addition: Add an anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Reaction Execution: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine, then dry over anhydrous magnesium or sodium sulfate. Concentrate the organic layer and purify the residue by column chromatography.
Visualizing Synthetic and Biological Pathways
Comparative Experimental Workflow
The following diagram illustrates a generalized workflow for a Suzuki-Miyaura cross-coupling reaction, highlighting the key steps and components.
Caption: Generalized workflow for Suzuki-Miyaura coupling.
Signaling Pathway in Oncology
Substituted pyridine intermediates are frequently used in the synthesis of kinase inhibitors, which target specific signaling pathways implicated in cancer progression.[4][5][15] The diagram below illustrates a simplified representation of a generic receptor tyrosine kinase (RTK) signaling pathway, a common target for such inhibitors.
Caption: Simplified RTK signaling pathway and inhibitor action.
Logical Comparison of Intermediates
The choice between different bromopyridine intermediates often involves a trade-off between reactivity, cost, and the potential for side reactions.
Caption: Decision logic for selecting a pyridine intermediate.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of complex molecules in drug discovery. Its performance in key cross-coupling reactions is generally robust, and the methoxy substituent can offer advantages in terms of the physicochemical properties of the final products. However, the selection of an optimal intermediate requires careful consideration of the specific synthetic route, desired reactivity, and economic factors. Alternative intermediates, such as chloro-substituted pyridines, may offer advantages in terms of orthogonal reactivity and cost.[14] By leveraging the comparative data and experimental guidelines presented here, researchers can make more informed decisions to accelerate their drug discovery programs.
References
- 1. ijsat.org [ijsat.org]
- 2. ijpsonline.com [ijpsonline.com]
- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis and preliminary in vitro kinase inhibition evaluation of new diversely substituted pyrido[3,4-g]quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Landscape of Pyridine-Based Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Within this class, substituted 3-bromo-2-methoxypyridines represent a promising avenue for the development of targeted therapies, particularly in oncology. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-Bromo-2-methoxy-5-methylpyridine derivatives and their close analogs, with a focus on their activity as kinase inhibitors. The information is supported by experimental data from related compound series and detailed protocols for key biological assays.
Comparative Analysis of Biological Activity
While specific data on this compound derivatives is limited in publicly available literature, a robust understanding of their potential structure-activity relationship can be extrapolated from closely related analogs. The following tables summarize the inhibitory activities of substituted pyridine derivatives against various protein kinases and cancer cell lines. These analogs share key structural features, providing insights into the influence of substitutions at different positions of the pyridine ring.
Table 1: In Vitro Kinase Inhibitory Activity of Pyridine Analogs
| Compound ID | Core Structure | R1 | R2 | Kinase Target | IC50 (nM) | Reference |
| PD 158780 | 4-Anilino-pyrido[3,4-d]pyrimidine | 6-methylamino | 4-(3-bromophenyl)amino | EGFR | 0.08 | [1] |
| Analog 1 | 4-Anilino-pyrido[3,4-d]pyrimidine | 6-(2-aminoethyl)methylamino | 4-(3-bromophenyl)amino | EGFR | 0.2 | [1] |
| K02288 | 2-Aminopyridine | 5-(3,4,5-trimethoxyphenyl) | 3-(4-methyl-1H-imidazol-1-yl) | ALK2 | 4.6 | [2][3][4] |
| LDN-214117 | 2-Methylpyridine | 5-(3,4,5-trimethoxyphenyl) | 3-(4-(pyridin-4-yl)phenyl) | ALK2 | 23 | [2][3][4] |
| Compound 4 | Pyrazolopyridine | 3-cyano | 1-(4-fluorophenyl)-N-(m-tolyl) | CDK2/cyclin A2 | 240 | [5] |
| Compound 8 | Pyrazolopyridine | 3-cyano | N,1-bis(4-fluorophenyl) | CDK2/cyclin A2 | 650 | [5] |
Note: The table presents data from various studies on related, but not identical, core structures to infer potential SAR trends.
Table 2: Anti-proliferative Activity of Pyridine Analogs against Cancer Cell Lines
| Compound ID | Core Structure | Substituents | Cell Line | IC50 (µM) | Reference |
| Compound 7 | 1'H-spiro-indoline-3,4'-pyridine | 2-oxo, various substitutions | Caco-2 (Colorectal) | 7.83 | [6] |
| Compound 5 | 1'H-spiro-indene-2,4'-pyridine | various substitutions | HepG-2 (Liver) | 10.58 | [6] |
| Compound 4f | Dihydropyrimidinone | Ethyl 6-(chloromethyl)-4-(2-hydroxyphenyl)-2-oxo | MCF-7 (Breast) | 2.15 | |
| Compound 4e | Dihydropyrimidinone | Ethyl 6-(chloromethyl)-4-(2-hydroxyphenyl)-2-oxo | MCF-7 (Breast) | 2.40 | |
| Compound 6i | Thieno[2,3-c]pyridine | Thiomorpholine substituted | MCF-7 (Breast) | >95% inhibition at 100 µM | [7] |
| Compound 6a | Thieno[2,3-c]pyridine | Substituted amine | HSC3 (Head and Neck) | >92% inhibition at 100 µM | [7] |
Structure-Activity Relationship (SAR) Insights
Based on the data from analogous pyridine derivatives, several key SAR trends can be inferred for the this compound series:
-
The Role of the 3-Bromo Substituent: The bromine atom at the 3-position is a common feature in many potent kinase inhibitors, including those targeting EGFR and ALK2.[1][2][3][4] It often occupies a hydrophobic pocket in the ATP-binding site of the kinase and can serve as a crucial anchor for the molecule. Furthermore, the bromo group provides a synthetically versatile handle for introducing further diversity through cross-coupling reactions.[8]
-
Influence of the 2-Methoxy Group: The 2-methoxy group is expected to influence the electronic properties and conformation of the pyridine ring. Compared to a 2-amino group, which can act as a hydrogen bond donor, the 2-methoxy group is a hydrogen bond acceptor. This change can significantly alter the binding mode and selectivity of the inhibitor.
-
Impact of the 5-Methyl Group: The 5-methyl group likely contributes to hydrophobic interactions within the target's binding site. Its impact on activity is dependent on the specific topology of the kinase.
-
Substitutions at Other Positions: As seen in the comparative data, large aromatic or heterocyclic substituents introduced at other positions (often via coupling to the bromo group) are critical for achieving high potency and selectivity.[2][3][4][5][7] The nature and size of these groups determine the specific kinase selectivity profile.
Visualizing Mechanisms and Workflows
To better understand the context of this research, the following diagrams illustrate a typical kinase signaling pathway targeted by such inhibitors and a general workflow for evaluating their efficacy.
Caption: A generalized receptor tyrosine kinase (RTK) signaling pathway and the inhibitory action of a kinase inhibitor.
Caption: A typical experimental workflow for the development and evaluation of novel kinase inhibitors.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of compound activity.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol is adapted from methodologies used for evaluating CDK2 inhibitors and can be generalized for other kinases.[5][9]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Recombinant protein kinase (e.g., CDK2/Cyclin A2)
-
Kinase substrate (specific to the kinase)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds dissolved in DMSO
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96-well plates
-
Multimode plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to various final assay concentrations.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Kinase buffer
-
Test compound dilution (or DMSO for control wells)
-
Kinase substrate
-
Recombinant kinase enzyme
-
-
Initiation of Reaction: Add ATP to all wells to start the kinase reaction. The final volume is typically 25-50 µL.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Add an equal volume of the luminescent kinase assay reagent to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP.
-
Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Read the luminescence on a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability (MTT) Assay
This protocol is a standard method for assessing the anti-proliferative effects of compounds on cancer cell lines.[10][11][12][13]
Objective: To determine the IC50 of a test compound on the proliferation of a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HepG-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: The next day, treat the cells with various concentrations of the test compounds (typically in a final volume of 200 µL). Include wells with DMSO as a vehicle control and wells with medium only as a blank.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the soluble yellow MTT to insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the blank absorbance from all readings. Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
By leveraging the structural and activity data of related compounds and employing robust experimental protocols, researchers can effectively explore the therapeutic potential of this compound derivatives as novel kinase inhibitors.
References
- 1. Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure-activity relationship of 3,5-diaryl-2-aminopyridine ALK2 inhibitors reveals unaltered binding affinity for fibrodysplasia ossificans progressiva causing mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors [mdpi.com]
- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 9. Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
A Comparative Cost-Benefit Analysis of 3-Bromo-2-methoxy-5-methylpyridine in Pharmaceutical Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that directly impacts the efficiency, cost, and overall success of a synthetic campaign. This guide provides a comprehensive cost-benefit analysis of 3-Bromo-2-methoxy-5-methylpyridine, a versatile substituted pyridine intermediate, by comparing its performance and economic viability against its primary alternative, 3-Chloro-2-methoxy-5-methylpyridine, in key cross-coupling reactions.
Substituted pyridines are ubiquitous scaffolds in a vast array of pharmaceuticals and agrochemicals. The strategic functionalization of the pyridine ring is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a molecule's biological activity and pharmacokinetic properties. This compound serves as a valuable intermediate in this context, offering a reactive handle for the introduction of molecular complexity.
Cost Analysis: A Head-to-Head Comparison
The initial procurement cost is a primary consideration in any synthetic project, particularly for large-scale production. A comparative analysis of market prices for this compound and its chloro-analogue reveals a consistent trend.
| Compound | Supplier | Quantity | Purity | Price (USD) | Price per Gram (USD) |
| This compound | CymitQuimica | 1g | 98% | €28.00 | ~ $30.45 |
| 5g | 98% | €46.00 | ~ $10.00 | ||
| 10g | 98% | €60.00 | ~ $6.52 | ||
| 25g | 98% | €114.00 | ~ $4.96 | ||
| 3-Chloro-2-methoxy-5-methylpyridine | Commercial Vendor | 1g | 97% | $39.99 | $39.99 |
| 5g | 97% | - | - |
Note: Prices are based on currently available data and are subject to change. Bulk pricing may significantly alter the cost per gram.
As illustrated in the table, the chloro-analogue, 3-Chloro-2-methoxy-5-methylpyridine, is generally more expensive at the research scale (per gram) than the bromo-derivative, especially when purchasing larger quantities of the latter. However, the manufacturing cost of chloro-aromatics is typically lower than their bromo counterparts, suggesting that for bulk industrial-scale synthesis, the cost dynamics may shift in favor of the chloro-analogue. This initial cost must be weighed against the reactivity and efficiency of each compound in subsequent synthetic steps.
Performance in Key Synthetic Reactions: A Reactivity-Yield Trade-off
The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-nitrogen bonds. The choice between a bromo or chloro-substituted pyridine directly impacts reaction conditions and outcomes.
The fundamental difference in reactivity stems from the carbon-halogen bond strength. The C-Br bond is weaker than the C-Cl bond, making this compound generally more reactive in the rate-determining oxidative addition step of many cross-coupling catalytic cycles. This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and a broader scope of compatible catalysts.
Suzuki-Miyaura Coupling
A general trend in reactivity for 3-halopyridines in Suzuki-Miyaura coupling is: 3-Iodopyridine > 3-Bromopyridine > 3-Chloropyridine .[1] This suggests that reactions with this compound are likely to proceed with higher efficiency and under less forcing conditions than with its chloro counterpart.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for the synthesis of arylamines. Similar to the Suzuki coupling, the reactivity of the halide is a critical factor. The coupling of aminothiophenecarboxylates with dihalopyridines has shown that the reactivity follows the order of iodo > bromo > chloro. This implies that this compound would be a more amenable substrate for C-N bond formation compared to 3-Chloro-2-methoxy-5-methylpyridine, likely requiring less specialized and costly catalyst systems.
Experimental Protocols
The following are detailed, generalized protocols for key cross-coupling reactions that can be adapted for this compound and its alternatives.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative procedure that can be optimized for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general framework for the amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, combine the palladium precursor, phosphine ligand, and base.
-
Add this compound and the amine.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction until the starting material is consumed.
-
After cooling, quench the reaction and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the residue by column chromatography.
Mandatory Visualizations
Logical Workflow for Reagent Selection
The decision to use this compound versus its chloro-analogue is a balance of cost, reactivity, and the specific demands of the synthetic route. The following diagram illustrates a logical workflow for this selection process.
Caption: Decision workflow for selecting between bromo- and chloro-substituted pyridines.
Experimental Workflow for a Generic Cross-Coupling Reaction
The following diagram outlines the typical experimental workflow for a palladium-catalyzed cross-coupling reaction involving a halopyridine.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion and Recommendation
The choice between this compound and its chloro-analogue is a nuanced decision that depends on the specific priorities of a research or development project.
-
For early-stage research, medicinal chemistry, and process development, where reaction efficiency, reliability, and the ability to use milder conditions are paramount, the benefits of using the more reactive This compound often outweigh its potentially higher initial cost at bulk scale. Its broader catalyst compatibility can also lead to savings in the long run by avoiding the need for expensive, specialized ligands.
-
For large-scale, cost-sensitive manufacturing, where extensive process optimization is feasible, the less reactive but potentially more economical 3-Chloro-2-methoxy-5-methylpyridine may be a viable option. However, this must be carefully weighed against the associated costs of potentially harsher reaction conditions, the need for more expensive and specialized catalyst systems, and the possibility of lower overall yields.
Ultimately, a thorough evaluation of both the reagent cost and the overall process efficiency is necessary to make the most informed and cost-effective decision for a given synthetic endeavor.
References
Safety Operating Guide
Prudent Disposal of 3-Bromo-2-methoxy-5-methylpyridine: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 3-Bromo-2-methoxy-5-methylpyridine, ensuring the safety of laboratory personnel and environmental protection.
I. Hazard Profile and Safety Precautions
Based on analogous compounds, this compound should be handled as a hazardous substance. The primary hazards associated with similar chemicals include acute toxicity if swallowed, skin and eye irritation, and potential for respiratory irritation.[1][2]
Personal Protective Equipment (PPE):
-
Gloves: Chemically resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors or dust.
II. Quantitative Data Summary for Analogous Compounds
The following table summarizes key data for compounds structurally similar to this compound. This data should be used to infer the potential properties and hazards of the target compound.
| Property | 3-Bromo-5-methoxy-2-methylpyridine | 3-Bromo-5-methoxypyridine | 3-Bromo-2-hydroxy-5-methylpyridine |
| CAS Number | 1256823-49-0 | 50720-12-2 | 17282-02-9 |
| Molecular Formula | C₇H₈BrNO | C₆H₆BrNO | C₆H₆BrNO |
| Molecular Weight | 202.05 g/mol | 188.02 g/mol | 188.02 g/mol |
| Physical State | Not specified | Solid (mp 31-35 °C) | Solid |
III. Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste.[3][4] Under no circumstances should it be disposed of down the drain or in regular trash.
Experimental Protocol for Waste Handling and Disposal:
-
Waste Identification and Segregation:
-
Treat all materials contaminated with this compound (e.g., unused product, reaction byproducts, contaminated labware, and PPE) as hazardous waste.
-
This compound is a halogenated organic compound and should be segregated into a designated "halogenated organic waste" stream.[5] Do not mix with non-halogenated waste.
-
-
Containerization:
-
Labeling:
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be well-ventilated, away from sources of ignition, and segregated from incompatible materials such as strong oxidizing agents.
-
-
Disposal Request:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.[7] Do not transport the waste yourself.
-
-
Decontamination of Empty Containers:
-
An "empty" container that held this compound must be triple-rinsed with a suitable solvent (e.g., methanol or acetone).[6]
-
The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[6]
-
After triple-rinsing, the container can be disposed of as non-hazardous waste according to institutional guidelines. Deface the original label before disposal.[7]
-
IV. Spill Management
In the event of a spill:
-
Evacuate all non-essential personnel from the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report the spill to your EHS department.
V. Visual Diagrams
Caption: Workflow for the proper disposal of this compound waste.
Caption: Immediate actions to take in the event of a chemical spill.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. pfw.edu [pfw.edu]
- 5. benchchem.com [benchchem.com]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. vumc.org [vumc.org]
Personal protective equipment for handling 3-Bromo-2-methoxy-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling 3-Bromo-2-methoxy-5-methylpyridine (CAS No. 717843-56-6). Adherence to these procedures is critical for ensuring laboratory safety and operational integrity.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound. All PPE should be inspected prior to use.[1]
| PPE Category | Specific Requirements |
| Eye and Face Protection | Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards are required.[1] |
| Hand Protection | Chemical-resistant gloves must be worn. Dispose of contaminated gloves after use in accordance with good laboratory practices.[1] |
| Skin and Body Protection | A lab coat or other protective clothing should be worn to prevent skin contact. |
| Respiratory Protection | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use a type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[1] All respirators and their components must be tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1] |
Hazard Identification and Precautionary Measures
While the toxicological properties of this compound have not been thoroughly investigated, it may cause respiratory irritation.[1] It is crucial to avoid contact with skin and eyes, and to prevent the formation of dust and aerosols.[1]
Operational Plan: Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area.
-
Utilize a chemical fume hood for all procedures involving this compound.
General Handling:
-
Avoid direct contact with the substance.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed.
Emergency Procedures
| Emergency Situation | First Aid and Response Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention. |
| Accidental Release | Evacuate the area. Wear appropriate PPE. Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal. Prevent the material from entering drains. |
| Fire | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media. Firefighters should wear self-contained breathing apparatus. |
Disposal Plan
Waste Chemical Disposal:
-
Dispose of surplus and non-recyclable solutions by offering them to a licensed disposal company.[1]
-
Contact a licensed professional waste disposal service for disposal of this material.[1]
Contaminated Packaging Disposal:
-
Dispose of contaminated packaging as unused product.[1]
Hierarchy of Controls
The following diagram illustrates the hierarchy of controls to be implemented to minimize exposure to this compound.
Caption: Hierarchy of controls for safe handling of this compound.
References
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




